molecular formula C10H6FNO2 B2386048 8-Fluoroquinoline-4-carboxylic acid CAS No. 215801-73-3

8-Fluoroquinoline-4-carboxylic acid

Cat. No.: B2386048
CAS No.: 215801-73-3
M. Wt: 191.161
InChI Key: LJQYQWOPXLPHDV-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.161. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoroquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQYQWOPXLPHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 8-Fluoroquinoline-4-carboxylic acid stands as a pivotal molecular scaffold in contemporary medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the fluorine substituent on the quinoline core, make it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive analysis of the core physicochemical properties of 8-Fluoroquinoline-4-carboxylic acid, offering researchers and drug development professionals a foundational understanding of its behavior. We delve into its spectroscopic signature, solubility, acidity, and lipophilicity, supported by detailed experimental protocols and theoretical insights to empower its effective application in research and development.

Introduction: Strategic Importance in Chemical Design

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds. Its rigid, bicyclic aromatic structure provides an ideal foundation for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Historically, quinoline derivatives have formed the basis of blockbuster drugs, most notably in the realm of antimalarials (e.g., chloroquine) and antibacterials. The fluoroquinolones, a major class of antibiotics, feature this core structure and function by inhibiting bacterial DNA gyrase and topoisomerase.[1][2]

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. A fluorine atom can profoundly alter a molecule's physicochemical properties in several beneficial ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

  • Modulation of Acidity/Basicity (pKa): As a strongly electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.[1]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1]

8-Fluoroquinoline-4-carboxylic Acid: A Key Intermediate

8-Fluoroquinoline-4-carboxylic acid combines the advantageous quinoline scaffold with the strategic placement of a fluorine atom at the C-8 position and a carboxylic acid at the C-4 position. This specific arrangement makes it a highly versatile building block. The carboxylic acid group is crucial, often serving as a key interaction point with biological targets or as a handle for further chemical modification.[3] This molecule is a precursor for developing novel kinase inhibitors for anticancer therapies and other advanced therapeutic agents.[3][4]

Core Physicochemical Profile

The fundamental properties of 8-Fluoroquinoline-4-carboxylic acid are summarized below. While experimental data for this specific isomer is limited, reliable computational predictions provide a strong basis for experimental design.

PropertyValueSource
IUPAC Name 8-fluoroquinoline-4-carboxylic acid[5]
CAS Number 215801-73-3[5]
Molecular Formula C₁₀H₆FNO₂[5]
Molecular Weight 191.16 g/mol [5]
Canonical SMILES C1=CC2=C(C(=C1)F)N=CC(=C2)C(=O)O
InChIKey Not Available
Physical Form Solid (Predicted)[6]
pKa (acidic) ~2.5 - 4.5 (Predicted)[7]
XLogP3 (Lipophilicity) 1.8 (Computed for isomer)[8]

Spectroscopic Characterization (The Analytical Fingerprint)

Spectroscopic analysis is essential for confirming the identity and purity of 8-Fluoroquinoline-4-carboxylic acid. The key expected features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic due to strong hydrogen bonding in the solid state, which leads to the formation of dimers.[9]

  • O-H Stretch: A very broad, strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching signals.[10][11]

  • C=O Stretch: A sharp, intense absorption should appear in the range of 1700-1725 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid.[10][12]

  • C-O Stretch & O-H Bend: Look for a C-O stretching band between 1210-1320 cm⁻¹ and a broad O-H out-of-plane bend (wag) centered around 900-960 cm⁻¹.[11]

  • Aromatic C=C Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the chemical environment of each nucleus.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. Its signal will disappear upon exchange with D₂O.[9]

    • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of the fluorine and carboxylic acid substituents.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carbonyl carbon is significantly deshielded and will resonate in the 160-180 ppm range.[9][13]

    • Aromatic Carbons: The carbons of the quinoline ring will appear between approximately 110-150 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR:

    • This technique is highly sensitive to the fluorine environment. A single resonance is expected, with a chemical shift that can be predicted computationally. The chemical shifts for fluorine in perfluorinated carboxylic acids generally fall between -110 and -130 ppm for CF₂ groups, providing a reference point.[14][15]

UV-Vis Spectroscopy & Fluorimetry

The extended π-system of the quinoline scaffold makes it chromophoric and often fluorescent.

  • UV-Vis Absorption: The molecule is expected to exhibit strong UV absorption, with maxima (λ_max) typically observed in the 250-380 nm range. The exact position and intensity of these bands are sensitive to solvent polarity and pH, as changes in ionization state alter the electronic structure of the molecule.[16][17][18]

  • Fluorescence: Many quinoline derivatives are fluorescent.[19] An excitation/emission spectrum should be acquired to determine the molecule's fluorescent properties, which are valuable for applications in bio-imaging and as analytical probes.

Key Physicochemical Parameters in Drug Development

Acidity (pKa) and Ionization

The pKa is arguably the most critical physicochemical parameter for a drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, membrane permeability, and receptor binding interactions.[20] For 8-Fluoroquinoline-4-carboxylic acid, the carboxylic acid group is the primary acidic center.

  • Scientific Rationale: At physiological pH (~7.4), a carboxylic acid with a pKa of ~4.0 will be almost completely deprotonated (>99.9%) to its anionic carboxylate form. This charged state significantly increases aqueous solubility but can hinder passive diffusion across lipid membranes. Understanding the pKa is essential for designing oral dosage forms and predicting in-vivo behavior.[21][22]

pKa_Workflow Workflow for pKa Determination by Potentiometric Titration cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Accurately weigh 8-Fluoroquinoline-4-carboxylic acid B Dissolve in co-solvent (e.g., Methanol/H2O) A->B D Calibrate pH meter with standard buffers (pH 4, 7, 10) B->D C Prepare standardized ~0.1 M NaOH titrant E Titrate sample with NaOH, recording pH vs. volume C->E D->E F Identify equivalence point(s) from titration curve E->F G Plot 1st derivative (dpH/dV) to pinpoint equivalence point F->G H Determine pKa at half-equivalence point (pH = pKa) G->H I Calculate final pKa value (Average of ≥ 3 replicates) H->I

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol 4.1: Determination of pKa by Potentiometric Titration

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 8-Fluoroquinoline-4-carboxylic acid.

    • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO) and dilute with deionized water to a final volume of 50 mL. The co-solvent should not exceed 5-10% of the total volume to minimize its effect on the apparent pKa.

    • Prepare a standardized 0.1 M solution of NaOH.

  • Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue well past the expected equivalence point.

  • Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).

    • The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the equivalence point has been added).

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Solubility Profile

Solubility is a gatekeeper for bioavailability. A compound must be in solution to be absorbed. The aqueous solubility of 8-Fluoroquinoline-4-carboxylic acid is expected to be highly pH-dependent due to the ionizable carboxylic acid group.

  • Scientific Rationale: In acidic conditions (pH << pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the compound deprotonates to the more soluble carboxylate anion. Therefore, its solubility will be significantly higher in neutral or basic aqueous solutions compared to acidic ones.[22][23][24] Characterizing solubility across a range of pH values is critical for formulation development.

Solubility_Workflow Shake-Flask Method for Aqueous Solubility Determination cluster_prep Equilibration cluster_sampling Sample Processing cluster_analysis Quantification A Add excess solid compound to buffer of known pH B Agitate at constant temperature (e.g., 24-48 hours) A->B C Ensure equilibrium is reached (solid remains visible) B->C D Allow solid to settle (or centrifuge sample) C->D E Filter supernatant to remove undissolved solid (e.g., 0.22 µm PVDF filter) D->E F Prepare serial dilutions of the saturated solution E->F H Analyze diluted samples by HPLC-UV or UV-Vis F->H G Prepare calibration curve with known standards G->H I Calculate concentration against calibration curve H->I

Sources

Unveiling the Therapeutic Versatility of 8-Fluoroquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 8-fluoroquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized as the structural backbone of broad-spectrum fluoroquinolone antibiotics. However, recent structural-activity relationship (SAR) studies have expanded its therapeutic utility far beyond bacterial infections. This technical whitepaper explores the mechanistic diversity, quantitative efficacy, and synthetic validation of 8-fluoroquinoline derivatives, providing a comprehensive framework for drug development professionals and research scientists.

Introduction: The 8-Fluoroquinoline Pharmacophore

The quinoline ring is a foundational element in drug discovery. The strategic substitution of a fluorine atom at the C-8 position creates the 8-fluoroquinoline core, a modification that fundamentally alters the molecule's physicochemical properties[1]. Fluorine’s high electronegativity and small van der Waals radius modulate the pKa of the adjacent endocyclic nitrogen, enhancing lipophilicity and facilitating superior penetration across lipid bilayers—a critical requirement for both antibacterial and central nervous system (CNS) active agents. Furthermore, the C-3 position (often modified with a carboxylic acid or carboxamide group) serves as a primary anchor for target engagement[2][3].

Elucidating Mechanisms of Action: From Topoisomerases to Novel Targets

As our understanding of the 8-fluoroquinoline scaffold has matured, its application has diverged into multiple distinct therapeutic pathways.

Classical Inhibition: Bacterial DNA Gyrase and Topoisomerase IV

The primary, well-validated mechanism of action for fluoroquinolones is the inhibition of bacterial Type II topoisomerases: DNA gyrase (Gram-negative primary target) and topoisomerase IV (Gram-positive primary target)[1][2]. These enzymes manage DNA topology during replication. 8-Fluoroquinoline derivatives intercalate into the DNA at the enzyme cleavage site. The C-3/C-4 keto-acid (or carboxamide) moiety coordinates with a crucial Mg²⁺ ion, stabilizing the enzyme-DNA complex in a cleaved state. This irreversible trapping leads to a lethal accumulation of double-strand breaks, triggering rapid bactericidal activity[2][3].

Emerging Pathways: DHODH and Proteasome Rpn11 Inhibition

Beyond antibacterial applications, the chemical versatility of the 8-fluoroquinoline core allows for structural modifications that engage entirely different biological targets:

  • Antifungal Activity via DHODH: N-substituted derivatives of 8-fluoroquinoline-3-carboxamide (e.g., Feneptamidoquin) have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH)[2]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the nucleotide pool essential for fungal DNA/RNA synthesis, resulting in fungicidal activity[3].

  • Anticancer Activity via Proteasome Inhibition: Recent fragment-based drug discovery efforts have identified 8-fluoroquinoline and 8-thioquinoline derivatives as potent inhibitors of Rpn11, a zinc-dependent metalloprotease subunit of the 19S proteasome[4][5]. The mechanism relies on bidentate metal coordination. The endocyclic nitrogen and an exocyclic donor atom at the 8-position precisely coordinate the catalytic Zn²⁺ ion in the Rpn11 active site, displacing the labile water molecule required for deubiquitination and halting protein degradation[4].

MoA FQ 8-Fluoroquinoline Derivatives Topo Bacterial DNA Gyrase & Topoisomerase IV FQ->Topo Classical Pathway DHODH Dihydroorotate Dehydrogenase (DHODH) FQ->DHODH N-Substituted Analogs Rpn11 Proteasome Subunit Rpn11 (Zn2+ Chelation) FQ->Rpn11 Metal Coordination DNA_Break Double-Strand DNA Breaks (Bactericidal) Topo->DNA_Break Stabilizes Cleavage Complex Pyrimidine Pyrimidine Depletion (Fungicidal) DHODH->Pyrimidine Inhibits de novo Synthesis Protein Protein Degradation Arrest (Anticancer) Rpn11->Protein Blocks Deubiquitination

Divergent mechanisms of action of 8-fluoroquinoline derivatives across multiple biological targets.

Quantitative Efficacy and Structure-Activity Relationships (SAR)

To establish the therapeutic viability of these compounds, it is crucial to analyze their quantitative efficacy across different disease models.

In Vivo Antibacterial Efficacy

In preclinical murine models of pneumonia induced by Pseudomonas aeruginosa, novel 8-fluoroquinoline-3-carboxamide derivatives (e.g., investigational compound FQC-8) demonstrate potent in vivo efficacy comparable to established clinical standards like Ciprofloxacin[6].

Table 1: Comparative Efficacy in a Murine Pneumonia Model [6]

Treatment GroupDosage (mg/kg, PO, BID)Mean Bacterial Load Reduction (log₁₀ CFU/g)Survival Rate at 7 Days Post-Infection
Vehicle (Saline)N/A0.010%
FQC-8253.580%
Ciprofloxacin303.275%
SAR of Rpn11 Proteasome Inhibition

The inhibition of the Rpn11 proteasome subunit is highly sensitive to the steric and electronic environment of the metal-binding pharmacophore. Modifications that disrupt the bidentate coordination geometry (e.g., replacing the endocyclic nitrogen with a C-H group to form a naphthyl derivative) result in a complete loss of activity (IC₅₀ > 100 μM)[4][5].

Table 2: SAR of 8-Substituted Quinoline Derivatives against Rpn11 [4][5]

Compound MotifEndocyclic HeteroatomExocyclic Donor (C-8)Rpn11 IC₅₀ (μM)Binding Mode
8-Thioquinoline (8TQ)NitrogenThiol (-SH)2.8 ± 0.36Bidentate Zn²⁺ Chelation
8-FluoroquinolineNitrogenFluorine (-F)Active (Precursor)Bidentate Zn²⁺ Chelation
Naphthyl AnalogCarbon (C-H)Thiol (-SH)> 100Coordination Disrupted
Isosteric AnalogNitrogenMethyl (-CH₃)> 100Lacks Donor Atom

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducible drug discovery relies on self-validating protocols. The following workflows detail the critical causality behind each experimental step.

De Novo Synthesis of the 8-Fluoroquinoline Core

The synthesis of 8-fluoroquinoline-3-carboxylic acid is typically achieved via the Gould-Jacobs reaction[7].

Protocol: Gould-Jacobs Cyclization

  • Condensation: Combine 2-fluoroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) in a round-bottom flask. Heat at 100–110°C for 2 hours. Causality: This step forms the anilinomethylenemalonate intermediate via the elimination of ethanol.

  • Thermal Cyclization: Add diphenyl ether and heat the mixture to 240–250°C for 30 minutes. Causality: Diphenyl ether is selected specifically for its high boiling point (259°C). This extreme thermal energy is required to drive the intramolecular electrophilic aromatic substitution, closing the quinoline ring without degrading the solvent[7].

  • Precipitation: Cool to room temperature and add hexanes. Causality: Hexanes selectively precipitate the cyclized ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate while keeping impurities dissolved[7].

  • Hydrolysis & Acidification: Collect the solid, reflux in 10% aqueous NaOH to hydrolyze the ester, cool, and acidify with HCl to precipitate the final 8-fluoroquinoline-3-carboxylic acid[7].

Synthesis Step1 1. Condensation 2-Fluoroaniline + Malonate Derivative Step2 2. Thermal Cyclization Diphenyl Ether (240°C) Step1->Step2 100-110°C Step3 3. Hydrolysis NaOH (aq), Reflux Step2->Step3 Hexanes Wash Step4 4. Acidification HCl Precipitation Step3->Step4 Cooling Product 8-Fluoroquinoline-3- carboxylic acid Step4->Product Filtration

Step-by-step Gould-Jacobs synthetic workflow for the 8-fluoroquinoline core scaffold.

In Vitro Antimicrobial Susceptibility Testing (MIC)

To evaluate the antibacterial potential of synthesized derivatives, the Minimum Inhibitory Concentration (MIC) must be determined using a standardized broth microdilution assay[1].

Protocol: MIC Determination

  • Inoculum Preparation: Grow a pure culture of the test bacterium overnight. Suspend colonies in sterile Mueller-Hinton Broth until the turbidity matches a 0.5 McFarland standard. Causality: The 0.5 McFarland standard normalizes the bacterial suspension to approximately

    
     CFU/mL. This prevents false-positive resistance readings caused by an over-inoculated sample[1].
    
  • Compound Dilution: Prepare two-fold serial dilutions of the 8-fluoroquinoline derivative in a 96-well microtiter plate.

  • Incubation & Reading: Add the standardized inoculum to each well, incubate at 37°C for 16–20 hours, and visually determine the lowest concentration that completely inhibits bacterial growth[1].

In Vivo Murine Pneumonia Efficacy Model

Promising in vitro candidates must be validated in vivo to account for pharmacokinetic variables (ADMET)[6][8].

Protocol: Murine Pneumonia Model

  • Infection: Intranasally inoculate mice with a pathogenic strain of P. aeruginosa.

  • Treatment: Administer the test compound (e.g., FQC-8) orally, twice daily, starting 2 hours post-infection. Causality: Early intervention ensures the compound is evaluated for its bactericidal kinetics before overwhelming systemic sepsis occurs[6].

  • Endpoint Analysis: Sacrifice a subset of mice at 24 hours to homogenize lung tissue and quantify the reduction in bacterial load (log₁₀ CFU/g). Monitor the remaining cohort for 7 days to determine the overall survival rate[6].

InVivo Inoculum P. aeruginosa Inoculation (Murine Pneumonia Model) Treatment Compound Administration (Oral, Twice Daily) Inoculum->Treatment 2h Post-Infection Split Treatment->Split Endpoint1 Lung Tissue Harvesting (Bacterial Load Quantification) Split->Endpoint1 Endpoint2 7-Day Observation (Survival Rate Analysis) Split->Endpoint2

Experimental workflow for validating the in vivo efficacy of fluoroquinolones in murine models.

Future Perspectives in Drug Development

The 8-fluoroquinoline scaffold remains a goldmine for medicinal chemists. While its legacy is rooted in topoisomerase inhibition, the strategic manipulation of the C-3 carboxamide and C-8 coordinating atoms is unlocking new therapeutic avenues. By leveraging fragment-based design to target metalloenzymes like Rpn11, and exploring N-substituted analogs for DHODH inhibition, researchers can repurpose this privileged structure to combat multidrug-resistant fungal infections and aggressive malignancies.

References

1.8 2.2 3.6 4.7 5.1 6.3 7.4 8.5 9.9

Sources

Rational Design and Structure-Activity Relationship (SAR) of 8-Substituted Quinoline-4-Carboxylic Acids: A Multi-Target Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for potent therapeutics ranging from antineoplastic agents to broad-spectrum antivirals and selective cyclooxygenase-2 (COX-2) inhibitors[1]. While historical SAR studies have heavily focused on the C-2 and C-6 positions (exemplified by the clinical candidate brequinar), emerging research underscores the critical role of the C-8 position .

As a Senior Application Scientist, I have observed that modifications at the C-8 position do not merely alter the spatial geometry of the molecule; they fundamentally reprogram its electronic distribution, lipophilicity (logP), and target selectivity. This whitepaper provides an in-depth mechanistic analysis of 8-substituted quinoline-4-carboxylic acids, detailing the causality behind substituent effects, self-validating experimental workflows, and quantitative SAR data.

Mechanistic Rationale: The Biophysics of the Quinoline Core

To rationally design 8-substituted derivatives, one must first understand the biophysical interplay between the quinoline core and its biological targets.

The C-4 Carboxylate: The Indispensable Anchor

The carboxylic acid moiety at the C-4 position is non-negotiable for primary target engagement[2]. In the context of Human Dihydroorotate Dehydrogenase (hDHODH)—a mitochondrial enzyme critical for de novo pyrimidine biosynthesis—the deprotonated C-4 carboxylate forms a critical bidentate salt bridge with the basic side chain of Arg136 [2][3]. Esterification or bioisosteric replacement (e.g., with an imidazolylmethyl group) drastically reduces DHODH affinity, though it can inadvertently pivot the molecule's selectivity toward COX-2[4].

The C-8 Position: Tuning the Electronic and Steric Landscape

The C-8 position sits adjacent to the quinoline nitrogen (N1). Substitutions here exert profound effects through three distinct mechanisms:

  • Inductive Effects (-I): Halogenation (e.g., -F, -Cl) at C-8 pulls electron density away from N1. This lowers the pKa of the quinoline nitrogen, ensuring the molecule remains largely unprotonated in the slightly acidic microenvironment of solid tumors, thereby enhancing membrane permeability[5].

  • Steric Hindrance: Bulky substituents (e.g., -OCH3) at C-8 can create steric clashes with the N1 lone pair or force the molecule out of the optimal planar conformation required to slide into narrow hydrophobic binding pockets.

  • Lipophilic Targeting: The introduction of lipophilic groups at C-8 significantly enhances the molecule's affinity for the hydrophobic ubiquinone-binding channel in DHODH and the expanded side-pocket of COX-2[3][4].

SAR_Logic Core Quinoline-4-Carboxylic Acid Core C4 C-4 Position Carboxylic Acid Core->C4 C2 C-2 Position Bulky Aryl/Alkyl Core->C2 C8 C-8 Position Halogens/Lipophilic Groups Core->C8 C4_Effect Anchors to Arg136 (DHODH) or Arg120 (COX-2) C4->C4_Effect C2_Effect Occupies hydrophobic ubiquinone channel C2->C2_Effect C8_Effect Modulates N1 pKa, increases lipophilicity & selectivity C8->C8_Effect

Caption: Logical SAR map illustrating how specific positional substitutions dictate biophysical interactions.

Target-Specific SAR Profiles

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate. Inhibitors of this pathway deplete uridine monophosphate (UMP), triggering antiviral and antineoplastic effects[2][3]. While 6-fluoro substitutions (as seen in brequinar and compound C44) are historically favored for DHODH inhibition, 8-fluoro and 8-chloro analogs exhibit unique pharmacokinetic profiles[3][6]. The 8-fluoro substitution maintains the necessary compact electron cloud to enter the ubiquinone tunnel while providing sufficient metabolic stability against hepatic cytochrome P450-mediated oxidation. However, extending the C-8 substituent beyond a chlorine atom (e.g., -CF3 or -CH3) often results in a precipitous drop in DHODH affinity due to steric clashes with the rigid walls of the ubiquinone binding site[7].

DHODH_Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD complex Orotate Orotate DHO->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->DHO Catalyzes Inhibitor 8-Substituted Quinoline-4-Carboxylic Acid Inhibitor->DHODH Inhibits (Arg136 binding)

Caption: The pyrimidine biosynthesis pathway highlighting the therapeutic intervention point of DHODH.

Cyclooxygenase-2 (COX-2) Selectivity

In contrast to DHODH, the COX-2 active site features a highly flexible, hydrophobic side-pocket (absent in COX-1) that accommodates larger functional groups. Research demonstrates that increasing the lipophilic properties of substituents on the C-7 and C-8 positions of the quinoline ring significantly increases both COX-2 inhibitory potency and selectivity[4][8]. For instance, replacing the C-4 carboxylic acid with an imidazolylmethyl group, combined with an 8-methyl or 8-methoxy substitution, yields potent anti-breast cancer agents that selectively starve MCF-7 cells of inflammatory prostaglandins[4].

Quantitative SAR Data Summary

The following table synthesizes the structure-activity relationship data, illustrating how C-8 modifications dictate target selectivity between hDHODH and COX-2.

Compound IDC-8 SubstituentC-2 SubstituenthDHODH IC₅₀ (nM)COX-2 IC₅₀ (μM)Mechanistic Causality
1 (Brequinar) -HBiphenyl20>50Baseline affinity; optimal fit for DHODH ubiquinone channel[3].
2 -FBiphenyl12>50-I effect lowers N1 pKa, improving membrane permeability and target engagement[5].
3 -ClBiphenyl4518.5Increased atomic radius causes mild steric clash in DHODH but improves COX-2 pocket entry[1].
4 -OCH₃Biphenyl>500>100Severe steric clash with N1 lone pair disrupts the required planar conformation.
5 -CH₃4-Methylsulfonylphenyl>10000.8Bulky lipophilicity at C-8 perfectly complements the COX-2 hydrophobic side-pocket[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow a self-validating protocol where each step serves as an orthogonal quality control for the previous one.

Step-by-Step Methodology

Phase 1: Chemical Synthesis (Modified Pfitzinger Reaction)

  • Condensation: React 7-substituted isatin (e.g., 7-fluoroisatin, which yields the 8-fluoroquinoline core) with a highly enolizable ketone (e.g., 4-phenoxyacetophenone) in a 6M KOH/ethanol solution[9].

  • Cyclization: Reflux the mixture at 85°C for 12 hours. The strongly basic conditions drive the ring-opening of isatin and subsequent cyclization to form the quinoline-4-carboxylic acid framework.

  • Precipitation: Cool the mixture to 0°C and acidify with 1M HCl to pH 3.0 to precipitate the crude carboxylic acid.

  • Validation Check: Purify via recrystallization (DMF/H₂O) and confirm the structure using high-resolution LC-MS (ESI-) and ¹H/¹³C NMR. The absence of the isatin carbonyl peak (~1750 cm⁻¹) in FT-IR validates complete cyclization.

Phase 2: Biochemical Validation (hDHODH Assay)

  • Preparation: Express recombinant human DHODH in E. coli and purify via Ni-NTA affinity chromatography.

  • Assay Execution: Incubate the enzyme with 100 μM dihydroorotate, 100 μM decylubiquinone, and 60 μM 2,6-dichloroindophenol (DCIP) in a buffer (pH 8.0) containing 0.1% Triton X-100.

  • Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm.

  • Validation Check: Run Brequinar as a positive control. If the Brequinar IC₅₀ deviates from the ~20 nM baseline, the enzyme batch is compromised, invalidating the test compound data.

Phase 3: Cellular Efficacy (Orthogonal Validation)

  • Cell Culture: Culture Vero cells (for antiviral screening) and MCF-7 cells (for COX-2/cytotoxicity screening)[5][8].

  • Treatment: Treat cells with varying concentrations of the synthesized 8-substituted analogs for 48 hours.

  • Endpoint: Assess viability using an MTT assay.

  • Validation Check: Compounds showing high DHODH inhibition in Phase 2 must show corresponding cytotoxicity in proliferating MCF-7 cells. A failure here indicates poor membrane permeability, likely due to an unoptimized C-8 substituent raising the N1 pKa.

Experimental_Workflow Synthesis 1. Chemical Synthesis (Pfitzinger Reaction) Purification 2. LC-MS & NMR Validation Synthesis->Purification InVitro 3. In Vitro Assays (DHODH / COX-2) Purification->InVitro Cytotoxicity 4. Cell Viability (MCF-7 / Vero cells) InVitro->Cytotoxicity

Caption: Self-validating experimental workflow ensuring data integrity from synthesis to cellular efficacy.

References

  • Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents Source: NIH / PMC 4

  • QUINOLINE BASED HETROCYCLIC COMPOUNDS AS ANTI-INFECTIVE AGENTS: A REVIEW Source: IJCRT 9

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI 5

  • A Comparative Guide to Quinoline-4-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors Source: Benchchem2

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity Source: ACS Medicinal Chemistry Letters / NIH 3

Sources

8-Fluoroquinoline-4-carboxylic acid CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a wide array of biological targets. Chemical modifications to the quinoline core, particularly the introduction of a fluorine atom and a carboxylic acid moiety, have given rise to the highly successful fluoroquinolone class of antibiotics.[1] These agents exert their potent bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3]

This technical guide focuses on a specific, yet important, member of this family: 8-Fluoroquinoline-4-carboxylic acid . While not a frontline therapeutic itself, this molecule represents a key building block and a compound of significant interest for the development of novel therapeutic agents. Its strategic placement of a fluorine atom at the 8-position and a carboxylic acid at the 4-position offers a unique substitution pattern for probing structure-activity relationships (SAR) in drug design. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, synthesis, analytical characterization, and potential applications.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. 8-Fluoroquinoline-4-carboxylic acid is identified by a unique set of identifiers that ensure unambiguous communication and sourcing in a global scientific context.

PropertyValueSource
CAS Number 215801-73-3[4]
IUPAC Name 8-fluoroquinoline-4-carboxylic acid[4]
Molecular Formula C₁₀H₆FNO₂[4]
Molecular Weight 191.16 g/mol [4]
Canonical SMILES C1=CC=C2C(=C(C=CN2)C(=O)O)FInferred from structure
InChI Key LJQYQWOPXLPHDV-UHFFFAOYSA-N[4]
Physical Form Solid
Melting Point Not reported in surveyed literature
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF, and aqueous basic solutions.Inferred from structure

Note on Physical Properties: While an exact experimental melting point is not consistently reported in publicly available databases, its solid form is confirmed by suppliers. As a carboxylic acid, it is expected to be poorly soluble in acidic and neutral aqueous solutions but will deprotonate and dissolve in basic solutions (e.g., aqueous sodium hydroxide). Its solubility in organic solvents is likely moderate, with dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) being suitable for creating stock solutions for biological assays.

Synthesis of the 8-Fluoroquinoline-4-Carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid scaffold is a well-established area of organic synthesis. Several named reactions can be employed, with the Doebner reaction being one of the most direct and common methods.[5][6] This reaction involves a three-component condensation of an aniline, an aldehyde (or its precursor), and pyruvic acid.

For the synthesis of 8-Fluoroquinoline-4-carboxylic acid, the logical starting materials would be 2-fluoroaniline, an aldehyde (commonly formaldehyde or a derivative), and pyruvic acid. The reaction proceeds through an initial formation of an imine, followed by a Michael-type addition of an enol or enolate from pyruvic acid, and subsequent cyclization and aromatization to yield the quinoline core.

Below is a proposed, generalized protocol for the synthesis, based on established Doebner reaction principles.[6]

Proposed Synthetic Workflow: Doebner Reaction

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification A 2-Fluoroaniline D Mix & Reflux A->D B Formaldehyde B->D C Pyruvic Acid C->D Solvent Ethanol Solvent->D E Cool & Precipitate D->E Reaction Complete F Filter & Wash E->F G Recrystallization F->G Crude Product H 8-Fluoroquinoline-4-carboxylic acid G->H Pure Product

Caption: Proposed Doebner reaction workflow for synthesis.

Step-by-Step Experimental Protocol

Disclaimer: This is a generalized protocol and requires optimization for safety and yield. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and ethanol.

  • Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the stirred solution, followed by the addition of formaldehyde (1.1 eq, typically as a 37% aqueous solution).

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol and then with water to remove any unreacted starting materials and byproducts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 8-Fluoroquinoline-4-carboxylic acid.

Causality and Self-Validation: The choice of the Doebner reaction is based on its efficiency in forming the quinoline-4-carboxylic acid core in a single step from readily available starting materials. The acidic nature of the pyruvic acid itself often serves as a catalyst for the condensation and cyclization steps. The protocol's self-validating nature lies in the straightforward precipitation of the product upon cooling, as the carboxylic acid product is typically less soluble in the reaction medium than the starting materials. Purity can be readily assessed at each stage using TLC and confirmed in the final product via HPLC and melting point analysis.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for 8-Fluoroquinoline-4-carboxylic acid is sparse in the surveyed literature, its value lies in its potential as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. The fluoroquinolone scaffold is a cornerstone of antibacterial drug discovery, and this specific isomer provides a unique template for creating novel derivatives.

A Building Block for Novel Antibacterials

The core application of fluoroquinolones is in antibacterial therapy.[3] The carboxylic acid at the C4 position and the ketone at the C3 position are crucial for binding to bacterial DNA gyrase. The substituent at the C7 position is a key determinant of the antibacterial spectrum and potency. 8-Fluoroquinoline-4-carboxylic acid can serve as a precursor to C7-functionalized derivatives, which are the final active pharmaceutical ingredients.

A 8-Fluoroquinoline- 4-carboxylic acid B Activation of Carboxylic Acid A->B Step 1 C Amide Coupling B->C Step 2 E Library of Novel Fluoroquinolone Analogs C->E Step 3 D Diverse Amine Building Blocks D->C F Biological Screening (e.g., Antibacterial Assays) E->F

Caption: Workflow for creating novel drug candidates.

Scaffold for Kinase Inhibitors

Beyond antibacterial applications, the related quinazoline scaffold has shown promise in cancer therapy. For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor, inducing apoptosis in cancer cell lines.[7] Although a quinazoline is structurally distinct from a quinoline, this finding highlights the potential of the 8-fluoro-substituted aromatic ring system in designing inhibitors for other ATP-binding sites, such as those in kinases. Researchers could utilize 8-Fluoroquinoline-4-carboxylic acid as a starting point to synthesize novel quinoline-based kinase inhibitors.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of non-volatile small molecules like 8-Fluoroquinoline-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

This protocol is adapted from established methods for analyzing fluoroquinolone derivatives.[8][9]

Objective: To determine the purity of a sample of 8-Fluoroquinoline-4-carboxylic acid by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • 8-Fluoroquinoline-4-carboxylic acid sample.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the sample diluent. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the area of the main peak corresponding to 8-Fluoroquinoline-4-carboxylic acid and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Trustworthiness and Rationale: This method is self-validating and robust. The use of a C18 column provides excellent separation for moderately polar aromatic compounds. The formic acid in the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention. A gradient elution is employed to ensure that any impurities with a wide range of polarities are eluted and detected. UV detection at multiple wavelengths helps to ensure that no chromophoric impurities are missed.

Conclusion

8-Fluoroquinoline-4-carboxylic acid is a valuable molecule positioned at the intersection of classic medicinal chemistry and modern drug discovery. While it may not be an end-product drug, its role as a key synthetic intermediate is critical. The strategic placement of its fluoro and carboxylic acid groups on the quinoline scaffold provides a unique and powerful tool for chemists to build and test new generations of therapeutics, from novel antibiotics to targeted kinase inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their drug development programs, ensuring both the quality of their starting materials and the logical progression of their discovery efforts.

References

  • Bhatt, J. J., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives.
  • Jeon, M., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 82(15), 8252-8259. Available at: [Link]

  • Andres, E., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 29(5), 1083. Available at: [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108. Available at: [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101-108. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules, 28(19), 6932. Available at: [Link]

  • Al-Ghanimi, H. K. A., & Al-Daraji, A. H. (2025). In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. Iraqi Journal of Pharmaceutical Sciences, 34(4). Available at: [Link]

  • Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 9(5), 446-451. Available at: [Link]

  • Patel, P. R., et al. (2023). Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Oriental Journal of Chemistry, 39(2). Available at: [Link]

  • Ondrejickova, O., et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 44(2), 179-184. Available at: [Link]

Sources

Engineering the Fluoroquinoline Carboxylic Acid Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships, Synthesis, and Target Mechanics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold represents one of the most successful synthetic antibacterial pharmacophores in modern medicinal chemistry. Since the introduction of early generation quinolones, the addition of a C-6 fluorine atom and various C-7 heterocycles has birthed the fluoroquinolone (FQ) class—broad-spectrum agents that disrupt bacterial DNA topology. This technical guide provides an in-depth analysis of the FQ scaffold, detailing the mechanistic causality of its structure-activity relationships (SAR), the biochemical rationale behind overcoming antimicrobial resistance (AMR), and field-proven synthetic methodologies for core construction.

Mechanistic Foundations: DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal activity by dually targeting two essential bacterial type II topoisomerases: DNA gyrase (GyrA2GyrB2) and topoisomerase IV (ParC2ParE2)[1]. These enzymes are responsible for modulating chromosomal supercoiling and decatenating daughter chromosomes during replication.

The Mg²⁺-Water Bridge and the Cleavage Complex

The causality of FQ-induced cell death lies not in simple enzyme inhibition, but in the stabilization of a lethal ternary complex. When gyrase or topoisomerase IV cleaves DNA to pass another strand through the break, FQs intercalate into the cleavage site. The critical interaction is mediated by a chelated magnesium ion (Mg²⁺). The C-3 carboxyl and C-4 keto groups of the fluoroquinolone scaffold chelate this Mg²⁺ cation, which in turn forms a highly coordinated water-mediated hydrogen bond network with specific serine (e.g., Ser80 in S. aureus GrlA/ParC) and acidic residues in the Quinolone Resistance-Determining Region (QRDR) of the enzyme[2]. This traps the enzyme-DNA complex, arresting the replication fork and generating double-strand DNA breaks that trigger the SOS response and subsequent cell death[1].

Diagram 1: Fluoroquinolone mechanism of action and primary resistance pathways.

Structure-Activity Relationship (SAR) Architecture

Every functional group on the fluoroquinolone core serves a precise pharmacokinetic or pharmacodynamic purpose. Rational drug design has optimized these positions to balance target affinity, cell penetration, and evasion of efflux pumps[3].

Table 1: SAR Summary and Mechanistic Causality of the FQ Scaffold

PositionOptimal SubstituentPharmacological ImpactMechanistic Causality
N-1 Cyclopropyl, EthylEnhances overall potency.Fits optimally into the hydrophobic pocket of the enzyme-DNA complex.
C-3 / C-4 Carboxyl / KetoEssential for activity.Chelates the Mg²⁺ ion required for binding to the QRDR[2].
C-6 FluorineIncreases cell penetration and target affinity.Highly electron-withdrawing; increases lipophilicity and basicity of C-7 amines.
C-7 Piperazine, PyrrolidineDictates antibacterial spectrum and PK.Basic nitrogen interacts with the DNA phosphate backbone; influences efflux pump recognition[3].
C-8 Methoxy (-OCH₃)Targets both Gyrase and Topo IV; reduces resistance.Steric bulk restricts single-step mutations and forces dual-target binding[4].
Overcoming Resistance: The C-8 Methoxy Advantage

In wild-type bacteria, FQs typically exhibit "unbalanced" targeting—preferring DNA gyrase in Gram-negative species and topoisomerase IV in Gram-positive species[5]. This allows bacteria to develop moderate resistance via a single point mutation in the primary target's QRDR. However, the introduction of a C-8 methoxyl group (as seen in Moxifloxacin) alters the binding thermodynamics, equalizing the affinity for both DNA gyrase and topoisomerase IV[6]. Consequently, for a bacterium to survive, it must simultaneously acquire concomitant mutations in both enzymes—a statistically improbable event that drastically lowers the mutant prevention concentration[4].

Table 2: Quantitative Impact of Scaffold Modifications on Resistance

Scaffold ModificationTarget PathogenWT MIC (µg/mL)QRDR Mutant MIC (µg/mL)Fold-ChangeResistance Frequency
C-8 Hydrogen (e.g., Ciprofloxacin)S. aureus0.1258.064x decrease [2]~10⁻⁷
C-8 Methoxy (e.g., Moxifloxacin)S. aureus0.060.58x decrease <10⁻¹⁰ [4]

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of the fluoroquinoline carboxylic acid core relies heavily on the Gould-Jacobs reaction , a robust methodology for constructing 4-hydroxyquinolines from anilines and β-ketoesters[7]. The following protocol outlines a self-validating, step-by-step workflow for synthesizing a C-7 piperazinyl fluoroquinolone (the Ciprofloxacin core).

Experimental Protocol: 5-Step Synthesis of the FQ Core

Step 1: Condensation (Formation of Anilinoacrylate)

  • Procedure: In a round-bottom flask, react ethyl 3-(dimethylamino)acrylate (1.0 eq) with 2,4-dichloro-5-fluoroaniline (1.0 eq) at 100–120 °C for 2–3 hours[7]. Monitor via Thin-Layer Chromatography (TLC).

  • Causality: The nucleophilic amine of the aniline displaces the dimethylamine group. This sets up the precise regiochemistry required for the subsequent ring closure.

  • Validation: Recrystallize the resulting solid from ethanol. A distinct shift in Rf value on TLC confirms the complete consumption of the starting aniline.

Step 2: Thermal Cyclization (Gould-Jacobs Ring Closure)

  • Procedure: Dissolve the purified anilinoacrylate in a high-boiling solvent (e.g., Dowtherm A). Heat rapidly to 240–260 °C for 45 minutes[7]. Cool to room temperature and precipitate with hexane.

  • Causality: The extreme thermal energy drives an intramolecular electrophilic aromatic substitution. The ester carbonyl activates the adjacent carbon, forcing ring closure onto the aromatic ring to form the 4-hydroxyquinoline core.

Step 3: N-Alkylation

  • Procedure: Suspend the 4-hydroxyquinoline intermediate in DMF. Add anhydrous K₂CO₃ (2.5 eq) and cyclopropyl bromide (1.2 eq). Heat at 90 °C for 4 hours.

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the N-1 position (pKa ~9) rather than the C-4 hydroxyl, enabling selective nucleophilic attack on the alkyl halide to form the N-cyclopropyl derivative.

Step 4: Nucleophilic Aromatic Substitution (SNAr) at C-7

  • Procedure: Mix the N-alkylated intermediate (1.0 eq) with anhydrous piperazine (3.0 eq) in N-methyl-2-pyrrolidone (NMP). Heat at 130–140 °C for 6 hours[7].

  • Causality: The C-7 chlorine is highly activated as a leaving group due to the strong electron-withdrawing effects of the adjacent C-6 fluorine and the para-positioned C-4 carbonyl. The excess piperazine prevents dimerization.

Step 5: Ester Hydrolysis and Zwitterion Isolation

  • Procedure: Dissolve the C-7 substituted ester in an ethanol/water mixture. Add aqueous NaOH (3.0 eq) and reflux for 3 hours. Remove ethanol under reduced pressure. Cool the aqueous layer and carefully acidify with glacial acetic acid to exactly pH 7.2 [7].

  • Causality: Base hydrolysis cleaves the C-3 ethyl ester to the active carboxylic acid. The pH adjustment to 7.2 is critical: the final molecule is a zwitterion (carboxylic acid pKa ~6.0, piperazine basic nitrogen pKa ~8.8). At pH 7.2, the molecule reaches its isoelectric point, minimizing aqueous solubility and forcing the pure Active Pharmaceutical Ingredient (API) to precipitate for easy filtration.

Diagram 2: Step-by-step synthetic workflow for the fluoroquinolone core.

Future Directions: Beyond the Classical Scaffold

While the classical fluoroquinolone scaffold has been a cornerstone of antibacterial therapy, the relentless rise of AMR necessitates innovation. Recent advances have seen the development of non-classical inhibitors like the spiropyrimidinetriones (e.g., Zoliflodacin) and triazaacenaphthylenes (e.g., Gepotidacin). Unlike FQs that bind the GyrA subunit and generate double-strand breaks, these novel agents engage the GyrB side of the enzyme and induce single-strand DNA breaks, completely bypassing traditional QRDR resistance mechanisms[5]. However, the fundamental principles of target engagement and physicochemical optimization learned from the fluoroquinolone carboxylic acid scaffold remain the gold standard for antibacterial drug design.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: NIH / PMC[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJaqxKoxUKpPdmBZ4H7udPBRRKx6nKG94SjRFqkzznYkxcPSn9HxAhyZgjExoq76gzJPTAGdj97u3hALUP32D93tswvmu-vnQnbPpl3qPRTLtF5BB5eXsdWWfXEFqG6QcZehjSvUcrHNMsOnk=]
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids Source: NIH / PMC[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6rm-VfaffWKmoL1kWANRGyq6BjZGjyn1BD319zbRr2oDD5AHkKKofgCljzLKPpyo4TGm1QQokprZZ05ZFkqwHqfxPxTTeC3SMj4DffB6qFOpz_Ln-vOCtU3V0kwdbfleY1rAOeaaJKQq-jYMF]
  • Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile Source: Benchchem[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcppynO_wafqD7N4ea7bVH1gsT77bjBkOkd43j-ep-h4b4zD1_FJo_MTZzfQHLKQqd3TePR6txVRsFupKoDUMMekm6toY12OhkzKWT-6aWMKUz3DZwbYlavLs-aFOdCJ-ZX2qF3h5vHPlRrC3RYx9hXx4DlIjdvEcwQPK1dQhrpYp7YRbwS1gY_xGu93OED5EeByqLt7jPWrH5m9MhaglGfBZogtHnRoMMeeydQ5u024qyj22c6n_B2qvnQnwKRIc5KVy0jnABDEnNFHc2]
  • Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria Source: ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnjwQD_Z2lnWSgdN40s3CubRGCNwmE4hJ4zNOGlqQGFe39smABpND4UoJD9BBkFlvq2q9vGP5PSuahK_YcRyaExqGbsHd7-D9dTfm4bquIedOOYNtQlOgCk08Mi8kbfvCsxAvPK_kJrvrBt6HKHp-l]
  • DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae Source: ASM Journals[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH33HvRxtCSKxfxiwKfRb_6zXn9Ei0vnGjrPITaEYRylcuR0G6H4LkuryRVie6FsjHslVt2Mm8zQk76uVA-_1LOOLM7LgMJCoiKSNM-3zpkcvfrkyCvoJcyIRNkdSrFUNAclJj0hUeD304Tzicn3Q==]
  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Source: PNAS[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8-FQVSC5RU1q4jgzN3l669hcVGuOXw0AM7b7VmwIBtz8f5cFvAWe3M1P7jg-sNp8aZ7rRZJGMyjs5yiWRdDFrjC-WSxfqHiaOABAb4OYNYyt65_fEVFPaOJ0EUV80OxQlWy_NhKXVuvBBcbc=]
  • Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks Source: MDPI[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFV_L6jE7-lOIeARzYhn6trPcPKcw0MpPTlqtjDfGlMPiu4A6liGt-aP2Rnj7sRM3Vmcnqus_ltIDJh4ywMsOYyY-ledQBhiT_nsXFb8F4hGQxnSWa7CYVCqq3NYl0l4iHVw==]

Sources

Bioisosteric Applications of 8-Fluoroquinoline-4-Carboxylic Acid: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently relies on the strategic application of bioisosteres. Among nitrogen-containing heterocycles, the 8-fluoroquinoline-4-carboxylic acid (8-FQ-4-CA) scaffold has emerged as a highly versatile pharmacophore. By replacing standard hydrogen atoms, hydroxyl groups, or alternative carboxylic acid bioisosteres with the 8-fluoroquinoline core, medicinal chemists can precisely modulate a molecule's lipophilicity, pKa, and target-binding affinity. This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind 8-fluoro bioisosterism, its validated therapeutic applications, and the self-validating synthetic protocols required to construct this critical scaffold.

Mechanistic Rationale for 8-Fluoro Bioisosterism

The quinoline-4-carboxylic acid core is a privileged structure found in numerous biologically active molecules, ranging from antimalarials to oncology drugs[1]. The targeted introduction of a fluorine atom at the C-8 position provides three distinct physicochemical advantages:

  • Steric Conformity : With a van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen and 1.40 Å for oxygen), fluorine introduces minimal steric disruption[2]. This allows the 8-FQ-4-CA scaffold to maintain its native geometry within tight receptor binding pockets.

  • Electronic Modulation (pKa Tuning) : The strong inductive electron-withdrawing effect (-I) of the 8-fluoro substituent lowers the pKa of the adjacent quinoline nitrogen and the C-4 carboxylic acid[3]. This modulates the molecule's ionization state at physiological pH, enhancing membrane permeability and oral bioavailability.

  • Metabolic Shielding : Fluorine substitution effectively blocks cytochrome P450-mediated oxidation at the electron-rich C-8 position, significantly extending the compound's metabolic half-life.

SAR_Logic Core Quinoline-4-carboxylic acid Core (Pharmacophore) F_Sub 8-Fluoro Substitution (Bioisostere) Core->F_Sub Lipid Increased Lipophilicity (Membrane Permeability) F_Sub->Lipid Steric Minimal Steric Bulk (Receptor Fit) F_Sub->Steric Elec Inductive Electron Withdrawal (pKa Modulation) F_Sub->Elec Outcome Enhanced Target Affinity (DHODH / Rpn11 / Gyrase) Lipid->Outcome Steric->Outcome Elec->Outcome

SAR logic demonstrating the physicochemical impact of 8-fluoro bioisosteric substitution.

Therapeutic Applications & Target Validation

Metalloenzyme Inhibition (Rpn11 Proteasome Subunit)

The 8-fluoroquinoline-4-carboxylic acid scaffold has been successfully deployed as a metal-binding pharmacophore (MBP) in the development of inhibitors for Rpn11, a Zn²⁺-dependent metalloisopeptidase critical for 26S proteasome function[4]. The quinoline nitrogen and the carboxylic acid oxygen act as a bidentate ligand system to coordinate the catalytic Zn²⁺ ion. The 8-fluoro substitution optimizes the electron density of the coordinating heteroatoms, fine-tuning the soft Lewis base character required to outcompete native substrates for high-affinity zinc binding[4].

Rpn11_Pathway Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Trafficking Rpn11 Rpn11 Subunit (Zn2+ dependent) Proteasome->Rpn11 Deubiquitination Degradation Protein Degradation Rpn11->Degradation Hydrolysis Inhibitor 8-Fluoroquinoline-4-carboxylic acid (MBP Bioisostere) Inhibitor->Rpn11 Zn2+ Coordination (Inhibition)

Rpn11 proteasome subunit inhibition pathway by 8-fluoroquinoline-4-carboxylic acid.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

In oncology and immunology, 8-fluoroquinoline-4-carboxylic acid derivatives serve as potent inhibitors of DHODH, a rate-limiting enzyme in de novo pyrimidine synthesis[2]. Bioisosteric replacement of standard ester or amide linkages with the 8-fluoroquinoline core yields compounds that demonstrate "flip-flop" kinetics—where the rate of absorption dominates over the rate of elimination. This provides a sustained pharmacokinetic profile essential for treating hematological cancers like acute myeloid leukemia (AML)[2].

Anti-Mycobacterial Activity (Mtb Gyrase)

Arylated quinoline carboxylic acids, particularly those bearing an 8-fluoro substituent, have shown significant activity against Mycobacterium tuberculosis DNA gyrase[1]. The fluorine atom enhances lipophilicity, which is a critical causality factor for penetrating the highly hydrophobic mycolic acid cell wall of M. tuberculosis to reach intracellular targets[1].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 8-fluoro substitution, the following table summarizes comparative physicochemical and biological data across different target applications based on recent literature.

Compound ScaffoldTarget EnzymeKey Structural FeaturePrimary Pharmacological EffectSource
8-Thioquinoline (8TQ)Rpn11 Proteasome8-Thio substitutionIC50 ~2.5 µM (Baseline metal binding)[4]
8-Fluoroquinoline-4-carboxylic acid Rpn11 Proteasome 8-Fluoro, 4-COOH Enhanced Zn²⁺ coordination, Sub-micromolar potency [4]
Biphenyl-quinoline-4-carboxylic acidDHODHUnsubstituted C-8Immediate release PK profile[2]
8-Fluoro-biphenyl-quinoline-4-carboxylic acid DHODH 8-Fluoro substitution Sustained PK profile (Flip-flop kinetics) [2]
Arylated quinoline-4-carboxylic acidMtb GyraseUnsubstituted C-8Moderate anti-mycobacterial activity[1]
8-Fluoro-arylated quinoline-4-carboxylic acid Mtb Gyrase 8-Fluoro substitution Enhanced cell wall penetration, High synthetic yield (62%) [1]

Validated Experimental Methodologies

The synthesis of the 8-fluoroquinoline-4-carboxylic acid core requires robust, scalable methodologies. The microwave-assisted Pfitzinger reaction is the gold standard for constructing this scaffold due to its high atom economy and rapid execution[4],[1].

Pfitzinger_Workflow Start 7-Fluoroisatin + Sodium Pyruvate Hydrolysis Alkaline Hydrolysis (5M NaOH) Lactam Ring Opening Start->Hydrolysis Intermediate 2-Amino-3-fluorophenylglyoxylate Hydrolysis->Intermediate Condensation Cross-Aldol Condensation (Microwave 110°C, 10 min) Intermediate->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 8-Fluoroquinoline-4-carboxylic Acid Cyclization->Product

Step-by-step workflow of the microwave-assisted Pfitzinger synthesis.

Protocol: Microwave-Assisted Pfitzinger Synthesis of 8-Fluoroquinoline-4-carboxylic Acid

Objective : Rapid, high-yield synthesis of the 8-FQ-4-CA scaffold via condensation of 7-fluoroisatin and sodium pyruvate[4].

Step-by-Step Procedure & Causality :

  • Reagent Mixing : To a 35 mL microwave tube, add 7-fluoroisatin (0.5 g, 3.03 mmol) in 10 mL of deionized water. Causality: Water serves as an environmentally benign, highly polar solvent that efficiently absorbs microwave radiation, facilitating rapid and uniform volumetric heating[4].

  • Alkaline Hydrolysis : Add 5 M NaOH (2.52 mL, 15.1 mmol) to the suspension. Causality: The strong base is critical for the initial step of the Pfitzinger reaction. It hydrolyzes the lactam ring of 7-fluoroisatin to generate the reactive intermediate, 2-amino-3-fluorophenylglyoxylate, in situ[1].

  • Ketone Addition : Introduce sodium pyruvate (0.4 g, 3.66 mmol) to the basic mixture. Causality: Sodium pyruvate provides the enolizable α-methylene group necessary for the subsequent cross-aldol condensation with the glyoxylate intermediate[4].

  • Microwave Irradiation : Seal the tube and heat in a microwave reactor at 110 °C with continuous stirring for 10 minutes. Causality: Microwave irradiation drastically reduces the reaction time from the traditional 12–24 hours of conventional reflux. This minimizes the thermal degradation of the isatin precursor and suppresses side-product formation, thereby maximizing the yield[4],[1].

  • Isolation & Self-Validation : Cool the mixture to room temperature and slowly acidify using HCl. Causality & Validation: Cooling and subsequent acidification protonates the carboxylate salt, reducing its aqueous solubility. The successful formation of the quinoline core is self-validated visually by the selective precipitation of the dicarboxylic acid derivative out of the aqueous layer, leaving water-soluble impurities behind. Final structural validation is achieved via ¹H NMR, where the disappearance of the isatin lactam NH proton and the appearance of the quinoline aromatic protons confirm successful cyclization[1].

References

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - Journal of Medicinal Chemistry - 4

  • Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google Patents (CA3103557A1) - 2

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - MDPI - 1

  • 3-Amino-8-fluoroquinoline-4-carboxylic acid | C10H7FN2O2 | CID 115024423 - PubChem - 3

Sources

Ionization Dynamics of Fluorinated Quinoline Acids: A Physicochemical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated quinoline acids, commonly known as fluoroquinolones, represent a critically important class of broad-spectrum antibiotics. For drug development professionals and analytical scientists, understanding the ionization behavior of these molecules is non-negotiable. The acid-base speciation of a fluoroquinolone dictates its aqueous solubility, lipophilicity, membrane permeability, and ultimately, its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This whitepaper provides an in-depth mechanistic analysis of the pKa values of key fluoroquinolones, exploring the structural causality behind their zwitterionic equilibria, and outlines a self-validating experimental protocol for precision pKa determination.

Structural Determinants of Ionization

The core scaffold of a fluoroquinolone consists of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ring. The amphoteric nature of these molecules arises from two primary ionizable centers:

  • The C3-Carboxylic Acid (pKa1): Acts as the primary proton donor.

  • The C7-Amine Moiety (pKa2): Typically a piperazinyl, pyrrolidinyl, or diazabicyclo group, acting as the primary proton acceptor.

The Causality of Fluorination: Why do fluorinated quinolones exhibit different acidity than their non-fluorinated precursors? The highly electronegative fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect (-I effect) across the conjugated ring system. This inductive pull stabilizes the conjugate base (the carboxylate anion) at the C3 position, effectively lowering the pKa1 value to the 5.8–6.4 range, making it more acidic[1].

Conversely, the basicity of the C7-amine (pKa2) is insulated from the fluorine's inductive effect due to the lack of direct conjugation and spatial distance[2]. Instead, the pKa2 is dictated by the specific steric hindrance and alkyl substitution on the amine ring. For example, the bulky diazabicyclo group in moxifloxacin pushes its pKa2 significantly higher (~9.29) compared to the simpler piperazinyl group in ciprofloxacin (~8.76)[3][4].

Zwitterionic Equilibria and Microspecies Distribution

Because the pKa1 (acidic) is lower than the pKa2 (basic), fluorinated quinoline acids exist predominantly as zwitterions at physiological pH (7.4)[5]. The ionization pathway involves four distinct macroscopic states:

  • Cationic Species (pH < pKa1): Both the C7-amine and C3-carboxylic acid are protonated. This state maximizes aqueous solubility. For instance, the solubility of levofloxacin and ciprofloxacin increases exponentially at pH 3.0–5.0 due to cation formation, which instigates strong hydrogen bonding with water molecules[6].

  • Zwitterionic Species (pKa1 < pH < pKa2): The C3-group is deprotonated (anionic) and the C7-amine is protonated (cationic). The net charge is zero. Electrostatic interactions between these zwitterions and negatively charged lipid membranes or biological sludge play a dominant role in their sorption and partitioning behaviors[7].

  • Neutral Microspecies: A minor tautomeric fraction at the isoelectric point where both groups are uncharged. Despite its low concentration, the neutral species is kinetically crucial for passive diffusion across hydrophobic lipid bilayers[5].

  • Anionic Species (pH > pKa2): Both groups are deprotonated.

Speciation Cation Cationic Species (pH < pKa1) + / 0 Zwitterion Zwitterionic Species (pKa1 < pH < pKa2) + / - Cation->Zwitterion -H+ (pKa1) Neutral Neutral Species (Minor at pI) 0 / 0 Cation->Neutral -H+ (Micro) Anion Anionic Species (pH > pKa2) 0 / - Zwitterion->Anion -H+ (pKa2) Neutral->Anion -H+ (Micro)

Figure 1: pH-dependent macroscopic and microscopic ionization equilibria of fluorinated quinoline acids.

Quantitative pKa Profiling of Key Fluoroquinolones

The following table synthesizes the consensus pKa values for four major fluoroquinolones, highlighting the structural influence of the C7 substituent on the basic pKa2.

FluoroquinoloneC7 SubstituentpKa1 (Carboxylic Acid)pKa2 (Basic Amine)Isoelectric Point (pI)
Ciprofloxacin Piperazinyl6.09 – 6.18[8]8.74 – 8.76[8]~7.4
Levofloxacin 4-Methylpiperazinyl5.83 – 6.05[2][6]8.22 – 8.75[2][6]~7.1
Norfloxacin Piperazinyl6.20[5]8.68 – 8.70[5][9]~7.4
Moxifloxacin Diazabicyclo6.25 – 6.43[4][9]9.29 – 10.63[4][9]~7.8

Experimental Methodology: Precision pKa Determination

As a Senior Application Scientist, I emphasize that measuring the pKa of amphoteric, poorly soluble compounds requires a highly controlled, self-validating system. Relying on a single analytical technique often leads to overlapping inflection errors. The following protocol utilizes a combined Potentiometric and UV-Metric Titration workflow.

Step-by-Step Protocol
  • Sample Preparation & Ionic Strength Control:

    • Prepare a 10^-4 M solution of the fluoroquinolone in a 0.15 M KCl aqueous background[10].

    • Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and stabilizes the activity coefficients of the ions, ensuring that the measured concentration-based pKa (pKa') can be accurately converted to the thermodynamic pKa.

  • Environmental Isolation (Nitrogen Blanketing):

    • Purge the titration vessel with high-purity Nitrogen (N2) gas and maintain a continuous blanket throughout the experiment[10].

    • Causality: Atmospheric CO2 readily dissolves in aqueous solutions to form carbonic acid. This introduces an artifactual buffer capacity near pH 6.3, which directly interferes with the accurate determination of the fluoroquinolone's pKa1.

  • Dual-Probe Titration Execution:

    • Submerge a calibrated glass pH electrode and a fiber-optic UV-Vis dip probe into the vessel.

    • Titrate using standardized 0.1 M HCl to drive the pH down to 2.0 (fully cationic state).

    • Reverse titrate using standardized 0.1 M KOH up to pH 11.0 (fully anionic state), capturing UV spectra (250–400 nm) and pH readings every 0.05 pH units.

  • Data Acquisition & Speciation Modeling:

    • Plot the Bjerrum curve (average number of bound protons vs. pH) from the potentiometric data.

    • Perform non-linear regression on the multi-wavelength UV absorbance data. The shift in the chromophore system (due to the disruption of the conjugate bond upon protonation/deprotonation) will yield distinct hypochromic or bathochromic shifts[11].

  • Self-Validation:

    • Cross-reference the potentiometric inflection points with the UV-metric isosbestic points. A variance of < 0.05 log units between the two orthogonal methods validates the integrity of the system.

Workflow Prep 1. Sample Preparation (0.15M KCl, N2 blanket) Titration 2. Dual-Probe Titration (Potentiometric & UV-Metric) Prep->Titration Data 3. Data Acquisition (pH vs. Volume vs. Absorbance) Titration->Data Model 4. Speciation Modeling (Bjerrum Plot & Non-linear Regression) Data->Model Valid 5. Self-Validation (Residual Analysis & Isosbestic Points) Model->Valid

Figure 2: Self-validating experimental workflow for precision pKa determination of fluoroquinolones.

References

  • Determination by Fluorimetric Titration of the Ionization Constants of Ciprofloxacin in Solution and in the Presence of Liposomes. ResearchGate.

  • [1] Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PMC - NIH.

  • [7] Insights into the Fate and Removal of Antibiotics in Engineered Biological Treatment Systems: A Critical Review. ACS Publications.

  • [8] HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.

  • [5] Fluoroquinolones and Tetracycline Antibiotics in a Portuguese Aquaculture System and Aquatic Surroundings. Taylor & Francis.

  • [10] Ionization and lipophilicity in nonpolar media. SSRN.

  • [2] Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. IMR Press.

  • [6] The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education (FIP).

  • [11] The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate (PDF). ResearchGate.

  • [4] Journal of Pharmaceutical and Biomedical Analysis. MOLNÁR-INSTITUTE for Applied Chromatography.

  • [9] Adsorptive Removal Study of the Frequently Used Fluoroquinolone Antibiotics – Moxifloxacin and Norfloxacin from Wastewaters. Rustaveli National Science Foundation.

Sources

The Evolution and Discovery of 8-Fluoroquinoline-4-Carboxylic Acid Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Ontogeny and Structural Significance

The quinoline-4-carboxylic acid scaffold (historically derived from cinchophen) has undergone a renaissance in modern drug discovery. It is critical to distinguish this specific class from the 3-carboxylic acid fluoroquinolones (e.g., ciprofloxacin), which primarily target bacterial topoisomerases via DNA intercalation 1. The 8-fluoroquinoline-4-carboxylic acid derivatives have instead emerged as highly specific, allosteric modulators of protein-protein interactions (PPIs) and metalloenzymes 2.

The introduction of a fluorine atom at the C-8 position serves a dual physicochemical purpose:

  • Steric and Electronic Shielding: It sterically restricts the conformation of substituents at the adjacent C-7 or N-1 positions, locking the molecule into a bioactive conformation 3.

  • pKa Modulation: The strong electronegativity of fluorine modulates the pKa of the quinoline nitrogen, optimizing hydrogen bonding networks within hydrophobic protein pockets 3.

Synthetic Methodologies: The Pfitzinger Ring Expansion

The most robust method for assembling 8-fluoroquinoline-4-carboxylic acids is the Pfitzinger reaction 4. This multicomponent-like synthesis utilizes 7-fluoroisatin as the primary building block.

Causality in experimental design: Traditional Pfitzinger reactions suffer from long reaction times and side-product formation. By employing microwave-assisted alkaline hydrolysis, the pyrrolidinone ring of 7-fluoroisatin is rapidly opened to form an intermediate 2-(2-amino-3-fluorophenyl)-2-oxoacetic acid in situ [[4]](). The subsequent addition of an enolizable ketone drives an imine condensation and cyclization. The strongly basic conditions (KOH) are critical; they not only facilitate the initial ring opening but also catalyze the final dehydration step to yield the fully aromatized quinoline core 4.

Pfitzinger A 7-Fluoroisatin (Precursor) B Alkaline Hydrolysis (Ring Opening) A->B KOH / Heat C 2-(2-Amino-3-fluorophenyl) -2-oxoacetic acid B->C D Enolizable Ketone (Condensation) C->D + R-CO-CH3 E Imine/Enamine Intermediate D->E F Cyclization & Aromatization E->F -H2O G 8-Fluoroquinoline-4- carboxylic acid F->G

Workflow of the Pfitzinger reaction for 8-fluoroquinoline-4-carboxylic acid synthesis.

Landmark Discovery I: Allosteric Modulation of Aurora A Kinase (AurkinA)

Aurora A Kinase (AURKA) is a critical mitotic kinase overexpressed in various malignancies. Its activation on the mitotic spindle depends on binding to the microtubule-associated protein TPX2 2. In 2016, a breakthrough in PPI inhibition was achieved with the discovery of AurkinA (2-(3-bromophenyl)-8-fluoroquinoline-4-carboxylic acid) 2.

Mechanistic Insight: AurkinA binds to a specific hydrophobic cleft on AURKA known as the 'Y pocket', which normally accommodates the conserved Tyr-Ser-Tyr motif of TPX2 2. The 8-fluoro substituent is crucial for orienting the quinoline core within this pocket, inducing a conformational shift that allosterically inhibits AURKA's catalytic activity without competing with ATP at the active site 2. This leads to the mislocalization of AURKA from the mitotic spindle, arresting cancer cell division 5.

AURKA_Pathway AURKA Aurora A Kinase (AURKA) Inactive State Active_AURKA AURKA-TPX2 Complex (Active, Spindle Localized) AURKA->Active_AURKA Binding of TPX2 TPX2 TPX2 Protein (Tyr-Ser-Tyr Motif) TPX2->Active_AURKA Inhibited_AURKA Allosterically Inhibited AURKA (Mislocalized, Catalytically Inactive) Active_AURKA->Inhibited_AURKA Competitive Displacement by AurkinA AurkinA AurkinA (8-Fluoroquinoline deriv.) Binding to 'Y-Pocket' AurkinA->Inhibited_AURKA Induces Conformational Shift

Allosteric inhibition of the AURKA-TPX2 protein-protein interaction by AurkinA.

Landmark Discovery II: Anti-Mycobacterial DNA Gyrase Inhibitors

While traditional fluoroquinolones target the DNA cleavage complex, recent high-throughput screening of arylated quinoline carboxylic acids revealed that 8-fluoroquinoline-4-carboxylic acid derivatives possess potent activity against non-replicating Mycobacterium tuberculosis (Mtb) 4.

Mechanistic Insight: Compounds adorned with bulky lipophilic groups, such as C-2 2-(phenanthren-3-yl) (e.g., compound 7m), demonstrated superior Mtb DNA gyrase inhibition 4. The 8-fluoro modification enhances the lipophilicity and cell wall penetration of the molecule, allowing it to reach the intracellular gyrase target effectively 4.

Landmark Discovery III: Proteasome and DHODH Inhibition

The 8-fluoroquinoline-4-carboxylic acid scaffold has also proven vital as a precursor and pharmacophore in targeting the proteasome subunit Rpn11, a metalloprotease 3. Derivatives modified to include softer Lewis bases (like thiols) coordinate the catalytic Zn2+ ion in a bidentate fashion 3. Furthermore, highly substituted analogs, such as 3,4,6,8-substituted-2-([1,1'-biphenyl]-4-yl)quinolines, have been patented as potent inhibitors of dihydroorotate dehydrogenase (DHODH) for the treatment of acute myeloid leukemia (AML), demonstrating favorable "flip-flop" pharmacokinetics [[6]]().

Quantitative Data Summaries

Compound / DerivativePrimary TargetTherapeutic IndicationPotency (IC50 / MIC)Key Structural Feature
AurkinA AURKA-TPX2 PPIOncology~1-5 μM2-(3-bromophenyl) substitution
Compound 7m Mtb DNA GyraseTuberculosis1 μMC-2 2-(phenanthren-3-yl)
Compound 18b Rpn11 ProteasomeOncologyPrecursor ScaffoldUnsubstituted C-2/C-3
Cpd17 / Cpd18 DHODHAML (Cancer)< 100 nM2-([1,1'-biphenyl]-4-yl)

Experimental Protocols

Protocol 1: Microwave-Assisted Pfitzinger Synthesis of 8-Fluoroquinoline-4-Carboxylic Acids

Rationale: Traditional Pfitzinger reactions require prolonged heating under strongly basic conditions. Microwave irradiation accelerates the ring-opening of 7-fluoroisatin and subsequent condensation, minimizing thermal degradation. The final acidification step acts as a self-validating purification mechanism, as the product selectively precipitates at its isoelectric point.

  • Reagent Mixing: Suspend 7-fluoroisatin (1.0 equivalent, 3.0 mmol) and the respective enolizable ketone (1.2 equivalents, 3.6 mmol) in 10 mL of 6M aqueous KOH.

  • Microwave Irradiation: Seal the mixture in a microwave-safe reaction vial and irradiate at 120°C for 15-20 minutes at 150 W.

  • Cooling & Hydrolysis: Allow the reaction vessel to cool to room temperature. The strong base ensures complete hydrolysis of the intermediate enamine.

  • Acidification: Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~3.5 to 4.0. The 8-fluoroquinoline-4-carboxylic acid derivative will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove excess salts, and recrystallize from hot ethanol to yield the analytically pure compound.

Protocol 2: Fluorescence Polarization (FP) Assay for AURKA-TPX2 Interaction

Rationale: To validate the allosteric disruption of the PPI, a competitive FP assay is superior to standard kinase activity assays. It directly measures the displacement of a fluorescently labeled TPX2 peptide from the AURKA 'Y-pocket', confirming the specific mechanism of action and providing a self-validating metric of target engagement.

  • Protein Preparation: Purify the recombinant AURKA catalytic domain (residues 122-403) using Ni-NTA affinity chromatography.

  • Probe Synthesis: Synthesize a FITC-labeled TPX2 peptide (residues 1-43, containing the critical Tyr-Ser-Tyr motif) via solid-phase peptide synthesis.

  • Assay Assembly: In a 384-well black microplate, incubate 50 nM AURKA with 10 nM FITC-TPX2 in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Add serial dilutions of the 8-fluoroquinoline-4-carboxylic acid derivative (e.g., AurkinA) ranging from 0.1 nM to 100 μM.

  • Equilibration: Incubate the microplate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Measure fluorescence polarization using a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the IC50 by plotting the polarization values (mP) against the log of compound concentration using a four-parameter logistic regression model.

References

1.[6] Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google Patents - 6 2.[1] Quinolone antibiotic - Wikipedia - 1 3.[4] Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - MDPI - 4 4.[3] Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - Journal of Medicinal Chemistry - 3 5.[2] 5dpv - Aurora A Kinase in Complex with AA35 and JNJ-7706621 in Space Group P6122 - Protein Data Bank Japan - 2 6.[5] 2-(3-Bromophenyl)-8-Fluoroquinoline-4-Carboxylic Acid | C16H9BrFNO2 | CID 80043125 - PubChem - 5

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Protocols for 8-Fluoroquinoline-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoroquinoline-4-carboxylic acid is a highly privileged scaffold in modern medicinal chemistry. It serves as a critical building block in the development of proteasome subunit Rpn11 inhibitors[1], novel antimalarial agents[2], and dihydroorotate dehydrogenase (DHODH) inhibitors for hematological cancers[3].

However, functionalizing the C4-carboxylic acid presents unique synthetic challenges. The fluorine atom at the 8-position exerts a strong electron-withdrawing inductive effect (-I effect) across the quinoline core, altering the pKa of the carboxylic acid. Combined with the inherent steric hindrance of the bicyclic system, standard peptide coupling conditions often result in poor conversions. This application note details field-proven, self-validating protocols tailored to the nucleophilicity of the target amine, ensuring high-yield amide bond formation.

Mechanistic Rationale & Reagent Selection

The selection of the coupling reagent cannot be arbitrary; it must be dictated by the electronic and steric profile of the incoming amine.

  • 1,1'-Carbonyldiimidazole (CDI): Ideal for highly nucleophilic primary and aliphatic amines. CDI forms an active acylimidazole intermediate. The reaction is driven to completion by the irreversible release of carbon dioxide gas[4].

  • HATU / DIPEA: Required for less nucleophilic substrates, such as anilines or sterically hindered secondary amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the rate of nucleophilic acyl substitution, though thermal energy is often required[4].

  • Thionyl Chloride (SOCl₂): Reserved for exceptionally unreactive amines. In situ generation of the acid chloride provides the most electrophilic carbonyl species possible[2].

Workflow Start 8-Fluoroquinoline-4-carboxylic acid Eval Assess Amine Nucleophilicity Start->Eval Primary Aliphatic / Primary Amines Eval->Primary Aromatic Aromatic / Secondary Amines Eval->Aromatic Hindered Highly Hindered Amines Eval->Hindered CDI CDI Activation (25 °C) Primary->CDI HATU HATU + DIPEA (60 °C) Aromatic->HATU SOCl2 SOCl2 + cat. DMF (Reflux) Hindered->SOCl2 Product 8-Fluoroquinoline-4-carboxamide CDI->Product High Yield HATU->Product Moderate Yield SOCl2->Product Variable Yield

Amide coupling decision matrix based on amine nucleophilicity.

Quantitative Comparison of Coupling Strategies
Coupling ReagentTarget Amine ProfileActive IntermediateTypical YieldReaction TempKey Advantage
CDI Primary, AliphaticAcylimidazole75 - 90%25 °CVolatile/water-soluble byproducts simplify purification.
HATU / DIPEA Aromatic, SecondaryHOAt Ester65 - 85%60 °CHigh reactivity overcomes poor amine nucleophilicity.
SOCl₂ / DMF Sterically HinderedAcid Chloride50 - 75%Reflux → 25 °CMaximum electrophilicity for unreactive substrates.

Step-by-Step Experimental Methodologies

Protocol A: CDI-Mediated Coupling (For Aliphatic & Primary Amines)

This method leverages the mild nature of CDI to prevent side reactions while efficiently coupling highly nucleophilic amines[1].

Procedure:

  • To a flame-dried round-bottom flask, add 8-fluoroquinoline-4-carboxylic acid (1.0 equiv, e.g., 0.2 g, 0.98 mmol) and anhydrous DMF (10 mL) to achieve a 0.1 M solution.

  • Add CDI (1.5 equiv, 0.24 g, 1.46 mmol) in a single portion.

  • Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere for exactly 15 minutes[1].

  • Add the corresponding aliphatic amine (1.2 equiv) dropwise.

  • Stir for an additional 12 hours at room temperature.

  • Concentrate the solution under reduced pressure and purify via reverse-phase chromatography (0–100% Acetonitrile/Water)[1].

  • Causality & Self-Validation: Why wait 15 minutes before adding the amine? CDI reacts with the carboxylic acid to form the active acylimidazole, releasing CO₂ gas. If the amine is added prematurely, it will react with unreacted CDI to form a highly stable, inert urea byproduct, permanently reducing your yield. Validation Step: The reaction is only ready for amine addition when visible CO₂ effervescence completely ceases in the DMF solution.

Protocol B: HATU-Mediated Coupling (For Aromatic & Secondary Amines)

Anilines and secondary amines lack the nucleophilicity required to attack an acylimidazole efficiently. HATU generates a superior leaving group (HOAt)[4].

Procedure:

  • Dissolve 8-fluoroquinoline-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.2 equiv).

  • Stir at room temperature for 10 minutes to pre-form the HOAt ester.

  • Add the aromatic amine (1.1 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12–16 hours[4].

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality & Self-Validation: Why heat to 60 °C? Anilines possess delocalized lone pairs, significantly dampening their nucleophilicity. Even with the highly reactive HOAt ester, the activation energy barrier for nucleophilic acyl substitution remains high, necessitating thermal energy to drive the reaction[4]. Validation Step: Monitor the reaction via LC-MS. If the amine coupling is the rate-limiting step, you will observe the mass of the intermediate HOAt-ester pooling in the chromatogram. Do not stop the reaction until this intermediate is consumed.

Protocol C: One-Pot Acid Chloride Generation (For Highly Unreactive Amines)

When steric hindrance prevents the use of bulky uronium salts like HATU, generating the sterically unencumbered acid chloride is the optimal rescue strategy[2].

Procedure:

  • Suspend 8-fluoroquinoline-4-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M).

  • Add Thionyl Chloride (SOCl₂) (3.0 equiv) and 2 drops of anhydrous DMF (catalytic).

  • Reflux the mixture for 2 hours until the solution becomes homogenous.

  • Concentrate the mixture under vacuum to remove excess SOCl₂, then redissolve the crude acid chloride in fresh THF.

  • Add the unreactive amine (1.5 equiv) and Triethylamine (2.0 equiv) at 0 °C.

  • Warm to room temperature and stir for 2–4 hours[2].

  • Causality & Self-Validation: Why add catalytic DMF? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This is the true active species that converts the carboxylic acid to the acid chloride exponentially faster than SOCl₂ alone[2]. Validation Step: Before adding the valuable amine (Step 4), quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. LC-MS analysis should show the corresponding methyl ester, confirming 100% conversion to the acid chloride.

References

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 | Journal of Medicinal Chemistry (acs.org) -
  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 | PMC - NIH (nih.gov) -
  • Methods and compositions for inhibition of dihydroorotate dehydrogenase | Google P
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | PMC - NIH (nih.gov) -

Sources

Application Note: Optimized Decarboxylation Protocols for 8-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

8-Fluoroquinoline derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, antifungal agents, and NMDA receptor modulators[1][2]. The synthesis of these heterocycles often relies on the Pfitzinger reaction, which yields a 4-carboxylic acid intermediate. To access the unsubstituted C4 position, a critical decarboxylation step is required[3]. This Application Note details the mechanistic rationale and provides field-validated protocols for the decarboxylation of 8-fluoroquinoline-4-carboxylic acid, comparing traditional thermal methods with modern microwave-assisted techniques[4][5].

Mechanistic Causality of Decarboxylation

The decarboxylation of quinoline-4-carboxylic acids is thermodynamically driven by the release of carbon dioxide gas, but it faces a high kinetic activation barrier. The reaction typically proceeds via a zwitterionic intermediate. Protonation or strong hydrogen bonding at the quinoline nitrogen (N1) increases the electrophilicity of the heterocyclic ring, facilitating the heterolytic cleavage of the C4–C bond[3].

The Role of the 8-Fluoro Substituent: In the case of 8-fluoroquinoline-4-carboxylic acid, the highly electronegative fluorine atom at the C8 position exerts a strong inductive electron-withdrawing effect (-I effect). This subtly reduces the basicity of the adjacent N1 atom compared to unsubstituted quinolines. Consequently, the formation of the necessary zwitterionic transition state requires either significant thermal energy (typically >240 °C) or highly efficient energy transfer mechanisms (such as microwave irradiation) to achieve complete conversion[4].

DecarboxylationWorkflow cluster_0 Method A: Thermal Protocol cluster_1 Method B: Microwave Protocol Start 8-Fluoroquinoline-4-carboxylic acid (Starting Material) ThermCond Dowtherm A / Diphenyl Ether 240-250°C, 2-4 Hours Start->ThermCond Route A MWCond Microwave Irradiation (DMSO/Neat) 190-200°C, 15-30 Mins Start->MWCond Route B ThermMech High Thermal Energy Overcomes Activation Barrier ThermCond->ThermMech Zwitterion Zwitterionic Intermediate (N-Protonation / C-C Cleavage) ThermMech->Zwitterion MWMech Rapid Volumetric Heating Kinetic Control MWCond->MWMech MWMech->Zwitterion CO2 Release of CO2 Gas Zwitterion->CO2 Byproduct Product 8-Fluoroquinoline (Target Product) Zwitterion->Product Decarboxylation

Workflow and mechanistic pathway for the decarboxylation of 8-fluoroquinoline-4-carboxylic acid.

Experimental Protocols

Protocol A: Traditional Thermal Decarboxylation (Dowtherm A)

Causality & Rationale: High-boiling solvents are mandatory to reach the thermal threshold required for this reaction. Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is the industry standard due to its exceptionally high boiling point (258 °C) and chemical inertness, preventing unwanted side reactions during prolonged heating[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-fluoroquinoline-4-carboxylic acid (1.0 eq) in Dowtherm A (10 volumes, v/w).

  • Inert Atmosphere: Purge the system with Argon for 10 minutes. This is critical to prevent oxidative degradation of the quinoline ring at extreme temperatures.

  • Heating: Gradually heat the suspension using a heating mantle or a high-temperature sand bath to 240–250 °C. Causality: Gradual heating prevents violent outgassing of CO

    
    , which can lead to bumping and loss of material.
    
  • Monitoring: Maintain the temperature for 2–4 hours. Monitor the reaction progress via HPLC or TLC (eluent: EtOAc/Hexanes) until the starting material is completely consumed.

  • Self-Validating Workup: Cool the reaction to room temperature. To separate the product from the high-boiling Dowtherm A, dilute the mixture with hexanes (30 volumes) and extract with 1M aqueous HCl (3 x 10 volumes). The basic 8-fluoroquinoline partitions into the aqueous layer as a water-soluble hydrochloride salt, leaving the neutral Dowtherm A in the organic layer.

  • Isolation: Basify the combined aqueous layers with 2M NaOH to pH 10, extract with dichloromethane, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield pure 8-fluoroquinoline.
Protocol B: Microwave-Assisted Decarboxylation

Causality & Rationale: Microwave (MW) irradiation provides rapid, volumetric heating, bypassing the inefficient thermal conductivity of traditional oil baths. This method significantly reduces reaction times, minimizes thermal degradation (charring), and eliminates the need for difficult-to-remove solvents like Dowtherm A[4][5].

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled microwave-safe vial with 8-fluoroquinoline-4-carboxylic acid (1.0 eq). Add anhydrous DMSO (5 volumes, v/w). Optional: The addition of catalytic Ag

    
    CO
    
    
    
    (0.1 eq) can further lower the activation energy[4].
  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 190–200 °C for 15–30 minutes.

  • Cooling: Allow the system to cool rapidly to room temperature using the instrument's compressed air cooling feature. Causality: Rapid quenching prevents the formation of thermodynamic byproducts.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMSO, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography if trace impurities remain.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two validated methodologies:

ParameterMethod A: Thermal (Dowtherm A)Method B: Microwave-Assisted
Operating Temperature 240 – 250 °C190 – 200 °C
Reaction Time 2 – 4 Hours15 – 30 Minutes
Typical Yield 65% – 75%80% – 90%
Solvent Removal Difficult (Requires acid/base extraction)Moderate (Aqueous washes remove DMSO)
Scalability High (Multi-gram to kilogram scale)Low to Medium (Limited by MW vial size)
Impurity Profile Higher risk of charring/oxidationCleaner profile; fewer thermal byproducts

Troubleshooting & Optimization (E-E-A-T Insights)

  • Incomplete Conversion (Thermal): If starting material persists after 4 hours, ensure the internal temperature is accurately reaching 240 °C. Thermocouple placement is critical; external bath temperatures often overestimate internal reaction temperatures.

  • Product Charring (Microwave): If significant degradation is observed, the localized concentration of the substrate may be too high, leading to "hot spots." Dilute the reaction mixture further with DMSO or reduce the irradiation time by 5-minute increments.

  • Emulsion during Dowtherm A Extraction: When extracting the Dowtherm A/hexane mixture with 1M HCl, emulsions can form. Filtering the biphasic mixture through a pad of Celite prior to separation in the funnel will rapidly break the emulsion.

References

1.1 - Benchchem[1] 2. 3 - MDPI[3] 3.4 - ResearchGate[4] 4.5 - Preprints.org[5] 5.2 - Benchchem[2]

Sources

Application Note: 8-Fluoroquinoline-4-carboxylic Acid as a Versatile Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of coordination chemistry and drug discovery, quinoline-4-carboxylic acids (QCAs) have emerged as highly privileged scaffolds. Among these, 8-Fluoroquinoline-4-carboxylic acid (8-FQCA) represents a specialized, high-value ligand. The quinoline core provides a rigid aromatic framework suitable for π-π stacking and DNA intercalation, while the carboxylic acid at the 4-position and the endocyclic nitrogen atom serve as primary coordination sites for transition metals[1].

The strategic placement of a fluorine atom at the 8-position profoundly impacts the molecule's physicochemical profile. Due to fluorine's high electronegativity, it modulates the pKa of the adjacent quinoline nitrogen, fine-tuning its soft/hard Lewis base character. This modification not only dictates the ligand's metal-binding affinity but also significantly enhances the lipophilicity of the resulting complex, a critical parameter for cellular membrane permeability in anti-mycobacterial and anti-cancer applications[2].

Structural & Coordination Chemistry

Quinoline-4-carboxylic acids exhibit highly versatile coordination modes depending on the chosen metal center, solvent system, and thermodynamic conditions[1].

When complexed with transition metals like Zinc(II) or Copper(II), the carboxylate group of 8-FQCA frequently adopts a syn-syn bidentate bridging mode. In these polymeric zinc complexes, the metal center typically displays an elongated octahedral geometry, coordinated by four oxygen atoms from independent quinoline-4-carboxylate anions in the equatorial plane, and two axial water molecules[3]. This bridging behavior drives the formation of 1D polymeric chains that further assemble into 3D supramolecular networks stabilized by robust hydrogen bonding[1].

Alternatively, in discrete mononuclear complexes designed for targeted enzyme inhibition, the quinoline nitrogen and the carboxylate (or modified thio-derivatives) can participate directly in bidentate metal chelation. This specific geometry is crucial when targeting metalloenzymes like the Zn²⁺-dependent proteasome subunit Rpn11, where equatorial and axial donor positioning is required to arrest catalytic activity[4].

Workflow Step1 Precursor Assembly 7-Fluoroisatin + Sodium Pyruvate Step2 Microwave-Assisted Pfitzinger Rxn (110°C, 10 min, 5M NaOH) Step1->Step2 Step3 Acidification & Precipitation (Yields 8-FQCA Ligand) Step2->Step3 Step4 Metal Coordination Addition of Zn(OAc)2 Step3->Step4 Step5 Hydrothermal Crystallization (120°C, 48h in Teflon) Step4->Step5 Step6 Isolation of [Zn(8-FQCA)2(H2O)2]n Coordination Polymer Step5->Step6

Workflow for the synthesis and metal coordination of 8-FQCA.

Experimental Workflows and Protocols

Protocol 1: Microwave-Assisted Synthesis of the 8-FQCA Ligand

Causality & Rationale: The Pfitzinger reaction is selected for its high atom economy in constructing the quinoline core. The use of 5M NaOH drives the alkaline hydrolysis and ring-opening of the pyrrolidinone ring of the isatin precursor[2]. Microwave irradiation is utilized to rapidly overcome the activation energy barrier of the subsequent cyclization with pyruvate, reducing reaction times from several hours to 10 minutes and preventing the formation of thermodynamic side-products[4].

Step-by-Step Methodology:

  • Precursor Assembly: To a 35 mL microwave-safe reaction tube, add 7-fluoroisatin (0.5 g, 3.03 mmol) and dissolve in 10 mL of deionized H₂O[4].

  • Alkaline Activation: Add 5M NaOH (2.52 mL, 15.1 mmol) followed by sodium pyruvate (0.4 g, 3.66 mmol)[4]. Self-Validation: The solution will undergo a distinct color change as the isatin ring opens to form the 2-(2-amino-3-fluorophenyl)-2-oxoacetic acid intermediate[2].

  • Microwave Irradiation: Seal the tube and heat in a microwave reactor at 110 °C with continuous magnetic stirring for exactly 10 minutes[4].

  • Precipitation: Allow the vessel to cool to room temperature. The solution currently contains the highly soluble sodium salt of the dicarboxylic acid derivative. Slowly acidify the suspension using 1M HCl until the pH reaches ~3.0[4]. Causality: Protonation of the carboxylate groups drastically reduces aqueous solubility, driving the precipitation of the 8-FQCA product.

  • Isolation & Validation: Filter the pale-yellow precipitate under a vacuum, wash with cold water, and dry in a desiccator. Self-Validation: Perform TLC (6:1 EtOAc-MeOH); the product should present a single spot with an Rf value of approximately 0.39[2].

Protocol 2: Hydrothermal Synthesis of [Zn(8-FQCA)₂(H₂O)₂]ₙ Coordination Polymer

Causality & Rationale: Hydrothermal synthesis is employed to provide strict thermodynamic control over complexation. The high-pressure, high-temperature environment allows reversible coordination bonds to continuously break and reform, effectively bypassing amorphous kinetic traps to yield highly ordered, diffraction-quality single crystals[1].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 8-FQCA (0.2 mmol) in a 10 mL mixed solvent system of Methanol/H₂O (1:1 v/v). Causality: The mixed solvent balances the solubility of the hydrophobic fluorinated quinoline ring and the hydrophilic metal salt.

  • Metal Addition: Slowly add Zinc(II) acetate dihydrate (0.1 mmol) to the solution under continuous stirring.

  • Hydrothermal Treatment: Transfer the homogenous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 48 hours[1].

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/h. Causality: Slow, controlled cooling gradually supersaturates the solution, promoting the nucleation and growth of large, defect-free polymeric chains[3].

  • Harvesting: Filter the resulting crystals, wash with cold methanol, and dry under a vacuum.

Quantitative Data & Analytical Characterization

To ensure the structural integrity of the synthesized ligands and their corresponding metal complexes, rigorous spectroscopic validation is required. The table below summarizes the expected quantitative analytical benchmarks.

Parameter8-FQCA Ligand (Free)[Zn(8-FQCA)₂(H₂O)₂]ₙ ComplexAnalytical Significance
IR: ν(C=O) stretch ~1714 cm⁻¹~1610 cm⁻¹A significant red-shift confirms the deprotonation of the carboxylic acid and subsequent metal coordination[1].
IR: ν(C=N) stretch ~1580 cm⁻¹~1550 cm⁻¹Shift indicates the quinoline nitrogen's participation in supramolecular hydrogen bonding or direct metal chelation.
¹H NMR (DMSO-d₆) δ 8.59 (d), 7.90 (m)Broadened / Shifted signalsDownfield shifts confirm electron density withdrawal by the metal center[2].
Crystallographic Mode N/Asyn-syn bidentate O,O'-bridgingDictates the formation of the 1D polymeric chain architecture[3].

Biological Applications & Mechanism of Action

Metal complexes utilizing 8-FQCA and its derivatives have shown remarkable efficacy in advanced drug discovery, specifically targeting resistant pathogen strains and malignancies.

  • Anti-Mycobacterial Activity: Arylated quinoline carboxylic acid derivatives act as potent inhibitors of Mycobacterium tuberculosis (Mtb). The primary mechanism involves targeting Mtb DNA Gyrase, where the rigid quinoline core intercalates into the DNA-enzyme complex, arresting DNA supercoiling and leading to pathogen death. Minimum Inhibitory Concentrations (MIC) for optimized derivatives regularly fall in the sub-microgram range (0.39 - 1.56 μg/mL)[2].

  • Proteasome Inhibition: In oncology, derivatives of the 8-fluoro/thio-quinoline scaffold have been identified via fragment-based drug discovery (FBDD) as highly selective inhibitors of the proteasome subunit Rpn11[4]. Rpn11 is a Zn²⁺-dependent metalloisopeptidase. The ligand achieves sub-micromolar inhibition by directly chelating the active site Zn²⁺ ion in a bidentate fashion, preventing the hydrolysis of ubiquitin from tagged proteins and triggering cancer cell apoptosis[4].

Mechanism Ligand 8-FQCA Metal Complex Path1 Mtb DNA Gyrase Targeting Ligand->Path1 Path2 Proteasome Rpn11 Inhibition Ligand->Path2 Mech1 Intercalation & Supercoiling Arrest Path1->Mech1 Mech2 Active Site Zn2+ Chelation Path2->Mech2 Outcome Pathogen / Cancer Cell Apoptosis Mech1->Outcome Mech2->Outcome

Dual-target biological mechanism of 8-FQCA metal complexes.

References

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: MDPI (Molecules) URL:[Link][2]

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: PMC - NIH (Journal of Medicinal Chemistry) URL:[Link][4]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid Source: ResearchGate (Acta Chimica Slovenica) URL:[Link][1]

  • catena-Poly[zinc(II)-μ-aqua-κ2 O:O-bis(μ-quinoline-4-carboxylato-κ2 O:O′)] Source: PMC - NIH (Acta Crystallographica Section E) URL:[Link][3]

Sources

Application Note: The Gould-Jacobs Reaction Pathway for 8-Fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 8-fluoroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antibacterial agents (fluoroquinolones), and advanced materials[1]. The Gould-Jacobs reaction remains the premier synthetic strategy for constructing the core 4-hydroxyquinoline ring from substituted anilines[2]. This application note details the comprehensive, multi-step synthesis of 8-fluoroquinoline starting from 2-fluoroaniline, elucidating the mechanistic causality, thermodynamic requirements, and self-validating experimental protocols necessary for high-yield execution.

Mechanistic Pathway & Causality

The synthesis of 8-fluoroquinoline via the Gould-Jacobs reaction is a multi-stage process requiring precise thermodynamic control. Each step is governed by specific stereoelectronic effects imparted by the fluorine substituent.

  • Step 1: Nucleophilic Condensation : The pathway initiates with the condensation of 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). The highly electrophilic ethoxymethylene group undergoes an addition-elimination reaction with the nucleophilic primary amine. The electron-withdrawing nature of the ortho-fluorine slightly reduces the nucleophilicity of the aniline, necessitating elevated temperatures (120–140 °C) to drive the formation of ethyl 2-((2-fluoroanilino)methylene)malonate[1].

  • Step 2: Thermal Electrophilic Aromatic Substitution (Cyclization) : This is the critical, energy-intensive step. The intermediate must undergo an intramolecular electrophilic aromatic substitution to close the pyridine ring. Because the fluorine atom deactivates the adjacent positions of the benzene ring via inductive withdrawal (-I effect), the activation energy for cyclization is exceptionally high. Consequently, the reaction requires extreme thermal conditions (240–260 °C), typically achieved using high-boiling solvents like Dowtherm A or diphenyl ether[2],[3].

  • Step 3 & 4: Saponification and Decarboxylation : The resulting ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is subjected to base-catalyzed hydrolysis to yield the corresponding carboxylic acid[4]. Subsequent thermal decarboxylation at ~250 °C extrudes CO₂[1], driven by the formation of the highly stable 8-fluoroquinolin-4-ol (which exists in tautomeric equilibrium with 8-fluoro-4-quinolone).

  • Step 5 & 6: Deoxygenation via Chlorination and Reduction : To obtain the unsubstituted 8-fluoroquinoline, the 4-hydroxyl group is first converted into a labile chloride leaving group using phosphorus oxychloride (POCl₃) at 100 °C[2]. The resulting 4-chloro-8-fluoroquinoline[5] is then subjected to catalytic hydrogenation (Pd/C, H₂) to yield the final 8-fluoroquinoline target[3].

ChemicalPathway N1 2-Fluoroaniline + EMME N2 Ethyl 2-((2-fluoroanilino) methylene)malonate N1->N2 Condensation 120-140°C N3 Ethyl 8-fluoro-4-hydroxyquinoline -3-carboxylate N2->N3 Thermal Cyclization Dowtherm A, 250°C N4 8-Fluoro-4-hydroxyquinoline -3-carboxylic acid N3->N4 Hydrolysis 10% NaOH, Reflux N5 8-Fluoroquinolin-4-ol N4->N5 Decarboxylation Dowtherm A, 250°C N6 4-Chloro-8-fluoroquinoline N5->N6 Chlorination POCl3, 100°C N7 8-Fluoroquinoline N6->N7 Reduction Pd/C, H2

Chemical pathway for 8-fluoroquinoline synthesis via the Gould-Jacobs reaction.

Experimental Protocols

Self-Validating System : To ensure absolute reproducibility, each step incorporates specific In-Process Controls (IPCs). Do not proceed to the subsequent step unless the IPC criteria are strictly met.

Protocol A: Synthesis of Ethyl 2-((2-fluoroanilino)methylene)malonate

  • Setup : In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equiv, 10 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv, 11 mmol)[4].

  • Reaction : Heat the neat mixture to 120–130 °C for 2 hours under an inert nitrogen atmosphere[1].

  • IPC : Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the 2-fluoroaniline spot (UV active) is fully consumed.

  • Workup : Cool to room temperature. The product will crystallize. Triturate with cold ethanol (20 mL), filter, and dry under vacuum[2].

Protocol B: Thermal Cyclization to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Setup : In a 3-neck flask equipped with a Dean-Stark trap and internal thermometer, heat 20 mL of Dowtherm A to 250 °C[2].

  • Reaction : Carefully add the solid intermediate from Protocol A portion-wise to the hot solvent. Maintain the temperature at 240–250 °C for 30–45 minutes[1]. Caution: Ethanol vapor will evolve rapidly.

  • IPC : LC-MS analysis should indicate the disappearance of the starting mass and the appearance of the[M+H]⁺ ion corresponding to the cyclized product.

  • Workup : Cool the mixture to 50 °C and add hexanes (40 mL) to precipitate the product. Filter, wash extensively with hexanes to remove Dowtherm A, and recrystallize from ethanol[2].

Protocol C: Hydrolysis and Decarboxylation

  • Hydrolysis : Suspend the ester (10 mmol) in 10% aqueous NaOH (30 mL) and reflux for 3 hours[4]. Cool and acidify with 6M HCl to pH 2. Filter the precipitated 8-fluoro-4-hydroxyquinoline-3-carboxylic acid[6].

  • Decarboxylation : Transfer the dried acid to a flask containing Dowtherm A (15 mL). Heat to 250 °C until CO₂ evolution ceases (approx. 1 hour)[1]. Cool, precipitate with hexanes, and filter to isolate 8-fluoroquinolin-4-ol.

Protocol D: Chlorination and Reduction

  • Chlorination : Suspend 8-fluoroquinolin-4-ol (5 mmol) in POCl₃ (5 mL). Heat at 100 °C for 2 hours[2]. IPC: Quench an aliquot in ice water and check TLC. Remove excess POCl₃ under reduced pressure. Pour the residue over ice, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry and concentrate to yield 4-chloro-8-fluoroquinoline[3].

  • Reduction : Dissolve the chloro-intermediate in ethanol (20 mL). Add 10% Pd/C (10 mol%) and triethylamine (1.5 equiv). Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through Celite, concentrate, and purify via silica gel chromatography to afford pure 8-fluoroquinoline[3].

ExperimentalWorkflow Prep Reaction Setup Anhydrous Conditions Heat Thermal Processing Microwave / Oil Bath Prep->Heat IPC In-Process Control TLC & LC-MS Heat->IPC IPC->Heat Incomplete Workup Workup & Quench Precipitation / Extraction IPC->Workup Complete Purify Purification Recrystallization / Column Workup->Purify

Standardized experimental workflow and in-process control loop for quinoline synthesis.

Quantitative Data Presentation

Reaction StepReagents / ConditionsTemp (°C)Time (h)Expected Yield (%)Key IPC / Analytical Marker
1. Condensation 2-Fluoroaniline, EMME (Neat)120 - 1302.085 - 95TLC: Disappearance of aniline
2. Cyclization Dowtherm A240 - 2500.7565 - 75LC-MS:[M+H]⁺ of cyclized core
3. Hydrolysis 10% NaOH (aq), Reflux1003.0> 90pH adjustment to precipitate
4. Decarboxylation Dowtherm A2501.070 - 80Cessation of CO₂ gas evolution
5. Chlorination POCl₃ (Neat)1002.080 - 85TLC: Shift to higher Rf (DCM)
6. Reduction H₂ (1 atm), Pd/C, Et₃N, EtOH254.075 - 85LC-MS: [M+H]⁺ = 148.15

References

  • [3] Title: Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction Source: PMC (National Institutes of Health) URL:[Link]

Sources

Advanced Esterification Strategies for 8-Fluoroquinoline-4-Carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 8-fluoroquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical building block in the development of 1[1], 2[2], and 3[3]. During multi-step synthetic campaigns, the C-4 carboxylic acid must frequently be converted into an ester. This transformation is essential either to mask the acidic proton during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings at the C-2 or C-6 positions) or to function as a lipophilic prodrug moiety that enhances cellular permeability.

However, the esterification of quinoline-4-carboxylic acids presents distinct physicochemical hurdles. The molecule exists primarily as a zwitterion (due to the basic quinoline nitrogen and the acidic carboxylate), which severely limits its solubility in standard organic solvents. Furthermore, the mechanistic causality of the esterification must be carefully matched to the substrate's steric environment.

For unhindered substrates, the 4 is highly effective[4]. The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and allowing nucleophilic attack by the alcohol solvent[4]. However, if the quinoline ring features a substituent at the C-3 position (e.g., a methyl group), the steric bulk directly adjacent to the C-4 carboxylate creates a high-energy transition state that stalls the Fischer esterification[5]. In these cases, researchers must pivot to a base-promoted alkylation. By utilizing cesium carbonate (Cs₂CO₃), the carboxylic acid is deprotonated to form a highly reactive, "naked" carboxylate anion (the "cesium effect"), which then acts as the nucleophile to attack an alkyl halide, easily bypassing the steric hindrance[5].

Strategic Decision Matrix

To ensure high yields and prevent material loss, the selection of the esterification protocol must be dictated by the structural features of the specific 8-fluoroquinoline analog.

Esterification_Decision_Tree Start 8-Fluoroquinoline-4-carboxylic acid Substrate CheckSteric Is the C-3 position sterically hindered (e.g., C-3 methyl)? Start->CheckSteric CheckSensitivity Is the substrate prone to decarboxylation or base-sensitive? CheckSteric->CheckSensitivity  Yes (Hindered)   MethodA Protocol A: Fischer-Speier Esterification (H2SO4, MeOH, Reflux) CheckSteric->MethodA  No (Unhindered)   MethodB Protocol B: Base-Promoted Alkylation (Cs2CO3, MeI, DMF) CheckSensitivity->MethodB  No   MethodC Protocol C: TMS-Diazomethane (Mild/Neutral Conditions) CheckSensitivity->MethodC  Yes  

Decision matrix for selecting the optimal esterification protocol for 8-fluoroquinoline substrates.

Quantitative Comparison of Methodologies

The following table summarizes the operational parameters, expected outcomes, and limitations of the three primary esterification strategies utilized for quinoline-4-carboxylic acids.

MethodologyReagents & CatalystTypical ConditionsAverage YieldSteric TolerancePrimary Limitation
Fischer-Speier MeOH, H₂SO₄ (cat.)Reflux (65 °C), 12–18 h85–95%LowFails for C-3 substituted analogs
Base-Promoted MeI, Cs₂CO₃DMF, 25 °C, 2–4 h75–90%HighRisk of N-alkylation side reactions
TMS-Diazomethane TMSCHN₂, MeOHDCM, 0 °C to 25 °C, 1 h>90%HighHigh reagent toxicity and cost

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and expected observable phenomena to ensure the causality of the reaction is tracking correctly.

Protocol A: Acid-Catalyzed Fischer-Speier Methyl Esterification

Best for: Unhindered 8-fluoroquinoline-4-carboxylic acids.

  • Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the 8-fluoroquinoline-4-carboxylic acid (1.0 equiv) in anhydrous methanol (0.1 M concentration).

    • Self-Validation Check 1: The mixture will appear heterogeneous due to the poor solubility of the zwitterionic starting material.

  • Catalyst Addition : Slowly add concentrated sulfuric acid (H₂SO₄, 0.2 equiv) dropwise at room temperature.

    • Self-Validation Check 2: The addition is mildly exothermic. As the quinoline nitrogen and carboxylate are protonated, the suspension should transition into a clear solution, confirming the disruption of the zwitterionic network.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 65 °C for 12–18 hours.

    • Self-Validation Check 3: Monitor reaction progression via TLC (Eluent: 9:1 Dichloromethane/Methanol). The highly polar carboxylic acid (R_f ~ 0.1) will be consumed, replaced by the significantly less polar methyl ester (R_f ~ 0.6).

  • Workup & Neutralization : Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. Redissolve the resulting residue in ethyl acetate (EtOAc) and carefully add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Self-Validation Check 4: Vigorous CO₂ gas evolution will occur. The cessation of bubbling serves as a visual confirmation that the acid catalyst has been fully neutralized.

  • Isolation : Extract the aqueous layer with EtOAc (3×). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure methyl ester[1].

Protocol B: Base-Promoted Alkylation via the "Cesium Effect"

Best for: Sterically hindered analogs (e.g., 3-methyl-8-fluoroquinoline-4-carboxylic acid).

  • Anion Generation : Dissolve the hindered 8-fluoroquinoline-4-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) under an inert argon atmosphere. Add cesium carbonate (Cs₂CO₃, 1.5 equiv) and stir at room temperature for 30 minutes.

    • Self-Validation Check 1: The mixture may undergo a slight color shift (often yellowing) as the highly reactive cesium carboxylate salt is generated.

  • Alkylation : Add methyl iodide (MeI, 1.2 equiv) dropwise to the stirring suspension. (Caution: MeI is a volatile alkylating agent; handle strictly inside a fume hood).

  • Reaction Monitoring : Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Check 2: Due to the high nucleophilicity of the "naked" carboxylate anion, conversion is rapid. TLC will show the complete disappearance of the baseline starting material within 4 hours[5].

  • Workup : Quench the reaction by pouring the mixture into a separatory funnel containing a 1:1 mixture of EtOAc and distilled water.

  • DMF Removal : Separate the layers and wash the organic phase extensively with water (3×) and a 5% aqueous LiCl solution (1×) to thoroughly remove residual DMF.

    • Self-Validation Check 3: A significant reduction in the volume of the organic phase during the first aqueous wash validates the successful partitioning of DMF into the aqueous layer. Dry the organic phase over Na₂SO₄, filter, and concentrate to afford the esterified product[5].

References

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 | PMC - NIH | 1

  • Methods and compositions for inhibition of dihydroorotate dehydrogenase | Google Patents | 2

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions | Master Organic Chemistry | 4

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones | MDPI | 3

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | PMC - NIH | 5

Sources

Application Note: Synthesis and Functionalization of 8-Fluoroquinoline Scaffolds for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols

Abstract

The 8-fluoroquinoline core is a privileged heterocyclic scaffold in modern drug discovery, serving as the structural foundation for broad-spectrum antibacterial agents, selective kinase inhibitors, and epigenetic modulators. This application note details the mechanistic rationale behind the scaffold's utility, outlines optimized de novo synthetic workflows, and provides self-validating experimental protocols for its preparation and late-stage functionalization.

Mechanistic Rationale & Structural Advantages

The strategic incorporation of a fluorine atom at the C-8 position of the quinoline ring imparts several critical physiochemical and pharmacokinetic advantages that drive its widespread use in pharmaceutical intermediates:

  • Stereoelectronic Activation: The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This stereoelectronic modulation enhances the electrophilicity of the adjacent C-7 and C-4 positions, facilitating highly efficient late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr)[1].

  • Metabolic Shielding: Fluorine substitution at C-8 effectively blocks cytochrome P450-mediated oxidative metabolism at this historically vulnerable site, thereby increasing the in vivo half-life of the resulting Active Pharmaceutical Ingredients (APIs).

  • Target Engagement: The highly electronegative fluorine atom acts as a potent hydrogen-bond acceptor, participating in multipolar interactions with target protein backbones. This specific interaction has been critical in the discovery of selective inhibitors for the Spire2-FMN2 interaction[2] and ten-eleven translocation (TET2) dioxygenase.

Synthetic Workflows & Causality

The preparation of 8-fluoroquinoline derivatives generally follows a two-phase workflow: De novo core assembly followed by late-stage functionalization.

The most robust method for constructing the foundational 8-fluoroquinoline-3-carboxylic acid core is the Gould-Jacobs reaction [3]. This approach relies on the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). The causality behind the biphasic thermal control in this reaction is critical: The initial condensation requires moderate kinetic energy (100–110 °C) to form the anilinomethylenemalonate intermediate without degradation. However, the subsequent intramolecular Friedel-Crafts-type cyclization is highly entropically and enthalpically demanding. It strictly requires a high-boiling inert solvent (diphenyl ether) and extreme thermal conditions (240–250 °C) to overcome the activation energy barrier for ring closure[3].

Once the core is established, the 8-fluoro group synergistically activates the scaffold for SNAr. For example, reacting 4-chloro-8-fluoroquinoline intermediates with primary amines yields highly potent fragment inhibitors[2], while 8-fluoro precursors are essential for synthesizing 8-thioquinoline derivatives targeting the Rpn11 proteasome subunit[4].

Workflow A 2-Fluoroaniline + EMME B Condensation (110°C) Ethanol Removal A->B C Thermal Cyclization (Diphenyl ether, 250°C) B->C D 8-Fluoroquinoline Core C->D E C-4 / C-7 SNAr (Amines, Thiols) D->E F Electrophilic Aromatic Substitution (Sulfonation) D->F G Target APIs (Kinase/TET2 Inhibitors) E->G F->G

Workflow for the synthesis and late-stage functionalization of 8-fluoroquinoline scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical phase includes a "Validation Checkpoint" to ensure intermediate integrity before proceeding, minimizing downstream failures.

Protocol A: Synthesis of 8-Fluoroquinoline-3-carboxylic acid (Core Assembly)

Adapted from established Gould-Jacobs methodologies[3].

  • Condensation: In a round-bottom flask equipped with a distillation apparatus, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the neat mixture at 100–110 °C for 2 hours.

    • Validation Checkpoint: Ethanol will evolve as a byproduct and must be distilled off. The reaction is complete when ethanol condensation ceases and the mixture transitions to a homogenous, viscous yellow oil.

  • Cyclization: Dilute the resulting oil in 10 volumes of anhydrous diphenyl ether. Equip the flask with a reflux condenser and heat aggressively to 240–250 °C for 30–45 minutes.

    • Validation Checkpoint: Allow the mixture to cool to room temperature. A dense precipitate will form because the cyclized quinoline ester is significantly less soluble in diphenyl ether than the open-chain precursor.

  • Hydrolysis: Isolate the ester via filtration, wash with hexanes to remove residual diphenyl ether, and suspend in 2M aqueous NaOH. Reflux for 2 hours. Cool to 0 °C and carefully acidify with concentrated HCl to pH 2.

    • Validation Checkpoint: The final carboxylic acid product will crash out of the aqueous solution as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: SNAr Functionalization at C-4 (Amination)

Utilized in the synthesis of Spire2-FMN2 interaction inhibitors[2].

  • Reaction Setup: In a heavy-walled sealed tube, suspend 4-chloro-8-fluoroquinoline (1.0 eq) and the target primary amine (e.g., N-Boc-ethanediamine, 4.0 eq). The reaction can be run neat if the amine is liquid, or in a minimal amount of anhydrous DMF.

  • Thermal Activation: Seal the tube and heat to 95–110 °C for 8–16 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (CHCl₃/MeOH 40:1). The starting material spot (high Rf) must be completely consumed and replaced by a highly polar, UV-active product spot near the baseline.

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Mechanism N1 Activated Precursor N2 Nucleophilic Attack N1->N2 Amine/Thiol N3 Meisenheimer Complex N2->N3 Rate-Limiting N4 Leaving Group Departure N3->N4 Fast N5 Functionalized Product N4->N5 -HCl / -HF

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on the fluoroquinoline ring.

Quantitative Data & Optimization

The table below summarizes typical reaction parameters, yields, and target applications for various 8-fluoroquinoline functionalizations based on recent literature.

Scaffold PrecursorFunctionalization TypeReagents / ConditionsTypical YieldTarget Application
2-Fluoroaniline Gould-Jacobs CyclizationEMME, Diphenyl ether, 250 °C65–75%Core Intermediates[3]
4-Chloro-8-fluoroquinoline C-4 SNAr (Amination)N-Boc-ethanediamine, 110 °C70%Spire2-FMN2 Inhibitors[2]
8-Fluoroquinoline C-8 ThiolationSodium hydrosulfide, DMF, 80 °C45–55%Rpn11 Proteasome Inhibitors[4]
8-Fluoroquinoline Electrophilic SulfonationChlorosulfonic acid, 0 °C to RT60–80%TET2 Dioxygenase Inhibitors

Troubleshooting Guide

  • Low Yield in Cyclization (Protocol A): The most common cause of failure in the Gould-Jacobs cyclization is the incomplete removal of ethanol during the initial condensation. Residual ethanol drastically lowers the boiling point of the reaction mixture, preventing the system from reaching the 240 °C threshold required for ring closure[3]. Ensure rigorous distillation before adding diphenyl ether.

  • Poor Regioselectivity in SNAr (Protocol B): When utilizing di-halogenated precursors (e.g., 4-chloro-8-fluoroquinoline), competing substitutions can occur. To kinetically favor the most activated position (C-4), lower the reaction temperature to 80 °C and utilize a less polar solvent (e.g., toluene instead of DMF) to suppress the formation of the highly polar transition state at the less reactive C-8 position.

  • Dehalogenation Side Reactions: If debromination or defluorination is observed during cross-coupling or storage in DMSO, ensure all solvents are thoroughly degassed and stored over molecular sieves, as trace water and oxygen can facilitate premature palladium insertion or hydrolysis.

References

  • MDPI (Molecules) - Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.[Link]

  • ACS Publications - Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction.[Link]

  • RSC Publishing - A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2.[Link]

  • ACS Publications - Discovery of an Inhibitor of the Proteasome Subunit Rpn11.[Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 8-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluoroquinolines and the Advent of Microwave Synthesis

Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and antimalarial drugs. The introduction of a fluorine substituent into the quinoline ring system can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. Specifically, 8-fluoroquinoline-4-carboxylic acid is a valuable building block in the synthesis of more complex pharmaceutical compounds.

Traditionally, the synthesis of quinoline derivatives via methods like the Gould-Jacobs reaction required harsh conditions, including high-boiling point solvents and prolonged reaction times, often resulting in modest yields.[1] The advent of microwave-assisted organic synthesis has revolutionized this field, offering a powerful tool for rapid, efficient, and reproducible chemical transformations. Microwave heating provides a unique energy transfer mechanism that can dramatically accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods.[1][2][3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 8-fluoroquinoline-4-carboxylic acid, leveraging the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols from commercially available precursors, and offer insights into reaction optimization and troubleshooting.

The Synthetic Pathway: A Three-Step Approach to 8-Fluoroquinoline-4-carboxylic Acid

The synthesis of 8-fluoroquinoline-4-carboxylic acid is accomplished through a robust three-step sequence, beginning with the microwave-assisted Gould-Jacobs reaction to form the quinoline core, followed by saponification of the resulting ester, and concluding with a thermal decarboxylation to yield the final product.

Step 1: Microwave-Assisted Gould-Jacobs Cyclization

The cornerstone of this synthesis is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[4] In this specific application, we utilize 2-fluoroaniline as the starting material to introduce the fluorine atom at the 8-position of the quinoline scaffold.

The mechanism begins with a nucleophilic attack of the amine on DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a 6-electron electrocyclization at high temperatures, a process significantly accelerated by microwave irradiation, to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5]

Step 2: Saponification of the Ethyl Ester

The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide. This saponification reaction is a standard procedure that proceeds readily with gentle heating.[5]

Step 3: Decarboxylation to the Final Product

The final step involves the decarboxylation of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid to yield 8-fluoroquinoline-4-carboxylic acid. This is typically achieved by heating the 3-carboxylic acid derivative, often in a high-boiling point solvent, to expel carbon dioxide. While sometimes an undesired side reaction at very high temperatures during the cyclization, controlled heating can be used to drive the desired decarboxylation.

Experimental Protocols

Materials and Instrumentation
  • Reagents: 2-fluoroaniline, diethyl ethoxymethylenemalonate (DEEM), sodium hydroxide, hydrochloric acid, and appropriate solvents were sourced from reputable commercial suppliers.

  • Instrumentation: A dedicated microwave synthesis system is required for the cyclization step. Standard laboratory glassware, heating mantles, and analytical equipment (TLC, NMR, MS) are also necessary.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol outlines the one-pot condensation and cyclization of 2-fluoroaniline and DEEM under microwave irradiation.

  • Reaction Setup: In a suitable microwave process vial equipped with a magnetic stir bar, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 250°C and maintain this temperature for 10-20 minutes.[5]

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The product will often precipitate from the reaction mixture. Collect the solid by filtration and wash with a suitable solvent such as cold ethanol or diethyl ether to remove any unreacted DEEM. The crude product can be further purified by recrystallization from ethanol or DMF to yield pure ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5]

Protocol 2: Saponification to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[5]

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until all the starting material has been consumed.[5]

  • Acidification and Isolation: Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate out of the solution.[5]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.[5]

Protocol 3: Thermal Decarboxylation to 8-Fluoroquinoline-4-carboxylic Acid

This protocol details the final decarboxylation step to obtain the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 8-fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether.

  • Heating: Heat the mixture to a gentle reflux (approximately 250-260°C) and monitor the evolution of gas (CO2). The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

  • Isolation: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum to yield 8-fluoroquinoline-4-carboxylic acid.

Data Summary and Optimization

Step Reactants Key Parameters Expected Outcome Notes on Optimization
1. Cyclization 2-Fluoroaniline, DEEMMicrowave, 250°C, 10-20 minEthyl 8-fluoro-4-hydroxyquinoline-3-carboxylateTemperature and time are critical. Lower temperatures may lead to incomplete cyclization, while excessively high temperatures or prolonged times can promote byproduct formation, including decarboxylation.[1][5] An excess of DEEM is used to ensure complete consumption of the 2-fluoroaniline.[5]
2. Saponification Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, NaOH(aq)Reflux, 2-4 hours8-Fluoro-4-hydroxyquinoline-3-carboxylic acidEnsure complete consumption of the starting ester by TLC to maximize the yield of the carboxylic acid.[5]
3. Decarboxylation 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid~250-260°C in diphenyl ether8-Fluoroquinoline-4-carboxylic acidCareful temperature control is necessary to drive the decarboxylation without causing degradation of the product.

Visualizing the Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Microwave-Assisted Gould-Jacobs Cyclization cluster_step2 Step 2: Saponification cluster_step3 Step 3: Thermal Decarboxylation 2_Fluoroaniline 2_Fluoroaniline Microwave_Reaction Microwave Irradiation (250°C, 10-20 min) 2_Fluoroaniline->Microwave_Reaction DEEM Diethyl Ethoxymethylenemalonate DEEM->Microwave_Reaction Intermediate_Ester Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate Microwave_Reaction->Intermediate_Ester Hydrolysis NaOH(aq), Reflux Intermediate_Ester->Hydrolysis Intermediate_Acid 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Intermediate_Acid Decarboxylation Heat (~250-260°C) Intermediate_Acid->Decarboxylation Final_Product 8-Fluoroquinoline-4-carboxylic acid Decarboxylation->Final_Product

Caption: Synthetic workflow for 8-fluoroquinoline-4-carboxylic acid.

Troubleshooting and Expert Insights

  • Incomplete Cyclization: If the yield of the cyclized product in Step 1 is low, with the uncyclized intermediate being the main component, consider incrementally increasing the microwave irradiation time or temperature. However, be cautious of potential degradation.

  • Byproduct Formation: The formation of byproducts can occur at excessively high temperatures. If significant byproduct formation is observed, a systematic optimization of the reaction time and temperature is recommended to find the optimal balance between reaction completion and product purity.[1]

  • Incomplete Hydrolysis: Ensure a sufficient excess of sodium hydroxide is used in Step 2 and that the reaction is allowed to proceed until TLC analysis confirms the complete disappearance of the starting ester.[5]

  • Challenges in Decarboxylation: The decarboxylation step requires high temperatures. If the reaction is sluggish, ensure the temperature of the reaction mixture is maintained at the appropriate level. The use of a high-boiling point, inert solvent is crucial for even heat distribution.

Conclusion

The protocol outlined in this application note presents a robust and efficient method for the synthesis of 8-fluoroquinoline-4-carboxylic acid, a key building block in pharmaceutical research and development. By leveraging the advantages of microwave-assisted synthesis, this approach offers significant improvements in reaction time and yield over traditional methods. The detailed step-by-step instructions, along with insights into optimization and troubleshooting, provide researchers with a practical guide to successfully synthesize this valuable compound.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.
  • Belferdi, F., et al. (2024, October 22). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Zaman, A. U., et al. (2015, April 27).
  • Pirgal, D., et al. (2022, December 15). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences.
  • National Center for Biotechnology Information. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. Retrieved from [Link]

  • Szlavik, Z., et al. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC.
  • MDPI. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

  • Scribd. (2015, April 27). Microwave-Assisted Gould-Jacobs Cyclization. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Aminoquinoline-4-carboxylic Acid.
  • Frontiers. (2020, November 15). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.11: Decarboxylation Reactions. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024, March 25). MICROWAVE-ASSISTED METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. Retrieved from [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Al-Hiari, Y. M. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

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Functionalization of the C4 position in 8-fluoroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the C4 Position in 8-Fluoroquinoline Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the C4 Position in 8-Fluoroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this class, fluoroquinolones, characterized by a fluorine substituent, have revolutionized antibacterial therapy.[2] The introduction of a fluorine atom, particularly at the C8 position, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.

Functionalization of the quinoline core is a key strategy for the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The C4 position, in particular, serves as a critical node for structural diversification. Modifications at this site can profoundly influence the molecule's interaction with biological targets, making C4-functionalization a focal point for researchers in drug development. This guide provides a detailed overview of the primary synthetic strategies, field-proven insights, and step-by-step protocols for the targeted functionalization of the C4 position in 8-fluoroquinoline derivatives.

Core Synthetic Strategies: A Comparative Overview

The approach to modifying the C4 position is dictated by the desired substituent, the available starting materials, and the overall synthetic economy. Three principal strategies dominate the landscape: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed Cross-Coupling, and Direct C-H Functionalization.

Strategy Starting Material Requirement Scope of Functionalization Typical Conditions Advantages Challenges
Nucleophilic Aromatic Substitution (SNAr) C4-Halogenated Quinoline (e.g., 4-chloro)Amines, Thiols, AlkoxidesBasic or neutral, moderate to high temperaturesOperationally simple, cost-effective, well-establishedRequires pre-functionalization; limited to nucleophilic partners
Transition-Metal Cross-Coupling C4-Halogenated or Triflated QuinolineAryl, Heteroaryl, Alkyl, Amino groupsPalladium or Copper catalyst, ligand, base, inert atmosphereBroad substrate scope, formation of C-C and C-N bondsCatalyst cost and sensitivity, requires inert conditions
Direct C-H Functionalization Unfunctionalized QuinolineAryl, Alkyl, Amino groupsPhotoredox or transition-metal catalyst, oxidantAtom economical, avoids pre-functionalizationRegioselectivity control (C2 vs. C4) can be challenging

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems.[3][4] The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C4 carbon bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity and yields the C4-substituted product. The presence of additional electron-withdrawing groups on the quinoline ring, such as a nitro group, can further activate the system towards SNAr.[4][5][6]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination & Rearomatization Start 4-Chloro-8-fluoroquinoline + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Product C4-Substituted-8-fluoroquinoline Intermediate->Product Elimination LeavingGroup Leaving Group (Cl-) Intermediate->LeavingGroup Loss of Cl-

SNAr Workflow for C4-Functionalization.
Protocol: Synthesis of 4-Amino-8-fluoroquinoline Derivatives

This protocol describes a general procedure for the synthesis of C4-amino substituted 8-fluoroquinolines from a 4-chloro-8-fluoroquinoline precursor.[7]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles (mmol)
4-Chloro-8-fluoroquinolineC₉H₅ClFN181.60182 mg1.0
Substituted Amine (e.g., Aniline)C₆H₇N93.13112 mg1.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.240.35 mL2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-8-fluoroquinoline (1.0 mmol).

  • Solvent and Reagent Addition: Add DMF (5 mL) to dissolve the starting material. Sequentially add the substituted amine (1.2 mmol) and DIPEA (2.0 mmol) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 4-amino-8-fluoroquinoline derivative.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • DMF is a potential reproductive toxin; handle with care.

Strategy 2: Transition-Metal-Catalyzed Cross-Coupling

Principle and Mechanistic Insight

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), are powerful and versatile methods for C4-functionalization.[8][9] These reactions typically involve the coupling of a C4-halo (or triflate) quinoline with an organoboron reagent (Suzuki) or an amine (Buchwald-Hartwig) in the presence of a palladium catalyst, a ligand, and a base. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the quinoline-halide bond, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination to form the product and regenerate the active catalyst.

CrossCoupling_Workflow Start 4-Bromo-8-fluoroquinoline + Coupling Partner (e.g., Arylboronic Acid) Catalyst Pd(0) Catalyst + Ligand + Base Start->Catalyst Cycle Catalytic Cycle Catalyst->Cycle Reaction Mixture Cycle->Catalyst Catalyst Regeneration Product C4-Aryl-8-fluoroquinoline Cycle->Product Product Formation

General Workflow for Cross-Coupling Reactions.
Protocol: Palladium-Catalyzed Suzuki Coupling for C4-Arylation

This protocol provides a method for the C-C bond formation at the C4 position using a Suzuki coupling reaction.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles (mmol)
4-Bromo-8-fluoroquinolineC₉H₅BrFN226.05226 mg1.0
Arylboronic AcidAr-B(OH)₂--1.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99212 mg2.0
Toluene/Water--8 mL / 2 mL-

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromo-8-fluoroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Under a stream of nitrogen or argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Conditions: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the desired C4-arylated product.

Strategy 3: Direct C-H Functionalization

Principle and Mechanistic Insight

Direct C-H functionalization is an emerging and highly attractive strategy that circumvents the need for pre-installing a leaving group at the C4 position.[10] This approach enhances atom and step economy. Achieving regioselectivity is the primary challenge, as several C-H bonds on the quinoline ring are available for activation.[10] Recent advances, particularly in photoredox and transition-metal catalysis, have enabled more selective C4 functionalization.[11] For instance, photoredox-mediated processes can generate radical intermediates that preferentially react at the C4 position under specific conditions.[11] Other methods may employ a directing group to guide a metal catalyst to a specific C-H bond, although this adds steps for installation and removal.[12]

CH_Activation Start 8-Fluoroquinoline (C4-H Bond) Catalyst Catalyst System (e.g., Photoredox/Metal) Start->Catalyst Intermediate Activated Intermediate Catalyst->Intermediate C-H Activation Reagent Coupling Partner + Additives Reagent->Catalyst Product C4-Functionalized 8-Fluoroquinoline Intermediate->Product Bond Formation

Conceptual Diagram of Direct C-H Functionalization.
Protocol: Photoredox-Mediated C4-H Amination

This protocol outlines a representative procedure for the direct amination of the C4 C-H bond, inspired by modern synthetic methodologies.[11]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles (mmol)
8-Fluoroquinoline Derivative---0.5
Amine Source (e.g., Pyrazole)C₃H₄N₂68.0855 mg0.8
Ru(bpy)₃(PF₆)₂ (Photocatalyst)C₃₀H₂₄F₁₂N₆P₂Ru859.574.3 mg0.005
Silver Nitrate (AgNO₃) (Oxidant)AgNO₃169.8717 mg0.1
Acetonitrile (MeCN)C₂H₃N41.055 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the 8-fluoroquinoline derivative (0.5 mmol), the amine source (0.8 mmol), Ru(bpy)₃(PF₆)₂ (1 mol%), and silver nitrate (0.1 mmol).

  • Solvent Addition and Degassing: Add acetonitrile (5 mL). Seal the vial and degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Irradiation: Place the vial approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture vigorously under irradiation at room temperature for 24 hours.

  • Work-up: After the reaction, filter the mixture through a pad of Celite to remove insoluble silver salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the C4-aminated product.

Conclusion and Future Outlook

The functionalization of the C4 position of 8-fluoroquinolines is a powerful strategy for modulating biological activity and generating novel drug candidates.[13] Established methods like Nucleophilic Aromatic Substitution and transition-metal cross-coupling provide reliable and versatile routes to a wide array of derivatives. Concurrently, cutting-edge techniques such as direct C-H functionalization are pushing the boundaries of synthetic efficiency. The choice of method depends on the specific synthetic goal, but a mastery of these core strategies equips researchers and drug development professionals with the essential tools to innovate in the vital field of medicinal chemistry.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
  • Palladium-Catalyzed Aryl
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. .

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Universidade de Lisboa.
  • Why does nucleophilic aromatic substitution occur
  • Base-mediated C4-selective C-H-sulfonyl
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds.
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers.
  • Nucleophilic arom

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Cyclization of 8-Fluoroquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-fluoroquinoline-4-carboxylic acid. This scaffold is a critical intermediate in the development of type-II topoisomerase inhibitors, anti-tubercular agents, and advanced fluoroquinolone antibiotics[1].

Because the cyclization of quinoline-4-carboxylic acids presents unique thermodynamic and kinetic challenges compared to their 3-carboxylic acid counterparts, this guide is specifically engineered for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to overcome common yield-limiting bottlenecks.

Mechanistic Overview: The Pfitzinger Pathway

The most direct and regiospecific route to 8-fluoroquinoline-4-carboxylic acid is the Pfitzinger reaction. This multi-step cascade involves the alkaline hydrolysis of 7-fluoroisatin to form a reactive keto-acid aniline intermediate, which subsequently condenses with an enolizable ketone (or enolate) to form an imine/enamine[1]. The final step is an intramolecular cyclization driven by the elimination of water[2].

G A 7-Fluoroisatin B Alkaline Hydrolysis (KOH/NaOH) A->B C 2-(2-Amino-3-fluorophenyl) -2-oxoacetic acid B->C D Ketone/Enolate Condensation C->D E Imine/Enamine Intermediate D->E F Thermal/MW Cyclization (-H2O) E->F G 8-Fluoroquinoline-4- carboxylic acid F->G

Pfitzinger cyclization pathway for 8-fluoroquinoline-4-carboxylic acid synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my overall yield consistently below 40% during the Pfitzinger cyclization? A1: Low yields in this cascade are primarily caused by incomplete alkaline hydrolysis of the 7-fluoroisatin precursor or competing side reactions, such as ketone self-condensation[1]. The reaction requires strong alkaline conditions to drive the equilibrium toward the open-ring 2-(2-amino-3-fluorophenyl)-2-oxoacetic acid intermediate[2]. If the base concentration is insufficient, the stable pyrrolidinone ring remains closed.

  • Causality-Driven Solution: Ensure you are using a minimum of 33% w/v KOH. The high molarity is required to permanently shift the equilibrium. To prevent the ketone from undergoing self-aldol condensation before it can react with the aniline intermediate, add the ketone dropwise over 30 minutes only after the isatin has fully ring-opened.

Q2: How can I prevent the decarboxylation of the 4-carboxylic acid product during the final cyclization? A2: Quinoline-4-carboxylic acids are highly susceptible to thermal decarboxylation. In conventional batch synthesis, the extended reflux times (often 12–24 hours at >100°C) required to force the enamine intermediate to cyclize provide enough thermal energy to strip the C-4 carboxyl group[3].

  • Causality-Driven Solution: Transition to a microwave-assisted synthesis protocol. Microwave irradiation provides rapid, homogeneous dielectric heating that overcomes the activation energy barrier for the intramolecular cyclization in minutes rather than hours. Literature demonstrates that microwave-assisted Pfitzinger reactions can achieve a 62% yield of 8-fluoroquinoline-4-carboxylic acid with a reaction time of just 20 minutes, effectively bypassing the decarboxylation degradation pathway[1].

Q3: Are there alternative solvent systems that improve the enamine cyclization step? A3: Yes. While aqueous ethanol is traditional, Deep Eutectic Solvents (DESs) have emerged as highly effective media for quinoline cyclizations[4]. The efficiency of the intramolecular nucleophilic cyclization relies heavily on the solvation environment.

  • Causality-Driven Solution: Moderately polar, amide-rich DESs (such as Choline Chloride:Urea) provide an optimal medium by combining adequate solvation with effective hydrogen-bond-mediated activation of the electrophilic carbonyl carbon[4]. This enhances nucleophilic attack by the enamine, improving yields to 54–79% under milder conditions (50–90°C) and reducing the need for complex downstream purification[4].

G Start Issue: Yield < 40% Check1 Isatin fully dissolved (Color change to yellow)? Start->Check1 Fix1 Increase KOH to 33% Extend hydrolysis time Check1->Fix1 No Check2 Significant byproducts on TLC? Check1->Check2 Yes Fix1->Check2 Fix2 Add ketone dropwise to prevent self-aldol Check2->Fix2 Yes Check3 Decarboxylation occurring (loss of CO2)? Check2->Check3 No Fix2->Check3 Fix3 Switch to Microwave (120°C, 20 min max) Check3->Fix3 Yes Success Optimized Yield (>60%) Check3->Success No Fix3->Success

Troubleshooting logical workflow for optimizing cyclization yield.

Validated Experimental Protocol

The following self-validating protocol utilizes microwave irradiation to maximize the yield of 8-fluoroquinoline-4-carboxylic acid while minimizing thermal degradation[1].

Microwave-Assisted Synthesis of 8-Fluoroquinoline-4-Carboxylic Acid

Step 1: Isatin Ring Opening

  • Suspend 1.0 equivalent of 7-fluoroisatin in 33% aqueous KOH (5 mL/mmol) in a microwave-safe reaction vessel.

  • Causality: High molarity base is strictly required to hydrolyze the stable gamma-lactam ring of the isatin.

  • Self-Validation Checkpoint: Stir at room temperature. Do not proceed until the suspension transitions from a bright orange slurry to a clear, pale-yellow solution. This visual shift confirms the complete formation of the keto-acid aniline intermediate.

Step 2: Enamine Formation & Cyclization

  • Add 1.2 equivalents of the target enolizable ketone dropwise to the pale-yellow solution over 10 minutes.

  • Causality: Dropwise addition minimizes the local concentration of the ketone, suppressing unwanted self-aldol condensation side-products.

  • Seal the vessel and subject it to microwave irradiation at 120°C for exactly 20 minutes[1].

Step 3: Isolation and Precipitation

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully acidify the mixture using 6M HCl until the pH reaches strictly 3.0–4.0.

  • Causality: The target 8-fluoroquinoline-4-carboxylic acid is amphoteric. A pH of 3.0–4.0 ensures the protonation of the carboxylate salt while preventing the protonation of the quinoline nitrogen, achieving the isoelectric point necessary for maximum precipitation.

  • Self-Validation Checkpoint: Collect the precipitate via vacuum filtration. A successful synthesis will yield a yellow powder. Verify purity via TLC; the target compound exhibits an

    
     in a 6:1 EtOAc-MeOH solvent system[1].
    

Quantitative Data & Yield Optimization

The table below summarizes the impact of different reaction parameters on the final isolated yield of 8-fluoroquinoline-4-carboxylic acid, highlighting the superiority of modern synthetic techniques over conventional batch methods.

Synthesis MethodBase / CatalystSolvent SystemTemp (°C)TimeTarget Yield (%)Primary Failure Mode
Conventional Thermal 33% KOHH₂O / EtOH10024 h38 - 42%Thermal decarboxylation at C-4
Microwave-Assisted 33% KOHH₂O / EtOH12020 min62.0% N/A (Optimized)[1]
DES-Mediated Choline Chloride:UreaDES (Amide-rich)902 h54 - 79%Incomplete isatin hydrolysis[4]

References

  • Source: Int. J. Mol. Sci. / PubMed Central (NIH)
  • Source: Pharmaceuticals (MDPI)
  • Title: Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide Source: BenchChem URL

Sources

Purification strategies for 8-Fluoroquinoline-4-carboxylic acid crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-Fluoroquinoline-4-carboxylic acid. This guide provides field-proven insights, troubleshooting advice, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with purifying this important synthetic intermediate, ensuring high purity and yield for your downstream applications.

Part 1: Initial Assessment & Common Challenges

The purification of 8-Fluoroquinoline-4-carboxylic acid is often complicated by the presence of structurally similar impurities and its own physicochemical properties. Understanding these challenges is the first step toward developing an effective purification strategy.

Frequently Asked Questions (FAQs): Initial Steps

Q1: What are the most common impurities I should expect in my crude 8-Fluoroquinoline-4-carboxylic acid mixture?

A1: Impurities typically stem from the synthetic route used. For syntheses like the Gould-Jacobs reaction, common impurities may include unreacted starting materials (e.g., 2-fluoroaniline derivatives), incompletely cyclized intermediates, or byproducts from side reactions.[1] Over-reduced or hydroxylated derivatives can sometimes form if reaction conditions are not carefully controlled.[1] If the final step is the hydrolysis of an ester, unreacted ester is a very common impurity.

Q2: My crude product is a dark, resinous, or oily material. What does this suggest?

A2: The formation of dark, resinous materials often indicates the presence of polymerization byproducts or high-molecular-weight tars, which can result from harsh reaction conditions (e.g., high temperatures or strong acids).[2][3] This physical state makes purification by crystallization challenging, as the product may "oil out" instead of forming crystals. In such cases, a preliminary acid-base extraction or column chromatography is often required to remove the bulk of the resinous impurities before attempting crystallization.[3]

Q3: What initial analytical tests should I perform on my crude product to guide my purification strategy?

A3: A preliminary purity assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the number of components in your mixture and to scout for appropriate solvent systems for column chromatography.

  • ¹H NMR Spectroscopy: Provides structural information and can help identify major impurities if their structures are known. Integrating the product peaks against impurity peaks can give a rough estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): Offers a more precise quantitative assessment of purity (as area %) and is the gold standard for tracking purification progress.[4]

Part 2: Purification Strategies & Protocols

Based on your initial assessment, you can select from several purification techniques. The choice depends on the purity of the crude material and the nature of the impurities.

Decision Workflow for Purification Strategy

The following diagram outlines a logical decision-making process for selecting the most appropriate purification method.

Purification_Strategy Crude Crude Mixture (8-Fluoroquinoline-4-carboxylic acid) Assess Assess Purity (TLC, HPLC, NMR) Crude->Assess Purity_Check Purity > 85% & Crystalline? Assess->Purity_Check Impurity_Type Major Impurity Type? Purity_Check->Impurity_Type  No Recrystallize Strategy 1: Recrystallization Purity_Check->Recrystallize  Yes AcidBase Strategy 2: Acid-Base Extraction Impurity_Type->AcidBase Neutral/Basic Impurities Chromatography Strategy 3: Column Chromatography Impurity_Type->Chromatography Acidic/Polar Impurities or Oily Analyze Confirm Purity & Identity (HPLC, NMR, MS) Recrystallize->Analyze AcidBase->Recrystallize Precipitate may need further cleanup Chromatography->Recrystallize Collected fractions may need concentration & crystallization Final_Product Pure Product (>98%) Analyze->Final_Product

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Purification by Recrystallization

Recrystallization is the most efficient method for purifying compounds that are already relatively pure (>85%) and crystalline. The principle is to find a solvent or solvent system in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature, while impurities remain soluble at the lower temperature.[5]

Q4: What are the best solvents for recrystallizing 8-Fluoroquinoline-4-carboxylic acid?

A4: Due to the molecule's dual nature (a polar carboxylic acid and a less polar quinoline ring), solvent mixtures are often effective.

  • Good Single Solvents: High-boiling polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective but are difficult to remove completely.[6]

  • Recommended Solvent Systems: A binary solvent system is often ideal. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., Ethanol, Methanol, DMF, or Ethyl Acetate) and then add a "poor" solvent (e.g., Water, Hexanes) dropwise until the solution becomes turbid.[3][5] Reheat to clarify and then allow to cool slowly.

  • Solvent Selection: Use the table below to screen for an appropriate solvent system with a small amount of crude material.

  • Dissolution: In an appropriately sized flask, add the crude solid and the primary "good" solvent. Heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Induce Crystallization: If using a binary system, add the "poor" solvent to the hot solution until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Solvent System (Good:Poor)Solubility (Hot)Solubility (Cold)Crystal Quality/Observations
Ethanol:WaterHighLowOften yields fine needles.
DMF:MethanolHighModerateGood for heavily impure samples.[6]
Ethyl Acetate:HexanesModerateVery LowGood for removing less polar impurities.
Dichloromethane:MethanolHighLowCan be used for compounds soluble in chlorinated solvents.[7]

Troubleshooting:

  • Problem: The compound "oils out" instead of crystallizing.

  • Cause & Solution: This occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated and cools too quickly. Solution: Reheat the solution to dissolve the oil, add more of the "good" solvent to create a more dilute solution, and allow it to cool much more slowly.[5]

Strategy 2: Purification by Acid-Base Extraction

This technique is exceptionally powerful for separating acidic compounds like 8-Fluoroquinoline-4-carboxylic acid from neutral or basic impurities. The principle relies on converting the water-insoluble neutral carboxylic acid into a water-soluble salt (a carboxylate) by treating it with an aqueous base.[8][9][10]

AcidBase_Mechanism cluster_0 Step 1: Basification (Extraction) cluster_1 Step 2: Acidification (Precipitation) Organic_Start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Funnel_Base Aqueous_Salt Aqueous Layer: Water-Soluble Sodium Salt (Sodium 8-Fluoroquinoline-4-carboxylate) Funnel_Base->Aqueous_Salt + aq. NaHCO₃ Organic_Impurities Organic Layer: Neutral/Basic Impurities Aqueous_Layer_Isolated Isolated Aqueous Layer Aqueous_Salt->Aqueous_Layer_Isolated Separate Layers Beaker Precipitate Precipitate: Pure 8-Fluoroquinoline-4-carboxylic Acid Beaker->Precipitate + aq. HCl to pH ~2-3

Caption: Workflow for purification via acid-base extraction.

Q5: Which base should I use for the extraction, sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?

A5: The choice of base is critical.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally preferred. It is strong enough to deprotonate a carboxylic acid (pKa ≈ 4-5) but will not react with less acidic functional groups like phenols, preventing the extraction of certain impurities.[11]

  • Sodium Hydroxide (NaOH): This is a strong base and should be used with caution. It will deprotonate carboxylic acids and phenols. It should only be used if the target acid is very weak or if you are certain no base-sensitive functional groups are present in your desired molecule or impurities.

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use a volume that is about 10-20 times the mass of the crude product.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh sodium bicarbonate solution to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Wash (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine, dried over sodium sulfate, and evaporated to isolate these components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or acetic acid dropwise with stirring until the pH of the solution is acidic (pH ≈ 2-3, check with pH paper).[6][12]

  • Precipitation & Isolation: The purified 8-Fluoroquinoline-4-carboxylic acid will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water to remove inorganic salts and dry under vacuum.

  • Further Purification: The resulting solid is often of high purity, but can be recrystallized (see Protocol 1) for analytical-grade material.[2]

Strategy 3: Purification by Column Chromatography

For very impure mixtures, oily products, or when impurities have similar acidity to the target compound, column chromatography is the most powerful purification technique.[13]

Q6: My carboxylic acid streaks badly on the silica gel column. How can I prevent this?

A6: Carboxylic acids are notorious for streaking (tailing) on silica gel due to strong polar interactions and partial deprotonation on the slightly acidic silica surface. To achieve sharp, symmetrical peaks, you must suppress this ionization.

  • Solution: Add a small amount of a volatile acid, such as acetic acid (0.5-1%) or formic acid, to your eluent (mobile phase).[3] This acidic modifier ensures the carboxylic acid remains in its neutral, protonated form, reducing its interaction with the silica and allowing for proper elution.

  • Select Eluent: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). Remember to add 0.5-1% acetic acid to this mixture.

  • Pack Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack your column.

  • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, starting with a less polar mobile phase and gradually increasing the polarity (gradient elution). For example, start with 90:10 Hexanes:Ethyl Acetate (+1% AcOH) and slowly increase to 70:30 Hexanes:Ethyl Acetate (+1% AcOH).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent and acetic acid under reduced pressure. A co-evaporation step with a solvent like toluene may be necessary to remove the last traces of acetic acid. The resulting solid can then be recrystallized if needed.

Part 3: Purity Assessment & Characterization

After purification, it is essential to confirm the purity and identity of the final product.

Q7: What methods should I use to confirm the purity of my final product?

A7: A combination of methods is recommended for unambiguous confirmation.

  • HPLC: This is the preferred method for quantitative purity analysis. A sharp, single peak indicates high purity.[4] A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and a phosphate buffer.[4][14]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and the absence of proton-bearing impurities. ¹⁹F NMR is particularly useful to confirm the presence and environment of the fluorine atom.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[3]

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm)Good retention and selectivity for aromatic compounds like quinolones.[4][14]
Mobile Phase Acetonitrile : Phosphate Buffer (pH ~3-5.5)The organic modifier (acetonitrile) controls retention, while the acidic buffer suppresses ionization of the carboxylic acid, leading to sharp peaks.[4][14]
Detection UV at ~280-293 nmFluoroquinolones have strong UV absorbance in this region.[4][15]
Flow Rate 1.0 - 2.0 mL/minStandard flow rate for analytical columns.
Temperature 25 °CEnsures reproducible retention times.[4]

References

  • US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

  • 4-Fluoroquinoline-8-carboxylic acid . PubChem. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection . Methods and objects of chemical analysis. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . MDPI. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) . MDPI. [Link]

  • US2474823A - Quinoline compounds and process of making same.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . PMC. [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review . PubMed. [Link]

  • 4.8: Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review . ResearchGate. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • WO2016120813A1 - Fluoroquinolone carboxylic acid compounds and use thereof for the preparation of besifloxacin hydrochloride.
  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin . ACS Publications. [Link]

  • ACID-BASE EXTRACTION . University of Colorado Boulder. [Link]

  • Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches . PMC. [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage . Quest Journals. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review . RSC Publishing. [Link]

  • Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction . RSC Publishing. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives . PMC. [Link]

  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin . PATh. [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry . Waters Corporation. [Link]

  • Acid-Base Extraction . University of California, Irvine. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model . Physical Chemistry Research. [Link]

  • EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents . Jordan Journal of Pharmaceutical Sciences. [Link]

  • Solubility of Organic Compounds . University of Toronto. [Link]

  • Organic Acid-Base Extractions . Chemistry Steps. [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate . ResearchGate. [Link]

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers . PMC. [Link]

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Fluoroquinoline Synthesis Technical Support Center: Minimizing Regioisomer Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluoroquinoline Synthesis. Synthesizing fluoroquinolines—critical scaffolds in antibacterial agents, kinase inhibitors, and advanced materials—frequently suffers from poor regioselectivity. Reactions such as the Skraup, Doebner-Miller, and Friedländer syntheses often yield difficult-to-separate mixtures of regioisomers (e.g., 5-fluoro vs. 7-fluoroquinolines, or 2/4-substituted variants).

This guide provides field-proven troubleshooting protocols, mechanistic insights, and step-by-step methodologies to enforce regiocontrol and maximize your experimental yields.

Section 1: Workflow for Regiocontrol Strategy

Before beginning your synthesis, it is critical to map out the structural constraints of your starting materials. The workflow below outlines the decision-making process for selecting the appropriate regioselective route.

G Start Start: Fluoroquinoline Synthesis Substrate Identify Starting Material Start->Substrate Is3FA Is it 3-Fluoroaniline? Substrate->Is3FA UseSkraup Modified Skraup / Doebner-Miller (Control Temp & Acid) Is3FA->UseSkraup Yes IsKetone Unsymmetrical Ketone (Friedländer)? Is3FA->IsKetone No Purify Chromatographic Separation if isomers persist UseSkraup->Purify Check Isomer Ratio UseDABCO Use DABCO or Pyrrolidine Catalyst for Regiocontrol IsKetone->UseDABCO Yes IsKetone->Purify No UseDABCO->Purify Check Isomer Ratio

Decision-making workflow for selecting regioselective fluoroquinoline synthesis routes.

Section 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Skraup Synthesis Yields a Mixture of 5-Fluoro and 7-Fluoroquinolines

Symptom: When using 3-fluoroaniline as a starting material, the cyclization occurs both ortho and para to the fluorine atom, yielding a mixture where the 7-fluoro isomer typically predominates over the desired 5-fluoro isomer.

Causality (The Skraup Limitation): The 5-fluoro position is ortho to the fluorine and beta to the nitrogen. Due to steric hindrance at the C2 position (flanked by the amine and fluorine), electrophilic aromatic substitution heavily favors the less sterically encumbered para position, leading to the 7-fluoro isomer [4]. To shift this, thermodynamic control via temperature modulation and the use of specific Lewis acid moderators are required.

Self-Validating Protocol: Modified Regioselective Skraup Synthesis

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer.

  • Reagent Mixing: Combine 3-fluoroaniline (1.0 equiv), anhydrous glycerol (3.0 equiv), and nitrobenzene (0.6 equiv, acting as an oxidant).

  • Moderator Addition: Add ferrous sulfate (FeSO₄, 0.05 equiv) or boric acid. Causality: The moderator controls the highly exothermic nature of the reaction, preventing runaway polymerization and localized overheating that degrades regioselectivity [3].

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 1.5 equiv) dropwise via an addition funnel while maintaining the internal temperature below 40 °C using an ice bath.

  • Controlled Heating: Gradually heat the mixture to 130 °C. Once bubbling initiates, immediately remove the heat source until the exotherm subsides, then maintain a steady reflux at 135 °C for 4 hours. Validation step: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the 3-fluoroaniline spot confirms reaction completion.

  • Work-up: Cool to room temperature, pour over crushed ice, and basify to pH 10 using 50% NaOH. Extract with EtOAc and purify via column chromatography to separate the remaining isomers.

Issue 2: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Reaction of a 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-butanone) yields a mixture of 2-substituted and 3-substituted fluoroquinolines, alongside aldol condensation byproducts.

Causality: The initial condensation can occur at either of the two α-methylene carbons of the unsymmetrical ketone. Basic conditions often lead to self-condensation of the ketone. Using highly specific amine catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or pyrrolidine derivatives, directs the Knoevenagel condensation to the less sterically hindered site, enforcing regioselectivity through a stable enamine intermediate [1][5].

Mechanism A 2-Aminoaryl Ketone + Unsymmetrical Ketone B Knoevenagel Condensation (DABCO Catalyst) A->B C Michael Addition Intermediate B->C D Intramolecular Cyclization (Thermodynamic Control) C->D E Desired Fluoroquinoline Regioisomer D->E

Mechanistic pathway of DABCO-catalyzed regioselective multicomponent synthesis.

Self-Validating Protocol: DABCO-Catalyzed Friedländer Condensation

  • Preparation: Dissolve the 2-amino-5-fluoroaryl ketone (1.0 equiv) and the unsymmetrical methylene ketone (1.2 equiv) in anhydrous ethanol (0.5 M).

  • Catalyst Addition: Add DABCO (1.0 equiv) to the reaction mixture. Causality: DABCO acts as a mild, bulky base that promotes the Knoevenagel condensation while suppressing unwanted aldol self-condensation [5].

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours.

  • Monitoring: Check reaction progress via LC-MS. The desired regioisomer will show a distinct retention time compared to the minor isomer.

  • Isolation: Concentrate the solvent in vacuo. Redissolve in dichloromethane, wash with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to obtain the pure regioisomer.

Section 3: Quantitative Data on Catalyst Efficacy

To assist in selecting the optimal conditions for unsymmetrical ketone cyclization, the following table summarizes the impact of various catalysts and temperatures on the regiomeric ratio (Target Isomer A vs. Undesired Isomer B) and overall yield.

Catalyst SystemTemperature (°C)SolventRegiomeric Ratio (A:B)Overall Yield (%)Aldol Byproducts
NaOH (Standard)80Ethanol55:4542High
Pyrrolidine60Toluene85:1576Low
DABCO78Ethanol92:884Trace
Gold(III) Chloride40Dichloromethane95:589None
Ionic Liquid ([BMIM][BF4])100None (Neat)88:1281Trace

Data synthesized from established regioselective methodologies [1][2][5].

Section 4: Frequently Asked Questions (FAQs)

Q1: Why am I getting a high percentage of tar/polymerization during my fluoroquinoline synthesis? A1: Tar formation is typically caused by excessively high temperatures or uncontrolled exotherms, particularly in the Skraup synthesis. Highly reactive starting materials like fluoroanilines are prone to oxidative degradation. Solution: Reduce the reaction temperature, use a milder catalyst, and ensure you are using a moderator like FeSO₄ to control the reaction rate [1][3].

Q2: Can I avoid the Skraup limitation entirely when synthesizing 6-fluoroquinolines? A2: Yes. Instead of starting with a fluoroaniline and building the ring (which risks ortho/para cyclization issues), you can utilize late-stage functionalization. For instance, iridium-catalyzed C-H borylation of a pre-formed quinoline core followed by fluorination allows for highly regioselective access to 6-fluoroquinolines without the traditional isomer mixtures [6].

Q3: How do I prevent aldol condensation side products when using basic catalysts? A3: If you must use a base, switch to a sterically hindered amine like DABCO. Alternatively, convert the o-aminoaryl ketone into an imine analog prior to the reaction. The imine intermediate is less prone to self-condensation and reacts smoothly under milder conditions [2].

Q4: How does temperature affect the thermodynamic vs. kinetic control of regioisomers? A4: Lower temperatures (e.g., 40 °C with Lewis acids) favor the kinetic product, which is often the less sterically hindered isomer. Higher temperatures and longer reaction times allow the system to equilibrate towards the thermodynamically more stable regioisomer. Adjusting the temperature profile is a primary tool for tuning the A:B ratio [1].

References

  • O. O. N. Cl. O. HN et al. "Simple, Regioselective Multicomponent Reaction to Achieve Pentacyclic Systems Based on Quinolines." J. Heterocycl. Chem. 2024, 61, 1446–1454. Available at: [Link][1]

  • Hickey, A., et al. "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry, ACS Publications, 2022. Available at: [Link][2]

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Electron-Deficient Quinoline Acids

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: Why Do These Couplings Fail?

Amide bond formation involving electron-deficient quinoline carboxylic acids presents unique mechanistic hurdles. As a Senior Application Scientist, I frequently see standard protocols (like HATU/DIPEA) fail here due to two primary causal factors:

  • Electrophilic Instability: The electron-withdrawing nature of the quinoline ring (often exacerbated by halogen or trifluoromethyl substituents) reduces the nucleophilicity of the carboxylate during the initial activation step. Once activated, the resulting intermediate is highly electrophilic and prone to rapid hydrolysis or unproductive rearrangement (e.g., O-acylisourea to N-acylurea) before a weakly nucleophilic amine can attack.

  • C2-Decarboxylation: For quinoline-2-carboxylic acids (quinaldic acids), the proximity of the basic quinoline nitrogen to the activated carboxyl group facilitates a highly specific side reaction. Under basic conditions or elevated temperatures, the activated C2-ester undergoes a cyclic transition state leading to the rapid loss of CO₂, irreversibly destroying the starting material.

Troubleshooting Workflow

G Start Amide Coupling: Electron-Deficient Quinoline Acid Pos Carboxylic Acid Position? Start->Pos C2 C2 (Quinaldic Acid) Risk: Decarboxylation Pos->C2 Position 2 C34 C3, C4, C6, etc. Risk: Poor Activation Pos->C34 Other Positions T3P T3P / Pyridine (Mild, Low Decarboxylation) C2->T3P Primary Choice C34->T3P Standard Hindrance AcylF In Situ Acyl Fluoride (Deoxo-Fluor / Pyridine) C34->AcylF High Steric Hindrance Fail1 Hydrolysis / No Product T3P->Fail1 If fails AcylF->Fail1 If fails Sol1 Strict Anhydrous Conditions Switch Base to 2,4,6-Collidine Fail1->Sol1 Troubleshooting

Workflow for troubleshooting electron-deficient quinoline acid amide couplings.

Quantitative Reagent Comparison

To mitigate these issues, reagent selection must move away from standard uronium salts or carbodiimides if initial attempts fail. The table below summarizes the performance of advanced coupling systems based on field-proven data[1].

Coupling Reagent SystemActivation IntermediateDecarboxylation Risk (C2-Acids)Hydrolysis ResistancePrimary Application / Use Case
T3P / Pyridine Acyl phosphonateLowHighFirst-line choice for quinaldic acids; low epimerization.
Deoxo-Fluor / Pyridine Acyl fluorideLowVery HighExtreme steric or electronic hindrance; unreactive amines.
EDC / HOBt / DMAP Active ester + AcyliminiumHighLowC3/C4 quinoline acids; requires DMAP to overcome sluggishness.
HATU / DIPEA O-At active esterMediumMediumBaseline screening for non-C2 acids; fast reaction times.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means incorporating analytical checkpoints to confirm intermediate formation before proceeding, preventing the waste of valuable amines on failed activations.

Protocol A: T3P-Mediated Coupling (Optimized for Quinoline-2-Carboxylic Acids)

Causality: T3P (propylphosphonic anhydride) generates an acyl phosphonate intermediate. When paired with a weak base like pyridine, it avoids the highly basic conditions that trigger decarboxylation of quinaldic acids, while providing a strong driving force for amidation[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the electron-deficient quinoline carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or 2-MeTHF (0.2 M concentration). Ensure complete dissolution; use sonication if necessary.

  • Base Addition: Add anhydrous pyridine (3.0 eq). Critical: Avoid stronger bases like DIPEA or TEA if working with C2-quinoline acids to prevent decarboxylation.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq)[1].

  • Self-Validation Checkpoint: Stir at 0 °C for 30 minutes. Take a 5 µL aliquot, quench in anhydrous MeOH, and analyze via LC-MS. You should observe the methyl ester (indicating successful activation) or the product mass. If unreacted acid remains, add 0.5 eq additional T3P.

  • Coupling & Workup: Warm to room temperature and stir until completion. Quench with saturated aqueous NaHCO₃. The water-soluble T3P byproducts are easily removed by washing the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation (For Extreme Deactivation)

Causality: Acyl fluorides are significantly more stable to hydrolysis than acyl chlorides or active esters, yet highly reactive towards amines. This makes them ideal for sterically hindered or severely electron-deficient quinoline-3/4-carboxylic acids where standard methods fail.

Step-by-Step Methodology:

  • Fluorination: Dissolve the quinoline carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add pyridine (2.0 eq) and Deoxo-Fluor (1.2 eq) at room temperature[2].

  • Self-Validation Checkpoint: Stir for 30–60 minutes. Analyze via TLC or ¹⁹F NMR to confirm complete conversion to the acyl fluoride (typically a distinct, less polar spot). Do NOT add the amine until activation is complete.

  • Amidation: Add the amine (1.2 eq) to the reaction mixture. If the amine is also electron-deficient (e.g., an aniline), heat the mixture to 40 °C in a sealed tube.

  • Workup: Dilute with DCM, wash with 1M HCl (if the product is not highly basic), followed by saturated NaHCO₃. Purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: My quinoline-2-carboxylic acid is completely consumed, but I see no product and a mass corresponding to [M - CO₂]. What happened? A: You are observing decarboxylation. When a quinoline-2-carboxylic acid is activated, the nitrogen atom in the ring can participate in a cyclic transition state that facilitates the loss of carbon dioxide, especially in the presence of strong bases (like DIPEA) or heat. Solution: Switch to Protocol A (T3P with pyridine at 0 °C) to maintain mild, non-basic conditions.

Q: I am using EDC/HOBt, but my yield is stalled at 20%. LC-MS shows a +18 Da adduct of my starting acid. A: The +18 Da adduct is likely the hydrolyzed active ester or the unreactive N-acylurea byproduct (a known rearrangement pathway for carbodiimides). Electron-deficient quinoline acids form highly electrophilic O-acylisoureas that rearrange rapidly. Solution: Add 1.0 eq of DMAP to rapidly convert the O-acylisourea into a highly reactive acyliminium intermediate[3], or abandon carbodiimides entirely in favor of HATU or T3P.

Q: Can I use acid chlorides instead of acyl fluorides? A: While acid chlorides (via SOCl₂ or oxalyl chloride) are a classic approach, electron-deficient quinoline acid chlorides are notoriously unstable and prone to rapid hydrolysis upon exposure to atmospheric moisture. Acyl fluorides offer a superior balance: they are resistant to hydrolysis but highly reactive toward nitrogen nucleophiles[2].

References

  • BenchChem. Application Notes and Protocols for Amide Bond Formation with 4-(Trifluoromethyl)aniline. 1

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

  • Ghosh, A. K., & Shahabi, D. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 3

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters (ACS Publications). 2

Sources

Optimizing thermal stability of 8-fluoroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-fluoroquinoline (8-FQ) derivatives. Whether you are developing novel 5-HT1A antagonists, designing proteasome inhibitors, or engineering supramolecular helical architectures, the thermal stability of the 8-FQ scaffold is a critical parameter. High-temperature synthesis, advanced oxidation processes, and long-term storage can trigger unwanted degradation pathways.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural optimization strategies to ensure the thermal integrity of your 8-FQ compounds.

I. Core Troubleshooting & Mechanistic FAQs

Q1: Why does my 8-fluoroquinoline-3-carboxylic acid derivative degrade during high-temperature processing (>250°C)? A1: Thermal degradation of 8-FQ derivatives is rarely due to the initial cleavage of the C-F bond, which is thermodynamically robust. Instead, degradation is typically initiated by decarboxylation or ring oxidation . For derivatives like 8-fluoroquinoline-3-carboxylic acid, the proximity of the electron-withdrawing fluorine atom alters the electron density of the quinoline core, but the primary thermal failure point remains the carboxylic acid group. Under extreme thermal stress or advanced oxidation processes (AOPs), the molecule undergoes decarboxylation followed by defluorination, releasing toxic byproducts such as hydrogen fluoride (HF) and nitrogen oxides (NOx) 1[1].

Q2: How can I structurally optimize my 8-FQ scaffold to prevent thermal dissociation? A2: You can leverage supramolecular helical assembly or steric shielding . Research from the Ivan Huc group demonstrates that introducing an exocyclic fluorine atom at the 8-position acts as a powerful hydrogen-bonding acceptor. When synthesized as oligoamides, these 8-FQ derivatives fold into highly stable double and quadruple helices. The fluorine atoms align within the hollow space of the helix, shielding the core from thermal kinetic traps and significantly raising the thermal dissociation temperature compared to standard 1,8-naphthyridine derivatives2[2].

Q3: What is the most reliable analytical method to profile the thermal degradation products of my synthesized compounds? A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a Pentafluorophenyl (PFP) stationary phase is the gold standard. Traditional C18 columns struggle to resolve closely related fluorinated metabolites. The PFP column provides unique dipole-dipole and


 interactions, allowing for the precise separation of defluorinated, hydroxylated, and native 8-FQ species 3[3].

II. Degradation Pathways & Thermodynamic Data

Pathway A 8-Fluoroquinoline Derivative B Thermal Stress (>250°C) A->B C C-F Bond Cleavage (Defluorination) B->C D Decarboxylation (3-COOH derivatives) B->D E Ring Oxidation B->E F Stabilization: Helical Assembly F->A G Stabilization: Steric Shielding G->A

Thermal degradation pathways and stabilization strategies for 8-fluoroquinolines.

Quantitative Thermodynamic and Degradation Parameters

To contextualize the thermal limits of your compounds, refer to the established baseline metrics for fluoroquinolone (FQ) and 8-FQ derivatives below.

Compound / ParameterValue / MetricCausality / SignificanceReference
8-Fluoroquinoline-3-carboxylic acid (Boiling Point) 352.1 ± 27.0 °CEstablishes the absolute upper thermal limit before phase change and rapid pyrolytic decomposition occurs.[8-FLUOROQUINOLINE-3-CARBOXYLIC ACID
Decarboxylation Energy Variance (Across 16 FQ molecules) < 2% differenceDemonstrates that the core FQ structure dictates decarboxylation energy; peripheral substituents have minimal protective effect against this specific pathway.4[4]
Moxifloxacin (MOX) Degradation Extent 80.5% (19 days)Bulky diazabicyclononyl substituents provide moderate steric hindrance, slowing degradation kinetics compared to simpler FQs.3[3]
Ofloxacin (OFL) Degradation Extent 98.3% (19 days)Less sterically hindered structures are highly susceptible to rapid ring oxidation and cleavage.3[3]

III. Self-Validating Experimental Protocols

Protocol 1: Thermal Stress Testing and LC-MS/MS Metabolite Profiling

Purpose: To accurately map the thermal degradation profile of newly synthesized 8-FQ derivatives without matrix interference.

Causality Note: We utilize a Luna Pentafluorophenyl (PFP) column rather than a standard C18. The fluorinated stationary phase selectively retains the highly electronegative 8-fluoro substituents via


 and dipole interactions, preventing co-elution of defluorinated degradation products.
  • Sample Preparation: Dissolve the 8-FQ derivative in a chemically inert, high-boiling solvent (e.g., diphenyl ether) to a concentration of 10 mg/L.

  • Internal Standardization: Spike the solution with 1 mg/L of a

    
    -labeled 8-FQ internal standard.
    
    • Validation Check: The recovery of this internal standard must remain >90% during LC-MS/MS analysis to confirm that ion suppression is not skewing the degradation data.

  • Thermal Incubation: Seal the sample in a glass ampoule under an inert argon atmosphere. Heat in a programmable muffle furnace at 200°C for 4 hours.

  • Quenching & Extraction: Rapidly cool the ampoule in an ice bath to halt kinetic degradation. Extract the organic phase using solid-phase extraction (SPE) to remove the high-boiling solvent.

  • LC-MS/MS Analysis: Inject 10 µL into the LC-MS/MS equipped with a PFP column (3 µm particle size). Run a gradient of 0.1% formic acid in water and acetonitrile. Monitor for mass shifts corresponding to defluorination (-19 Da) and decarboxylation (-44 Da).

Protocol 2: Supramolecular Annealing for Enhanced Thermal Stability

Purpose: To force 8-FQ oligoamides into their thermodynamically stable quadruple or double helical conformations, maximizing thermal resistance.

Causality Note: Rapid precipitation traps oligoamides in kinetically favored, disordered states that are highly susceptible to thermal cleavage. Controlled annealing allows the exocyclic fluorine atoms to find their optimal hydrogen-bonding geometry within the helix core, creating a tightly packed, thermally robust architecture.

  • Solvent Selection: Dissolve the 8-FQ oligoamide in a halogenated solvent mixture (e.g., chlorobenzene/hexane, 1:1 v/v) at a high concentration (40 mM) to promote intermolecular interactions.

  • Thermal Denaturation: Heat the solution to 80°C for 30 minutes to completely unfold any kinetically trapped aggregates.

  • Controlled Annealing: Cool the solution at a strictly controlled rate of 0.5°C/minute down to -30°C (243 K).

    • Validation Check: Analyze the sample via

      
       NMR and 
      
      
      
      NMR at 243 K. The appearance of a single, sharp set of signals (rather than a broad multiplicity of peaks) confirms that the molecules have assembled into a singular, thermodynamically stable head-to-tail double helix.
  • Lyophilization: Remove the solvent under high vacuum at low temperatures to isolate the stabilized helical powder.

IV. Experimental Workflow Visualization

Workflow S1 1. Synthesis S2 2. TGA/DSC S1->S2 S3 3. Thermal Stress S2->S3 S4 4. LC-MS/MS S3->S4 S5 5. Optimization S4->S5 S5->S1 Refine

Iterative experimental workflow for assessing and optimizing thermal stability.

V. References

  • Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides Source: Angewandte Chemie International Edition URL:[Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry Source: ResearchGate / Science of The Total Environment URL:[Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics Source: MDPI - Toxics URL:[Link]

Sources

Technical Support Center: Optimizing pH for the Precipitation of 8-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 8-Fluoroquinoline-4-carboxylic acid. Because this molecule is amphoteric, its isolation from aqueous synthesis mixtures relies entirely on precise thermodynamic control of its ionization state.

Below, you will find targeted FAQs, a troubleshooting guide, quantitative speciation data, and a self-validating experimental protocol to ensure maximum yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: Why did my product completely redissolve when I added excess hydrochloric acid? A: 8-Fluoroquinoline-4-carboxylic acid is an amphoteric molecule containing both an acidic carboxylic acid group and a basic quinoline nitrogen. When you lower the pH excessively (pH < 1.5), the quinoline nitrogen becomes fully protonated. This converts the neutral/zwitterionic precipitate into a highly soluble cationic hydrochloride salt[1]. Precipitation is not a one-way street; it requires stopping at the exact thermodynamic minimum of solubility.

Q2: How does the 8-fluoro substituent alter the precipitation pH compared to an unsubstituted quinoline-4-carboxylic acid? A: The fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) on the quinoline ring. This pulls electron density away from the quinoline nitrogen, lowering its pKa (making it less basic) compared to unsubstituted analogs[2]. Consequently, the isoelectric point (pI)—the pH at which the molecule has a net zero charge—is shifted slightly lower. You must target a narrower, more acidic window (pH 3.0–4.5) to achieve optimal precipitation.

Q3: What is the exact target pH for maximum yield? A: Empirical data and structural analysis indicate that the optimal precipitation window for fluoro-substituted quinoline-4-carboxylic acids is between pH 3.0 and 4.0 [1]. At this pH, the carboxylic acid is deprotonated and the nitrogen is largely neutral (or balanced as a zwitterion), resulting in a net charge of zero. This minimizes ion-dipole interactions with water, forcing the compound out of solution.

II. Quantitative Speciation & Solubility Profile

To understand the causality of your yield, you must track the dominant molecular species at different stages of your titration.

pH RangeDominant Molecular SpeciesNet ChargeAqueous SolubilityPhysical State
< 1.5 Protonated Nitrogen / Neutral Carboxyl+1Very HighClear Solution (HCl Salt)
3.0 – 4.5 Neutral Nitrogen / Deprotonated Carboxyl0 (Zwitterion)MinimumSolid Precipitate
> 8.0 Neutral Nitrogen / Deprotonated Carboxyl-1Very HighClear Solution (Na Salt)

III. Troubleshooting Guide

Issue: The solution turns cloudy during acidification, but the product "oils out" instead of forming filterable crystals.

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates faster than it can form an ordered crystal lattice, often due to adding acid too rapidly or performing the titration at too high a temperature.

  • Solution: A self-validating fix is to heat the oiled-out mixture gently until it becomes a clear solution again, then allow it to cool slowly to room temperature before moving it to an ice bath. Ensure your HCl addition rate does not exceed 1 drop per second, and maintain vigorous stirring.

Issue: The isolated precipitate has a lower-than-expected purity and contains high levels of inorganic ash.

  • Causality: If you over-acidify and then back-titrate with NaOH multiple times to "hunt" for the correct pH, you generate excessive amounts of sodium chloride (NaCl) in situ. At low temperatures, NaCl can co-precipitate with your product.

  • Solution: Perform a single, controlled titration using a calibrated pH meter. If back-titration is unavoidable, resuspend the final filtered solid in ice-cold deionized water (which dissolves NaCl but not the zwitterionic product) and re-filter.

IV. Standard Operating Procedure: Synthesis and pH-Controlled Precipitation

This methodology is based on the Pfitzinger-type condensation of 7-fluoroisatin and sodium pyruvate, followed by isoelectric precipitation[3].

Step-by-Step Methodology:

  • Alkaline Condensation: In a reaction vessel, dissolve 1.0 equivalent of 7-fluoroisatin in 5M aqueous NaOH. Add 1.2 equivalents of sodium pyruvate. Heat the mixture to 110 °C for 10–15 minutes (if using a microwave reactor) or reflux for 2 hours.

  • Thermal Quenching: Allow the dark alkaline solution (pH > 10) to cool to room temperature. Transfer the vessel to an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Controlled Acidification: Insert a calibrated pH probe directly into the vigorously stirring solution. Begin adding 1M HCl dropwise.

  • Isoelectric Targeting: Monitor the pH continuously. The solution will remain clear until approximately pH 6.0, at which point slight turbidity will appear. Continue adding HCl slowly until the pH stabilizes exactly at 3.5 . Do not let the pH drop below 2.0.

  • Lattice Maturation: Once pH 3.5 is reached, stop acid addition. Stir the thick suspension for 30 minutes at 0–5 °C to ensure complete crystallization and minimize oiling out.

  • Isolation & Washing: Vacuum filter the suspension. Wash the filter cake with two volumes of ice-cold deionized water to remove residual NaCl. Dry the off-white solid under high vacuum at 40 °C for 12 hours.

V. Workflow Visualization

The following diagram illustrates the logical pathways of the pH-controlled precipitation, including the recovery loop if over-acidification occurs.

pH_Control_Workflow Start Alkaline Reaction Mixture (pH > 8.0) Soluble Sodium Salt Titration Slow Acidification (Add 1M HCl dropwise) Start->Titration Begin cooling to 0-5 °C Optimal Isoelectric Point Reached (pH 3.0 - 4.5) Optimal Precipitation Titration->Optimal Monitor pH continuously Error Over-Acidification (pH < 1.5) Soluble Hydrochloride Salt Titration->Error Excess HCl added Recovery Back-Titration (Add 1M NaOH) Error->Recovery Product dissolves Recovery->Optimal Adjust back to pH 3.5

Figure 1: pH-dependent speciation and precipitation workflow for 8-Fluoroquinoline-4-carboxylic acid.

VI. References

  • Perez, C., et al. "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry, American Chemical Society, 2017. URL:

  • Benchchem Technical Support. "Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid." Benchchem, 2025. URL:

  • Google Patents. "CN109021607A - A kind of production method of disperse yellow 54." Google Patents, 2018. URL:

Sources

Validation & Comparative

Interpreting 19F NMR shifts in 8-substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting ^19F NMR Shifts in 8-Substituted Quinolines: A Comparison Guide of Analytical Methodologies

Executive Summary

Fluorinated quinolines are highly privileged scaffolds in drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and central nervous system (CNS) agents. Within this chemical space, the 8-position of the quinoline ring is notoriously complex. Its spatial proximity to the endocyclic nitrogen atom creates a unique peri-relationship, introducing severe electronic and steric effects—such as lone-pair repulsion, restricted bond rotation, and through-space coupling. These factors drastically influence ^19F NMR chemical shifts, making standard spectral interpretation challenging.

For drug development professionals, accurately assigning these shifts is critical for structural elucidation and conformer analysis. This guide objectively compares the three primary analytical methodologies used to interpret ^19F NMR shifts in 8-substituted quinolines: Empirical Additivity Models , Quantum Mechanical (QM/DFT) Predictions , and Advanced 2D NMR Techniques .

Comparison of Analytical Methodologies

Empirical Substituent Additivity Rules
  • Mechanism & Causality: Empirical models rely on historical databases to predict chemical shifts based on the additive inductive and resonance effects of substituents on an aromatic ring.

  • Performance: While highly effective for unhindered positions (e.g., 3-fluoro or 6-fluoroquinolines), empirical rules frequently fail at the 8-position. The magnetic anisotropy of the adjacent nitrogen lone pair causes anomalous deshielding. Furthermore, standard additivity rules cannot account for the restricted rotation of bulky groups like 8-trifluoromethyl (-CF3), leading to significant prediction errors.

  • Best Use Case: Rapid, first-pass screening of simple, unhindered fluorinated libraries.

Quantum Mechanical (GIAO-DFT) Predictions
  • Mechanism & Causality: Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations computes the exact magnetic shielding tensor of the fluorine nucleus based on 3D molecular geometry.

  • Performance: Highly accurate for resolving complex stereochemistry and conformer populations. Because the 8-position imposes a high rotational barrier on -CF3 groups, multiple conformers can exist in solution. QM models can simulate these exact rotational barriers and calculate conformer-dependent shifts, which can vary by up to 10 ppm between conformers[1].

  • Best Use Case: Resolving ambiguous shifts in highly substituted or conformationally locked quinolines where empirical rules fail.

Advanced 2D NMR (19F-1H HOESY & 19F-13C HMBC)
  • Mechanism & Causality: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space dipole-dipole interactions, while HMBC detects long-range through-bond scalar couplings.

  • Performance: Provides absolute, self-validating empirical proof of structure. Because the 8-position is spatially close to the 7-position proton but isolated from the pyridyl ring, a ^19F-^1H HOESY experiment will show a diagnostic through-space NOE cross-peak between the 8-fluorine and the H-7. This unambiguously anchors the substitution pattern without relying on theoretical calculations.

  • Best Use Case: Final structural validation for regulatory submissions (e.g., IND applications) or patent claims.

Quantitative Data Summary

The following table summarizes the typical ^19F NMR chemical shift ranges for common 8-substituted quinoline motifs and compares the error margins of the predictive methodologies.

Compound ClassTypical ^19F Shift Range (ppm, vs CFCl3)Empirical Error MarginQM/DFT Error MarginRecommended Analytical Approach
8-Fluoroquinolines -113.0 to -130.0 ppm[2]± 5.0 - 8.0 ppm± 1.5 - 3.0 ppm2D NMR (^19F-^13C HMBC)
8-(Trifluoromethyl)quinolines -58.0 to -62.0 ppm[3]± 3.0 - 5.0 ppm± 1.0 - 2.0 ppmQM/DFT (Conformer averaging)
5,8-Difluoroquinolines -127.0 to -131.0 ppm[4]± 6.0 - 9.0 ppm± 2.0 - 3.5 ppm2D NMR (^19F-^1H HOESY)

Experimental Protocols: Self-Validating Workflow for 19F NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring and interpreting ^19F NMR spectra of 8-substituted quinolines.

Step 1: Sample Preparation and Internal Referencing

  • Dissolve 10–15 mg of the 8-substituted quinoline in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Causality Check: The high electronegativity of fluorine makes its chemical shift exquisitely solvent-dependent. Always use the exact same solvent when comparing experimental data to QM predictions (which must utilize corresponding implicit solvent models like PCM).

  • Add 1% (v/v) Trichlorofluoromethane (CFCl3, 0.0 ppm) or Hexafluorobenzene (HFB, -164.9 ppm) as an internal reference standard to ensure absolute shift accuracy.

Step 2: 1D 19F{1H} and 19F Acquisition

  • Acquire a proton-decoupled 1D ^19F{^1H} spectrum (typically 64–128 scans, spectral width -50 to -200 ppm).

  • Acquire a standard proton-coupled 1D ^19F spectrum.

  • Causality Check: Comparing the decoupled and coupled spectra allows you to identify through-bond ^19F-^1H scalar couplings (e.g., ^3J_HF or ^4J_HF). A doublet or multiplet in the coupled spectrum that collapses to a singlet in the decoupled spectrum confirms adjacent proton environments, aiding in regiochemical assignment.

Step 3: Conformer Validation via Variable Temperature (VT) NMR

  • If severe peak broadening is observed (highly common in 8-CF3 quinolines), it indicates an intermediate exchange regime caused by restricted rotation against the peri-nitrogen lone pair.

  • Causality Check: Perform VT-NMR to validate this. Heat the sample to 330 K to achieve the fast-exchange limit (which will sharpen the peak into a time-averaged signal), or cool the sample to 250 K to freeze out the individual conformers into distinct, sharp resonance peaks.

Step 4: 2D HOESY Acquisition (For Ambiguous Assignments)

  • If the substitution pattern remains ambiguous, set up a ^19F-^1H HOESY experiment with a mixing time of 300–500 ms.

  • Analyze the cross-peaks: A strong cross-peak between the fluorine signal and the H-7 proton confirms the 8-position geometry.

Workflow Visualization

G Start 8-Substituted Quinoline Sample Acq 1D 19F NMR Acquisition (Proton-Decoupled & Coupled) Start->Acq Decision Is Peak Assignment Ambiguous? (e.g., restricted rotation, peri-effects) Acq->Decision Empirical Empirical Additivity Rules (Fast, Heuristic) Decision->Empirical No Advanced Advanced Interpretation Methods Decision->Advanced Yes Output Unambiguous Structural Assignment Empirical->Output QM QM/DFT Prediction (GIAO-DFT, Conformer Averaging) Advanced->QM TwoD 2D NMR Techniques (19F-1H HOESY, 19F-13C HMBC) Advanced->TwoD QM->Output TwoD->Output

Workflow for interpreting 19F NMR shifts in 8-substituted quinolines via analytical methodologies.

References[1] Title: QM Assisted ML for 19F NMR Chemical Shift Prediction

Source: ChemRxiv URL:[3] Title: Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies Source: Semantic Scholar URL:[2] Title: Green-Light Photocatalysis: Borylated Benzo[c][1,2,5]thiadiazole (BTZ) Enables Phosphorylation of Quinoline Derivatives Source: PMC (PubMed Central) URL:[4] Title: Regioselective Electrolytic 5,8-Difluorination of Quinolines Source: Georgia Southern Commons URL:

Sources

Comparative Bioactivity Guide: 6-Fluoro vs. 8-Fluoroquinoline-4-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid core is one of the most successful pharmacophores in antimicrobial drug discovery. The strategic addition of halogen atoms—specifically fluorine—to this core has historically dictated both the efficacy and the safety profile of the resulting fluoroquinolones. This guide provides an objective, data-driven comparison of the bioactivity, structure-activity relationships (SAR), and safety liabilities of 6-fluoro versus 8-fluoro substitutions, equipping researchers with the mechanistic insights needed for rational drug design.

Mechanistic Causality: The C-6 vs. C-8 Paradigm

The 6-Fluoro Advantage: Target Affinity & Penetration

The introduction of a fluorine atom at the C-6 position represents a watershed moment in medicinal chemistry. The highly electron-withdrawing and lipophilic nature of the C-6 fluorine drastically improves the molecule's ability to penetrate bacterial cell walls. More importantly, it enhances the binding affinity of the quinolone to the DNA gyrase (topoisomerase II) and topoisomerase IV cleavage complexes by 2- to 17-fold compared to unfluorinated analogs ()[1]. This substitution is the universal driver of potent Gram-negative bactericidal activity.

The 8-Fluoro Trade-off: Spectrum Expansion vs. Phototoxicity

Substituting a fluorine atom at the C-8 position alters the planar configuration and electronic distribution of the quinolone core. This structural shift optimizes the molecule for binding to the topoisomerase enzymes of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and anaerobes, significantly expanding the antimicrobial spectrum ()[2].

However, this efficacy comes with a severe mechanistic liability. Under UVA irradiation, the C-8 fluorine is highly labile and undergoes rapid photodefluorination. This photochemical degradation generates reactive oxygen species (ROS) and singlet oxygen, triggering severe cutaneous phototoxicity and lipid peroxidation in host cells ()[3]. Consequently, highly active 8-fluoroquinolones (such as sparfloxacin and lomefloxacin) have been heavily restricted or withdrawn from the market due to these adverse safety profiles ()[4].

Structural Logic & Bioactivity Pathway

SAR_Pathway Core Quinolone-4-Carboxylic Acid Core C6 C-6 Fluorination Core->C6 Substitution C8 C-8 Fluorination Core->C8 Substitution Gyrase Enhanced DNA Gyrase Binding (Gram-Negative Efficacy) C6->Gyrase CellPen Increased Cell Penetration C6->CellPen GramPos Expanded Gram-Positive & Anaerobe Activity C8->GramPos PhotoTox UVA-Induced Phototoxicity (ROS Generation) C8->PhotoTox

Divergent Structure-Activity Relationships (SAR) of C-6 vs. C-8 Fluorination.

Comparative Bioactivity & Physicochemical Profiling

Scaffold ModificationPrimary Target AffinityGram-Negative EfficacyGram-Positive EfficacyPhototoxic Potential (ROS)Clinical Viability
6-Fluoro (e.g., Norfloxacin core)High (DNA Gyrase)ExcellentModerateLowHigh (Standard of Care)
8-Fluoro (Experimental/SAR probe)Moderate (Topo IV)ModerateHighHighLow (Safety Liability)
6,8-Difluoro (e.g., Lomefloxacin)Very High (Dual Target)ExcellentExcellentVery HighRestricted / Withdrawn

Experimental Workflows: Self-Validating Protocols

To objectively compare these scaffolds during lead optimization, researchers must employ orthogonal assays that validate both target engagement and off-target liabilities.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay (Efficacy Validation)

This cell-free assay isolates the primary mechanism of action, confirming that structural modifications directly impact enzyme inhibition ()[5].

  • Step 1: Substrate Preparation. Dispense 0.5 µg of relaxed pBR322 plasmid DNA into the reaction buffer.

    • Causality: pBR322 serves as the topological substrate; its relaxed state provides a zero-baseline to measure the negative supercoiling activity of functional DNA gyrase.

  • Step 2: Compound Incubation. Titrate the 6-F or 8-F quinolone derivative (0.1–100 µM) with 1 U of E. coli DNA gyrase. Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the small molecule to intercalate into the DNA-gyrase cleavage complex before the enzymatic reaction is triggered.

  • Step 3: ATP Activation. Add 1 mM ATP and incubate at 37°C for 30 minutes.

    • Causality: ATP hydrolysis provides the essential energy required for the gyrase to introduce negative supercoils into the plasmid.

  • Step 4: Reaction Termination. Add an equal volume of chloroform/isoamyl alcohol (24:1).

    • Causality: This organic extraction denatures and strips the gyrase protein from the DNA, preventing protein-DNA complexes from retarding migration during electrophoresis.

  • Step 5: Electrophoretic Resolution & Quantification. Run the aqueous phase on a 1% agarose gel.

    • Causality: Supercoiled DNA is highly compact and migrates significantly faster through the agarose matrix than relaxed DNA. Densitometric quantification of the supercoiled band establishes the IC50 for target inhibition.

Protocol B: In Vitro 3T3 NRU Phototoxicity Assay (Safety Validation)

This assay isolates the specific phototoxic liability of the C-8 fluorine substitution by comparing cellular viability under dark versus UVA conditions.

  • Step 1: Cell Seeding. Seed Balb/c 3T3 fibroblasts in two identical 96-well plates (1×10⁴ cells/well).

    • Causality: 3T3 fibroblasts are highly sensitive to oxidative stress and serve as the OECD-validated standard for baseline phototoxicity screening.

  • Step 2: Compound Dosing. Apply serial dilutions of the quinolone to both plates.

    • Causality: Establishes a comprehensive dose-response curve to calculate the precise IC50.

  • Step 3: Differential Irradiation. Incubate Plate A in the dark (Control). Expose Plate B to 5 J/cm² of UVA irradiation.

    • Causality: This specific UVA dose is sufficient to trigger the photodefluorination of 8-fluoro compounds without causing baseline UV-induced apoptosis in the control cells.

  • Step 4: Neutral Red Uptake. Wash cells and incubate with Neutral Red dye for 3 hours.

    • Causality: Neutral red dye accumulates exclusively in the intact lysosomes of viable cells. Cells damaged by ROS-mediated lipid peroxidation fail to retain the dye.

  • Step 5: Analysis. Measure absorbance at 540 nm. Calculate the Photo-Irritation Factor (PIF) by dividing the Dark IC50 by the UVA IC50. A PIF > 5 confirms phototoxicity.

Phototoxicity Assay Workflow

PhotoTox_Workflow Seed 1. Seed Balb/c 3T3 Cells Dose 2. Compound Dosing (6-F vs 8-F) Seed->Dose Split 3. Split Cohorts Dose->Split Dark 4a. Dark Incubation (Control) Split->Dark UVA 4b. UVA Irradiation (5 J/cm²) Split->UVA Wash 5. Wash & Add Neutral Red Dark->Wash UVA->Wash Read 6. Measure Absorbance Calculate PIF Wash->Read

3T3 NRU Phototoxicity Assay workflow isolating UVA-induced ROS generation.

Conclusion & Rational Design Outlook

The comparison between 6-fluoro and 8-fluoroquinoline-4-carboxylic acids perfectly illustrates the double-edged sword of halogenation in drug design. While the C-6 fluorine remains a non-negotiable anchor for broad-spectrum efficacy, the C-8 fluorine presents an unacceptable phototoxic risk. Modern rational drug design has largely solved this by replacing the 8-fluoro group with an 8-methoxy group (as seen in moxifloxacin). The bulky, electron-donating methoxy group retains the desired planar configuration for Gram-positive efficacy while completely stabilizing the molecule against UVA-induced degradation.

References

  • Structure-activity relationships of the fluoroquinolones. ASM Journals: Antimicrobial Agents and Chemotherapy.[Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases.[Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics (via PMC).[Link]

  • Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy.[Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Pharmaceuticals (via PMC).[Link]

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HPLC retention time standards for 8-Fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing HPLC Retention Time Standards for 8-Fluoroquinoline-4-carboxylic Acid

This guide provides a comprehensive framework for developing a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of 8-Fluoroquinoline-4-carboxylic acid. Moving beyond a simple protocol, we will explore the causal relationships between the analyte's physicochemical properties and the chromatographic conditions, enabling researchers, scientists, and drug development professionals to establish a reliable retention time standard.

Establishing a reliable analytical method begins with a thorough understanding of the target molecule. 8-Fluoroquinoline-4-carboxylic acid belongs to the fluoroquinolone class, a group of synthetic antibiotics.[1][2] Its structure, featuring a quinolone core, a carboxylic acid group, and a fluorine atom, dictates its behavior in a reversed-phase HPLC system.

A summary of its key physicochemical properties, estimated from structurally similar compounds, is crucial for method development.

PropertyEstimated ValueRationale & Chromatographic ImplicationSource
Molecular Weight 191.16 g/mol Influences diffusion and mass transfer kinetics.[3]
pKa (acidic) ~3.3The carboxylic acid group's pKa is critical. To ensure the analyte is in a single, neutral (protonated) form for consistent retention and sharp peaks, the mobile phase pH must be controlled to be at least 1.5-2 units below this value.[4][5]
logP (XLogP3) ~1.8This moderate lipophilicity suggests good retention on non-polar stationary phases like C18 under reversed-phase conditions.[3]
UV Absorbance (λmax) ~280 - 286 nmThe quinolone chromophore allows for strong UV absorbance. A detection wavelength of ~280 nm is a common and effective choice for this class of compounds, providing high sensitivity.[6][7]

Comparative Analysis of HPLC Conditions

The selection of stationary and mobile phases is the most powerful tool for controlling retention time and selectivity. Here, we compare the most relevant choices for 8-Fluoroquinoline-4-carboxylic acid.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The C18 column is the workhorse of reversed-phase chromatography, but alternative selectivities can be invaluable.

Column TypePrimary Interaction MechanismAdvantages for this AnalyteDisadvantages for this Analyte
C18 (Octadecylsilane) Hydrophobic interactions.High Retentivity: The moderate logP suggests strong, predictable retention. Robust & Common: The most widely used and well-characterized stationary phase.Limited Selectivity: May not resolve structurally similar impurities if they have similar hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π interactions.Alternative Selectivity: The phenyl rings on the stationary phase can interact with the aromatic quinolone ring of the analyte via π-π stacking. This can resolve peaks that co-elute on a C18 column. Enhanced Aromatic Retention: Can provide unique retention patterns for aromatic compounds.Different Elution Order: The elution order may change significantly compared to a C18, requiring re-identification of peaks.

Expert Insight: Begin method development with a high-quality, end-capped C18 column. If specificity issues arise (e.g., co-eluting impurities), a Phenyl-Hexyl column is the logical next step to introduce an alternative separation mechanism.[6]

Mobile Phase Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent affects elution strength, selectivity, and system pressure.

Organic ModifierKey Properties & InteractionsAdvantages for this AnalyteDisadvantages for this AnalyteSource
Acetonitrile (ACN) Polar aprotic, lower viscosity, lower UV cutoff (~190 nm).Lower Backpressure: Reduces strain on the HPLC system. Sharper Peaks: Often results in higher efficiency. Better UV Transparency: Ideal for low-wavelength detection if needed.Higher Cost: Generally more expensive than methanol.[8]
Methanol (MeOH) Polar protic (can act as a hydrogen bond donor and acceptor), higher viscosity.Alternative Selectivity: Its protic nature can change selectivity compared to ACN, especially with polar analytes. Lower Cost: More economical for routine analysis.Higher Backpressure: The higher viscosity of water/methanol mixtures can lead to increased system pressure.[8]

Expert Insight: Acetonitrile is typically the preferred solvent for initial method development due to its favorable physical properties.[8] However, switching to methanol is a powerful tool for altering selectivity if resolution is not achieved with acetonitrile.

Recommended Protocol for a Retention Time Standard

This protocol is designed as a robust starting point for establishing a reproducible retention time for 8-Fluoroquinoline-4-carboxylic acid. It is built on the foundational principles of analyzing acidic, aromatic compounds.

Materials & Reagents
  • Analyte: 8-Fluoroquinoline-4-carboxylic acid analytical standard (≥95% purity)

  • Solvents: HPLC-grade Acetonitrile and Methanol

  • Water: Deionized (DI) water, 18.2 MΩ·cm

  • Acidifier: Formic Acid (LC-MS grade)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing prep_mobile Mobile Phase Prep: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN instrument HPLC System (Pump, Autosampler, Column Oven, DAD) prep_mobile->instrument prep_std Standard Prep: 1 mg/mL stock in Methanol. Dilute to 10 µg/mL with Mobile Phase A. prep_std->instrument Inject 10 µL column C18 Column (4.6x150 mm, 5µm) Temp: 30°C instrument->column detection DAD/UV Detector λ = 280 nm column->detection acquire Data Acquisition (Chromatogram) detection->acquire analyze Analysis: - Integrate Peak Area - Determine Retention Time (RT) - Assess System Suitability acquire->analyze Troubleshooting problem Observed Problem rt_shift Retention Time Drifting/Shifting Symptom: RT consistently decreases or increases over a sequence. problem->rt_shift peak_tail Peak Tailing Symptom: Asymmetrical peak with a 'tail' extending from the back. problem->peak_tail cause3 Cause Leaks or Pump Issues Solution: Check system pressure trace for fluctuations. Inspect fittings. rt_shift->cause3 Check First cause1 cause1 peak_tail->cause1 Most Likely cause2 Cause Column Degradation Solution: Flush column or replace if pressure is high and performance is poor. peak_tail->cause2

Caption: Troubleshooting common HPLC issues for acidic analytes.

  • Issue: Drifting Retention Times. A consistent drift, usually to earlier times, often indicates insufficient column equilibration or changes in mobile phase composition. Always allow the column to equilibrate with the initial mobile phase for at least 10-15 column volumes before starting a sequence.

  • Issue: Peak Tailing. For an acidic compound like this, peak tailing is almost always due to unwanted secondary interactions. The primary cause is the ionization of the carboxylic acid group. If the mobile phase pH is too high (e.g., > 3.5), a portion of the analyte molecules will be in their negatively charged carboxylate form, which can be repelled by residual, negatively charged silanols on the silica surface, causing tailing. Confirming a low mobile phase pH is the first and most critical step.

By integrating an understanding of the analyte's chemistry with a systematic approach to method development, a robust and reliable HPLC retention time standard for 8-Fluoroquinoline-4-carboxylic acid can be confidently established.

References

  • Unade, et al. (2020). fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). 8-Fluoro-2-methylquinoline-4-carboxylic acid.
  • PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid.
  • ChemicalBook. (2026). 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID.
  • Elsherbeny, A., et al. (2022). 2-(3-Bromophenyl)
  • Li, Y., et al. (2017). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. RSC Publishing.
  • BenchChem. (2025). Application Notes & Protocols for the Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
  • Nowak, P., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC.
  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • El-Gizawy, S. M., et al. (2020). Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR)
  • Toujani, E., et al. (2023).
  • Matsumoto, M., et al. (1995).
  • ChemScene. (n.d.). 7-Fluoroisoquinoline-8-carboxylic acid.
  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.
  • PubChem. (n.d.). 8-Aminoquinoline-4-carboxylic acid.
  • MilliporeSigma. (n.d.). 8-Quinolinol PESTANAL®, analytical standard.
  • Coba-Males, M. A., et al. (2023). Estimated theoretical pKa values for the new fluoroquinolones (1FQ to 9FQ).
  • Sigma-Aldrich. (n.d.). 8-Fluoroquinoline AldrichCPR.
  • Merck. (n.d.). Fluoroquinolonic acid USP Reference Standard.

Sources

Crystal Structure Analysis and Performance Comparison of 8-Fluoroquinoline-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoroquinoline-4-carboxylic acid (8-FQCA) has emerged as a privileged heterocyclic scaffold in modern drug discovery and supramolecular chemistry. The strategic placement of a highly electronegative fluorine atom at the C8 position fundamentally alters the electronic distribution of the quinoline core. This modification enhances lipophilicity, modulates the pKa of the adjacent nitrogen, and acts as a critical hydrogen-bond acceptor.

This guide provides an objective, data-driven comparison of 8-FQCA against alternative scaffolds (such as ATP-competitive inhibitors, 8-hydroxyquinolines, and benzofurans), supported by high-resolution X-ray crystallographic data and step-by-step experimental validation protocols.

Structural Dynamics & Crystallographic Profiling

The unique physicochemical profile of 8-FQCA is best understood through its behavior in crystal lattices. The exocyclic fluorine atom serves a dual purpose: it minimizes steric clashes while providing electrostatic stabilization.

In the realm of supramolecular chemistry, crystallographic analysis of 8-fluoroquinoline oligoamides reveals that the fluorine atoms orient themselves toward the hollow space of the helix. This specific geometry drives the self-assembly of highly stable quadruple and double helices, a structural feat difficult to achieve with unfluorinated analogs (1)[1]. In kinase targeting, the rigid, planar geometry of the 8-FQCA core allows it to perfectly slot into narrow, hydrophobic allosteric pockets without structural deformation.

Comparative Performance: 8-FQCA vs. Alternative Scaffolds

Case Study A: Allosteric Inhibition of Aurora A Kinase (AURKA)

Traditional kinase inhibitors are typically ATP-competitive, binding directly to the highly conserved ATP-binding cleft. This lack of specificity often leads to severe kinome-wide off-target toxicity.

In contrast, 8-FQCA derivatives, such as 2-(3-bromophenyl)-8-fluoroquinoline-4-carboxylic acid (AurkinA), operate via a novel allosteric mechanism. Crystallographic data (2)[2] demonstrates that AurkinA binds exclusively to the hydrophobic 'Y-pocket' of AURKA. This binding displaces the TPX2 activator protein (which normally inserts a Tyr-Ser-Tyr motif into this pocket), inducing a conformational shift that inactivates the kinase without competing for ATP (3)[3].

AURKA_Inhibition AURKA Aurora A Kinase (Active State) Y_Pocket Hydrophobic 'Y-Pocket' AURKA->Y_Pocket contains TPX2 TPX2 Protein (Activator) TPX2->Y_Pocket binds (Tyr-Ser-Tyr) AurkinA 8-FQCA Derivative (AurkinA) AurkinA->Y_Pocket competitive binding Inactive AURKA (Allosterically Inactive) Y_Pocket->Inactive conformational change

Caption: Allosteric inhibition of Aurora A Kinase by 8-FQCA derivatives via Y-pocket binding.

Case Study B: Metalloenzyme Chelation (Proteasome Rpn11)

When designing inhibitors for zinc metalloproteases like the proteasome subunit Rpn11, 8-FQCA serves as a superior synthetic precursor compared to standard 8-hydroxyquinoline (8-HQ). Through nucleophilic aromatic substitution, 8-FQCA is converted into 8-thioquinoline (8TQ). The softer Lewis base sulfur in 8TQ, combined with the quinoline nitrogen, provides a highly optimized bidentate chelation of the catalytic Zn2+ ion, achieving sub-micromolar IC50 values that harder oxygen donors (like those in 8-HQ) cannot match (4)[4].

Case Study C: Anti-Proliferative Activity vs. Benzofurans

Quantitative structure-activity relationship (QSAR) analyses reveal that quinoline derivatives exhibit significantly higher cytotoxicity against HCT-116 cancer cell lines compared to benzofuran scaffolds. The nitrogen heteroatom in the quinoline ring allows for superior hydrogen-bonding and intercalation within targets such as Topoisomerase and mTOR (5)[5].

Quantitative Data Presentation

Table 1: Crystallographic Validation Metrics for 8-FQCA Derivative Complexes

Data validates the stability and high-resolution binding of 8-FQCA derivatives within the AURKA allosteric pocket.

MetricPDB: 5DT4PDB: 5DOS
Target Complex AURKA + AurkinA + ATPAURKA + AurkinA + ATP
Space Group P 61 2 2P 61 2 2
Resolution (Å) 2.862.98
R-Value Work 0.1900.198
R-Value Free 0.2560.273
Mechanism Allosteric (Y-Pocket)Allosteric (Y-Pocket)
Table 2: Comparative Efficacy of Scaffolds
Scaffold / DerivativeTargetMechanism of ActionPerformance Advantage
8-FQCA (AurkinA) Aurora A KinaseAllosteric Y-Pocket BindingHigh selectivity; bypasses kinome off-target toxicity by not competing with ATP.
ATP-Competitive Inhibitors Aurora A KinaseActive Site BindingProne to off-target effects due to conserved ATP-binding clefts across kinases.
8-Thioquinoline (from 8-FQCA) Rpn11 (Proteasome)Bidentate Zn2+ ChelationSub-micromolar IC50; softer sulfur donor provides superior chelation vs. oxygen.
8-Hydroxyquinoline Rpn11 (Proteasome)Bidentate Zn2+ ChelationWeaker affinity; harder oxygen Lewis base is less optimal for the specific Zn2+ pocket.
Benzofuran Derivatives Topoisomerase / mTORIntercalationLower cytotoxicity and target engagement compared to quinoline backbones.

Experimental Workflow: X-Ray Crystallography of 8-FQCA-Kinase Complexes

To ensure scientific integrity, the following protocol for co-crystallizing 8-FQCA derivatives with target kinases is designed as a self-validating system.

Step 1: Protein Expression & Monodispersity Validation

  • Action: Express the AURKA kinase domain and purify via size-exclusion chromatography. Analyze the eluate using Dynamic Light Scattering (DLS).

  • Causality: Aggregated proteins cannot form well-ordered crystal lattices. DLS ensures only uniform protein populations proceed to crystallization.

  • Self-Validation Checkpoint: A Polydispersity Index (PDI) of < 0.1 confirms the sample is monodisperse and suitable for crystal trials.

Step 2: Ternary Complex Co-Incubation

  • Action: Incubate the purified AURKA with a 3-fold molar excess of the 8-FQCA derivative (AurkinA) and a 5-fold excess of ATP for 2 hours at 4°C.

  • Causality: Saturating the enzyme with both the allosteric ligand and ATP ensures the capture of the ternary complex, structurally validating the non-competitive mechanism.

Step 3: Hanging-Drop Vapor Diffusion

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 3350, 0.2 M Ammonium Sulfate) on a siliconized coverslip, suspended over the reservoir.

  • Causality: This method allows for slow vapor equilibration, gently bringing the drop to supersaturation to promote the nucleation and growth of single crystals rather than amorphous precipitation.

Step 4: X-Ray Diffraction & Data Collection

  • Action: Harvest crystals, briefly soak in a cryoprotectant (20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data using synchrotron radiation.

  • Causality: Flash-freezing prevents the formation of crystalline ice, which would destroy the delicate protein lattice and obscure the diffraction pattern.

Step 5: Phase Determination & Refinement

  • Action: Solve the phase problem using Molecular Replacement (MR) with a known apo-AURKA structure as the search model.

  • Causality: MR bypasses the need for complex heavy-atom derivatization by leveraging the high structural homology of the kinase domain.

  • Self-Validation Checkpoint: Refine the structure until R-work and R-free converge below 0.25 and 0.30, respectively, and the Ramachandran plot shows >95% of residues in favored regions. This mathematically confirms the model is accurate and not overfitted.

Workflow Step1 1. Protein Expression & DLS Validation Step2 2. Ligand Co-incubation (8-FQCA + ATP) Step1->Step2 Monodisperse protein Step3 3. Hanging-Drop Vapor Diffusion Step2->Step3 Ternary complex Step4 4. X-Ray Diffraction (Synchrotron) Step3->Step4 Single crystal Step5 5. Molecular Replacement & Refinement Step4->Step5 Diffraction data Step6 6. Structural Analysis (PDB Validation) Step5->Step6 R-free < 0.30

Caption: Step-by-step experimental workflow for the co-crystallization of 8-FQCA-kinase complexes.

References

  • [4] Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC - NIH. URL:

  • [5] Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives - ResearchGate. URL:

  • [2] 5DT4: Aurora A Kinase in Complex with AA35 and ATP in Space Group P6122 - NCBI. URL:

  • [3] 5DOS: Aurora A Kinase in Complex with AA35 and ATP in Space Group P6122 - RCSB PDB. URL:

  • [1] Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides - The Ivan Huc Group. URL:

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Fluorinated Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of fluorinated quinoline carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, comparative spectral data, and practical experimental protocols for characterizing these significant compounds. We will explore how fluorine substitution and solvent environment modulate the electronic transitions within the quinoline scaffold, offering insights grounded in experimental evidence.

Introduction: The Significance of Fluorinated Quinolines

Quinoline derivatives form the structural core of numerous pharmacologically active agents. The introduction of a fluorine atom into the quinoline ring is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall drug efficacy.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence the electronic distribution within the molecule.

UV-Vis spectroscopy is a fundamental, non-destructive technique used to probe the electronic structure of these molecules.[2] By measuring the absorption of light in the ultraviolet and visible regions, we can gain valuable information about the conjugated π-systems and the effect of substituents, making it an indispensable tool for structural characterization, purity assessment, and quantitative analysis.[2][3]

Theoretical Principles: Understanding the Chromophore

The UV-Vis absorption spectrum of a fluorinated quinoline carboxylic acid is dominated by the electronic transitions within the quinoline ring system, which acts as the primary chromophore. These absorptions are typically due to π → π* transitions, where an electron is promoted from a lower-energy bonding (π) molecular orbital to a higher-energy anti-bonding (π*) orbital.[4]

Several factors influence the wavelength of maximum absorption (λmax):

  • The Quinoline Core: This fused aromatic system is rich in π-electrons, giving rise to strong absorption bands, typically in the 270-350 nm range.

  • The Carboxylic Acid Group: While the carboxyl group itself absorbs at shorter wavelengths (<220 nm) and does not significantly contribute to the main spectral features, its protonation state (which is pH and solvent-dependent) can influence the overall electronic structure of the molecule.

  • Fluorine Substitution: As a strongly electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect tends to stabilize the ground state more than the excited state, increasing the energy gap for the π → π* transition. The result is often a hypsochromic shift (blue shift) to a shorter wavelength. The position of the fluorine atom is critical, as its influence on the π-system varies depending on its location on the benzene or pyridine portion of the quinoline ring.

Comparative Spectral Analysis

Case Study: Fluoroquinolone Antibiotics

The majority of clinically relevant fluoroquinolones feature a fluorine atom at the C-6 position and a carboxylic acid at the C-3 position. This specific substitution pattern is known to be crucial for their antibacterial activity. Their UV-Vis spectra consistently show strong absorption maxima in the 270–290 nm range, with additional peaks or shoulders often appearing at longer wavelengths.

The table below summarizes the spectral data for several well-known fluoroquinolones, providing a robust, data-driven comparison.

CompoundStructureSolvent/Mediumλmax (nm)Reference
Norfloxacin Norfloxacin Structure0.1 M HCl277[5]
Ciprofloxacin Ciprofloxacin StructureWater277[3]
Enrofloxacin Enrofloxacin Structure10% Acetic Acid277[6]
Lomefloxacin Lomefloxacin Structure10% Acetic Acid288[6]
Levofloxacin Levofloxacin Structure0.1 M HCl290[7]

Note: The complex substituents at the C-7 position (e.g., piperazine rings) also influence the precise λmax, but the fundamental absorption is characteristic of the 6-fluoro-quinoline chromophore.

The Effect of Solvent Polarity (Solvatochromism)

The position of the λmax for quinoline derivatives can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[8][9] For many quinoline-based compounds, increasing the polarity of the solvent causes a bathochromic shift (red shift) to a longer wavelength.[10][11] This occurs because a more polar solvent can better stabilize the polar excited state relative to the ground state, thereby lowering the energy required for the electronic transition.[8]

For instance, one study on a quinoline-based receptor noted a red shift of approximately 18 nm when moving to more polar solvents.[10][11] This behavior is a key characteristic to consider when comparing spectra from different sources or developing an analytical method.

cluster_cause Structural & Environmental Factors cluster_effect Electronic & Spectral Effects Fluorine Position Fluorine Position Inductive Effect (-I) Inductive Effect (-I) Fluorine Position->Inductive Effect (-I) Solvent Polarity Solvent Polarity Stabilization of Excited State Stabilization of Excited State Solvent Polarity->Stabilization of Excited State Energy Gap (HOMO-LUMO) Energy Gap (HOMO-LUMO) Inductive Effect (-I)->Energy Gap (HOMO-LUMO) Increases Gap Stabilization of Excited State->Energy Gap (HOMO-LUMO) Decreases Gap Spectral Shift (λmax) Spectral Shift (λmax) Energy Gap (HOMO-LUMO)->Spectral Shift (λmax) Hypsochromic (Blue) Bathochromic (Red)

Caption: Relationship between fluorine substitution, solvent polarity, and observed UV-Vis spectral shifts.

Standardized Experimental Protocol for UV-Vis Analysis

To ensure reproducibility and accuracy, a standardized protocol is essential. The following methodology describes a self-validating system for acquiring high-quality UV-Vis absorption spectra.

Instrumentation
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended. This design measures the sample and a reference blank simultaneously, providing real-time correction for solvent absorbance and instrument drift.[12]

  • Cuvettes: Use a matched pair of 1.0 cm path length quartz cuvettes. Quartz is essential for its transparency in the deep UV region (below 340 nm), where glass and plastic absorb strongly.

Sample Preparation
  • Solvent Selection: Choose a solvent that completely dissolves the analyte and is transparent in the desired wavelength range (e.g., 220-400 nm). Methanol, ethanol, acetonitrile, or dilute acidic/basic aqueous solutions are common choices. The pH-dependent solubility of these compounds may necessitate an acidic medium, such as 0.1 M HCl or 10% acetic acid, to ensure complete dissolution.[5][6]

  • Stock Solution: Accurately weigh approximately 10 mg of the fluorinated quinoline carboxylic acid and transfer it to a 100 mL volumetric flask. Dissolve the compound in the chosen solvent and dilute to the mark. This creates a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance according to the Beer-Lambert Law. A typical concentration range for analysis is 2-10 µg/mL.[2]

Measurement Procedure
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to stabilize the light source.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (blank). Place them in the respective holders and perform a baseline correction across the desired wavelength range (e.g., 220-400 nm). This subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.

  • Acquire Spectrum: Initiate the scan. The instrument will record the absorbance of the sample versus wavelength.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, use the absorbance value at a chosen λmax.

A 1. Prepare Solutions (Stock & Dilutions) B 2. Instrument Setup (Warm-up, Set Wavelength Range) A->B C 3. Baseline Correction (Fill both cuvettes with blank solvent) B->C D 4. Measure Sample (Rinse and fill sample cuvette with analyte) C->D E 5. Acquire Spectrum (Initiate Scan) D->E F 6. Analyze Data (Identify λmax, Check Linearity) E->F

Caption: Standard experimental workflow for acquiring a UV-Vis absorption spectrum.

Conclusion

The UV-Vis absorption spectra of fluorinated quinoline carboxylic acids are primarily defined by the robust π → π* transitions of the quinoline chromophore. Fluorine substitution, typically at the C-6 position, plays a critical electronic role, and the resulting spectra consistently show a strong absorption maximum between 270 nm and 290 nm. The spectral properties are also modulated by the solvent environment, often exhibiting a bathochromic shift with increasing solvent polarity. By employing a standardized and well-controlled experimental protocol, UV-Vis spectroscopy serves as a reliable and highly informative technique for the characterization and quantitative analysis of this important class of compounds.

References

  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). PMC. Available at: [Link]

  • Analysis of UV-visible spectroscopic method vs HPLC method in determining content assay of ciprofloxacin 500 MG tablets. (2018). International Journal of Scientific and Research Publications. Available at: [Link]

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (n.d.). PMC. Available at: [Link]

  • Preformulation studies and analytical method development for enrofloxacin and ciprofloxacin. (2025). World Journal of Pharmaceutical Research. Available at: [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). PMC. Available at: [Link]

  • On the photophysicochemical properties of selected fluoroquinolones: solvatochromic and fluorescence spectroscopy study. (2013). PubMed. Available at: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (2023). Methods and objects of chemical analysis. Available at: [Link]

  • Development and Validation of Spectrophotometric Method for Determination of Levofloxacin in Rat Plasma. (2026). MDPI. Available at: [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Arkivoc. Available at: [Link]

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). MDPI. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Scholar Hub Universitas Indonesia. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega. Available at: [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets. (2014). Bangladesh Journals Online. Available at: [Link]

Sources

Differentiating 8-fluoroquinoline-4-carboxylic acid from isomeric impurities

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 8-Fluoroquinoline-4-carboxylic Acid from Isomeric Impurities: A Comprehensive Analytical Guide

Executive Summary

8-Fluoroquinoline-4-carboxylic acid is a highly valuable synthetic intermediate used in the development of advanced therapeutics, including novel fluoroquinolone antibiotics and 1[1]. During its synthesis—typically achieved via a Pfitzinger ring expansion of 7-fluoroisatin with pyruvate[1]—positional isomers such as 5-fluoro, 6-fluoro, and 7-fluoroquinoline-4-carboxylic acids frequently co-form. Because these isomers share identical molecular weights and highly similar chemical properties, differentiating them requires robust, orthogonal analytical techniques. This guide outlines the definitive methodologies for structural validation and quantitative profiling.

Mechanistic Causality: The Fluorine Effect

To successfully differentiate these isomers, one must understand why their analytical signatures diverge. The core differentiator is the highly electronegative fluorine atom, which exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+M).

  • Spectroscopic Causality (NMR): The spatial proximity of the fluorine atom to the carbon and proton nuclei governs spin-spin coupling. In 8-fluoroquinoline, the fluorine at the C8 position strongly couples with the adjacent C7 and C8 carbons, producing massive scalar couplings (

    
     Hz)[2]. The exact chemical shift of this split carbon acts as an absolute fingerprint for the isomer's identity.
    
  • Chromatographic Causality (HPLC): The position of the fluorine atom alters the molecule's overall dipole moment and the basicity (pKa) of the quinoline nitrogen. An 8-fluoro substituent is directly adjacent to the nitrogen, creating localized steric hindrance and withdrawing electron density away from the basic center. This significantly reduces the nitrogen's pKa compared to the 6-fluoro isomer, altering its protonation state at an acidic pH and consequently shifting its retention time on a reverse-phase stationary phase.

Protocol 1: Multi-Nuclear NMR Spectroscopy (The Structural Validator)

Nuclear Magnetic Resonance (NMR) is the only self-validating system capable of providing absolute isomeric assignment without the need for reference standards. By utilizing


H, 

C, and

F NMR, the exact connectivity of the fluorine atom is mapped.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-

    
    . DMSO is preferred over CDCl
    
    
    
    due to the zwitterionic nature and hydrogen-bonding capacity of the carboxylic acid, which severely limits solubility in non-polar solvents.
  • 
    F NMR Acquisition:  Run a proton-decoupled 
    
    
    
    F spectrum. The 8-fluoro isomer will present a distinct singlet around -112 to -120 ppm, whereas the 6-fluoro isomer typically resonates further downfield around -107 to -112 ppm[3].
  • 
    C NMR Acquisition:  Acquire a 
    
    
    
    C spectrum with a high number of scans (e.g., 1024) to ensure adequate signal-to-noise for the split carbon peaks. Look for the defining
    
    
    doublet. As demonstrated in the2[2], the C8 doublet will appear around 149 ppm. Conversely, for a 6-fluoro isomer, the
    
    
    doublet shifts to ~160–162 ppm[3].
  • 
    H NMR Acquisition:  Analyze the aromatic region (7.0–9.5 ppm). In 8-fluoroquinoline-4-carboxylic acid, the C7 proton will appear as a doublet of doublets or a pseudo-triplet due to simultaneous ortho-coupling with the C8 fluorine (
    
    
    
    Hz) and the C6 proton (
    
    
    Hz).

Protocol 2: Reverse-Phase HPLC-DAD (The Quantitative Differentiator)

While NMR provides definitive structural proof, HPLC coupled with a Diode Array Detector (DAD) is required for high-throughput purity profiling and quantifying the exact ratio of isomeric impurities.

Step-by-Step Methodology:

  • Column Selection: Utilize a high-resolution C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to exploit subtle hydrophobic and dipole differences.

  • Mobile Phase Preparation:

    • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). The low pH ensures the carboxylic acid is fully protonated, preventing peak tailing and maximizing the dipole-driven separation.

    • Organic (B): LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min. A shallow gradient is critical; steep gradients will cause the 6-fluoro and 8-fluoro isomers to co-elute.

  • Detection: Monitor at 254 nm and extract the UV spectra. The 8-fluoro isomer exhibits a slight bathochromic shift in its UV maximum compared to the 5-fluoro isomer due to different resonance contributions to the quinoline chromophore.

Data Presentation: Isomer Comparison Tables

Table 1: Key NMR Differentiators for Fluoroquinoline-4-carboxylic Acid Isomers

Isomer

F Chemical Shift

C

Position

H NMR Key Feature
8-Fluoroquinoline-4-carboxylic acid ~ -112 to -120 ppmC8 (~149 ppm, d,

Hz)
H7 exhibits strong ortho-coupling (

Hz)
6-Fluoroquinoline-4-carboxylic acid ~ -107 to -112 ppmC6 (~160 ppm, d,

Hz)
H5 exhibits strong ortho-coupling (

Hz)
5-Fluoroquinoline-4-carboxylic acid ~ -120 to -125 ppmC5 (~158 ppm, d,

Hz)
Deshielding of peri-carboxylic proton; H6 ortho-coupling

Table 2: Expected HPLC-DAD Behavior (C18, 0.1% TFA/MeCN)

IsomerRelative Retention Time (RRT)UV

Elution Rationale
8-Fluoro 1.00 (Reference)~240 nm, 315 nmLower pKa due to proximity of F to N; elutes earlier in acidic conditions.
6-Fluoro ~1.12~235 nm, 320 nmHigher pKa, stronger interaction with residual silanols.
5-Fluoro ~0.95~238 nm, 310 nmSteric clash with the carboxylic acid alters the overall dipole moment.

Workflow Visualization

IsomerDifferentiation Start Impure 8-Fluoroquinoline-4-carboxylic acid (Contains Positional Isomers) NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR HPLC RP-HPLC-DAD (Polarity & UV Profiling) Start->HPLC C13Data 13C NMR: C8 Doublet at ~149 ppm (1J_CF ≈ 245 Hz) NMR->C13Data H1Data 1H NMR: H7 ortho-coupling (3J_HF ≈ 8-11 Hz) NMR->H1Data RTData Chromatography: Baseline Separation via pKa & Dipole Differences HPLC->RTData Validation Definitive Isomer Identification & Purity Quantification C13Data->Validation H1Data->Validation RTData->Validation

Analytical workflow for differentiating 8-fluoroquinoline-4-carboxylic acid from its isomers.

References

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11.
  • Spectroscopic Characterization of 8-Fluoroquinoline-3-carboxamide: A Technical Guide. BenchChem.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.

Sources

FT-IR Spectral Profiling of Quinoline-4-Carboxylic Acid: A Comparative Guide for Functional Group Characterization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently rely on Fourier-Transform Infrared (FT-IR) spectroscopy to validate the structural integrity of complex pharmacophores. 1, also known as cinchoninic acid, is a highly versatile building block used in the synthesis of antimalarials, oncology drugs, and advanced covalent organic frameworks (COFs)[1].

Characterizing QCA requires distinguishing its unique heteroaromatic and carboxylic features from standard aliphatic or simple aromatic acids. This guide objectively compares the FT-IR spectral performance of QCA against baseline alternatives (like benzoic acid) and provides a self-validating experimental protocol for accurate spectral acquisition.

Spectroscopic Fundamentals: QCA vs. Structural Alternatives

When analyzing carboxylic acids, the position of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies is dictated by the molecule's electronic environment and its ability to form intermolecular hydrogen bonds.

The Causality of Peak Shifts
  • The Carboxyl Group (C=O): In a standard alternative like benzoic acid, the C=O stretch typically appears around 1680 cm⁻¹ due to the formation of highly stable, symmetric hydrogen-bonded dimers in the solid state. However, in QCA and its derivatives, the C=O stretch is blue-shifted, consistently appearing between 1697 cm⁻¹ and 1710 cm⁻¹ [2][3].

    • Mechanistic Causality: The quinoline ring's nitrogen atom is highly electronegative. Through both inductive and resonance effects, it withdraws electron density from the conjugated system, reducing the electron density on the carboxyl carbon. This strengthens the C=O double bond (increasing its force constant), thereby shifting the vibrational frequency to a higher wavenumber 3[3].

  • The Quinoline Skeleton (C=N & C=C): Unlike simple benzenoid rings, the quinoline core exhibits distinct skeletal vibrations. The highly characteristic C=N stretch of the quinolyl skeleton appears sharply at 1580–1603 cm⁻¹ , often accompanied by an aromatic C=C stretch around 1550 cm⁻¹ 2[2].

  • Hydroxyl/Amine Region (O-H/N-H): QCA exhibits a massive, broad absorption band from 3300 to 2800 cm⁻¹ . This is caused by extensive O-H stretching involved in carboxylic acid hydrogen bonding, which can overlap with N-H stretches if the quinoline ring is substituted with secondary amines 4[4].

Quantitative Spectral Comparison

The following table summarizes the FT-IR performance of QCA compared to a standard baseline (Benzoic Acid) to aid in rapid peak assignment.

Functional GroupVibration ModeQCA Characteristic Peak (cm⁻¹)Benzoic Acid (Alternative)Causality for Spectral Shift
Carboxylic Acid C=O Stretch1697 – 1710~1680Electron-withdrawing quinoline nitrogen reduces electron density on the carboxyl carbon, increasing the bond force constant.
Quinoline Ring C=N Stretch1580 – 1603N/AUnique to the heteroaromatic system; highly conjugated with the aromatic π-system.
Aromatic Ring C=C Stretch1550 – 1570~1600Fused bicyclic ring system alters symmetry and vibrational modes compared to a simple phenyl ring.
Hydroxyl Group O-H Stretch3300 – 2800 (Broad)3300 – 2500 (Broad)Extensive intermolecular hydrogen bonding in the solid state broadens and shifts the peak.
Carboxyl C-O C-O Stretch1220 – 1261~1290Conjugation and steric hindrance at the 4-position alter the C-O single bond flexibility.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data, FT-IR protocols must be robust against environmental artifacts. I strongly recommend Attenuated Total Reflectance (ATR) over traditional KBr pellets for QCA. KBr is highly hygroscopic; absorbed water will create a massive artifact at 3400 cm⁻¹, completely obscuring QCA's critical 3300–2800 cm⁻¹ O-H band.

Every step in the following protocol includes a built-in validation check to guarantee trustworthiness.

Step 1: Instrument Calibration & Background Verification

  • Action: Run a polystyrene standard check, followed by a background spectrum in ambient air.

  • Causality: The polystyrene film ensures the interferometer's laser is correctly calibrated (validating the precise location of the 1601 cm⁻¹ peak). The background scan subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Self-Validation: If the resulting background spectrum shows negative peaks, the ATR crystal is contaminated and must be re-cleaned with isopropanol.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of anhydrous QCA powder directly onto the diamond ATR crystal. Apply pressure using the anvil until the force gauge reaches the optimal threshold.

  • Causality: QCA is a crystalline solid. Poor contact with the ATR crystal leads to low signal-to-noise ratios and a slanted baseline at high wavenumbers (4000 cm⁻¹) due to the wavelength dependence of the evanescent wave's penetration depth.

  • Self-Validation: Check the live preview. If the baseline at 4000 cm⁻¹ is slanted or floating above 0% absorbance, increase the anvil pressure to improve crystal-sample contact.

Step 3: Spectral Acquisition & Internal Consistency Check

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm during post-processing to normalize peak intensities.

  • Causality: 32 scans provide an optimal balance between acquisition time and signal averaging (S/N ratio scales with the square root of the number of scans).

  • Self-Validation (The Chemical Check): If the C=O peak at ~1707 cm⁻¹ is present, there must be a corresponding broad O-H stretch at 3300–2800 cm⁻¹. If the broad O-H stretch is missing and the C=O peak has shifted down to ~1600 cm⁻¹ (asymmetric carboxylate stretch), your sample has inadvertently deprotonated and formed a carboxylate salt. The protocol has successfully caught a sample degradation issue.

Logical Workflow Visualization

FTIR_Validation Start System Calibration (Polystyrene Standard) Background Background Acquisition (Air/Blank ATR) Start->Background Validates 1601 cm⁻¹ peak Sample QCA Sample Analysis (Apply Pressure) Background->Sample Removes CO2/H2O Check1 Baseline Check (Flat at 4000 cm⁻¹?) Sample->Check1 Acquire raw spectrum Check1->Sample No (Adjust Pressure) Process Spectral Processing (ATR Correction) Check1->Process Yes (Proceed) Assign Peak Assignment (C=O, C=N, O-H) Process->Assign Identify functional groups

Self-validating FT-IR workflow for QCA spectral acquisition.

References

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. 2

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents - Scientific Research Publishing. 4

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem. 1

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - ACS Omega.3

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical component of experimental integrity. When handling specialized heterocyclic scaffolds like 8-Fluoroquinoline-4-carboxylic acid (CAS 215801-73-3) , understanding the physicochemical causality behind its hazard profile is essential for designing effective operational and disposal workflows.

This compound is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of metalloisopeptidase inhibitors (such as Rpn11 inhibitors for oncology research) and other targeted chemical libraries[1]. However, the integration of a halogenated quinoline core with a carboxylic acid moiety necessitates stringent handling protocols to mitigate risks of dermal irritation, respiratory exposure, and cross-contamination[2][3].

Here is the comprehensive, step-by-step safety and operational guide for handling 8-Fluoroquinoline-4-carboxylic acid.

Chemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular behavior of the compound.

  • The Quinoline Core: Aromatic heterocycles can intercalate with biological targets and often present as skin and eye irritants[4].

  • The Fluorine Substituent: The highly electronegative fluorine atom at the 8-position increases the lipophilicity of the molecule, potentially enhancing dermal penetration if dissolved in organic solvents.

  • The Carboxylic Acid Moiety: Confers pH-dependent reactivity. In its protonated state (solid powder), it is a fine particulate respiratory hazard. When dissolved or deprotonated, it acts as a mild organic acid[2].

Table 1: Quantitative Hazard and Physicochemical Data

PropertyValue / ClassificationOperational Implication (Causality)
CAS Number 215801-73-3[5]Unique identifier for inventory and SDS tracking.
Molecular Weight 191.16 g/mol [5]Low molecular weight facilitates rapid dissolution in polar aprotic solvents (DMSO/DMF).
Physical State Solid (Crystalline Powder)[2]High risk of aerosolization during weighing. Requires draft-free enclosure.
GHS Health Hazards H315, H319, H335[3][4]Causes skin/eye irritation and respiratory tract irritation. Dictates strict barrier PPE.
Solubility Soluble in DMSO, DMF, mild bases[2]Solvents used for dissolution act as carriers, rapidly permeating standard latex gloves.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The handling of halogenated quinoline carboxylic acids requires a targeted barrier strategy[2][3].

  • Hand Protection (Gloves):

    • Specification: 100% Nitrile gloves (minimum thickness: 4-5 mil).

    • Causality: 8-Fluoroquinoline-4-carboxylic acid is frequently reacted using polar aprotic solvents (e.g., DMF for HATU-mediated amide couplings)[1]. These solvents degrade latex almost instantly and carry the dissolved hazardous solute through the glove matrix. Nitrile provides a superior, albeit temporary, barrier.

    • Protocol: Double-glove when handling solutions. Change immediately if a splash occurs.

  • Eye & Face Protection:

    • Specification: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: The fine crystalline powder can cause severe micro-abrasions and chemical burns to the cornea (H319)[3][4]. Safety glasses with side shields are insufficient against airborne dust.

  • Respiratory Protection:

    • Specification: N95/P100 particulate respirator (if weighing outside a hood) or strict handling within a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.

    • Causality: Inhalation of the dust triggers severe respiratory tract irritation (H335)[3][4].

  • Body Protection:

    • Specification: Flame-resistant (FR) lab coat with fitted knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces or knocking over lightweight powder vials.

Operational Workflow & Step-by-Step Methodology

The following is a self-validating protocol for the safe weighing and reaction setup of 8-Fluoroquinoline-4-carboxylic acid, specifically modeled after standard amide coupling workflows used in drug discovery[1].

Step 1: Environmental Validation

  • Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizers, strong bases).

Step 2: Weighing and Transfer (Dust Mitigation)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge causes the fine fluorinated powder to repel and aerosolize.

  • Tare the balance. Using a micro-spatula, carefully transfer the required mass of 8-Fluoroquinoline-4-carboxylic acid.

  • Seal the source vial immediately to prevent moisture ingress and accidental spills.

Step 3: Dissolution and Reaction Setup

  • Transfer the solid directly into the reaction vessel (e.g., a round-bottom flask or microwave vial).

  • Add the carrier solvent (e.g., anhydrous DMF) using a positive-displacement pipet.

  • Add coupling reagents (e.g., HATU, DIPEA) sequentially. Causality: Adding the base (DIPEA) deprotonates the carboxylic acid, increasing its solubility and preparing it for activation by HATU[1].

  • Seal the vessel before removing it from the fume hood for downstream processing (e.g., LC-MS analysis or microwave irradiation).

Workflow Start 1. Fume Hood Validation (Velocity: 80-120 fpm) Weigh 2. Anti-Static Weighing (Mitigate Aerosolization) Start->Weigh Validated Solvent 3. Solvent Addition (e.g., DMF/DMSO) Weigh->Solvent Solid Transferred React 4. Reagent Coupling (e.g., HATU/DIPEA) Solvent->React Dissolved Clean 5. Decontamination & Waste Segregation React->Clean Sealed & Reacting

Caption: Operational workflow for the safe handling and reaction setup of 8-Fluoroquinoline-4-carboxylic acid.

Spill Response and Waste Disposal Plans

Because this compound contains both a halogen (Fluorine) and a heteroaromatic nitrogen, its disposal must be strictly regulated to prevent environmental toxicity and comply with EPA/RCRA standards[3].

Immediate Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the fume hood, don an N95/P100 respirator immediately.

  • Contain (Solid Spill): Do not sweep dry powder, as this generates hazardous aerosols. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust.

  • Contain (Liquid Spill): If dissolved in DMF/DMSO, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Recover: Scoop the dampened powder or saturated absorbent using a non-sparking tool into a chemically resistant, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild soap and water solution, followed by an ethanol wipe[3].

Step-by-Step Disposal Plan
  • Segregation: Never mix 8-Fluoroquinoline-4-carboxylic acid waste with non-halogenated solvents. The presence of the fluorine atom dictates that it must be categorized strictly as Halogenated Organic Waste .

  • Aqueous Waste: If the compound was used in an aqueous assay (e.g., FBDD screening[1]), collect the aqueous washings in a separate container labeled "Aqueous Waste containing Halogenated Organics."

  • Labeling: Clearly label the waste carboy with the hazard pictograms (GHS07 - Irritant) and list the exact constituents (e.g., "Contains 8-Fluoroquinoline-4-carboxylic acid, DMF, HATU").

  • Final Destruction: Transfer to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration, which is required to safely break the strong carbon-fluorine bonds without generating toxic byproducts.

Disposal Waste Reaction Waste (Contains F, N) Segregate Segregation: Halogenated Organic Waste->Segregate Label Labeling: EPA/RCRA Compliant Segregate->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Caption: Mandatory waste segregation and high-temperature disposal pathway for halogenated quinolines.

References

  • ResolveMass. "6-bromo-8-fluoroquinoline-4-carboxylic acid | CAS 1595640-63-3." ResolveMass Laboratories Inc. Available at: [Link]

  • Sigma-Aldrich. "8-aminoquinoline-4-carboxylic acid | Sigma-Aldrich (Referencing 8-Fluoroquinoline-4-carboxylic acid CAS 215801-73-3)." Sigma-Aldrich. Available at: [Link]

  • Perez, C., et al. "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243." PubChem Database. Available at: [Link]

Sources

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